2-(2,6-Dioxopiperidin-3-yl)phthalimidine
Beschreibung
Eigenschaften
IUPAC Name |
3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-11-6-5-10(12(17)14-11)15-7-8-3-1-2-4-9(8)13(15)18/h1-4,10H,5-7H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENKGSGGXGQHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Record name | EM-12 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20330 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401034323 | |
| Record name | 2-(2,6-Dioxopiperidin-3-yl)phthalimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401034323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Em-12 is a white crystalline powder. (NTP, 1992) | |
| Record name | EM-12 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20330 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | EM-12 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20330 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
26581-81-7 | |
| Record name | EM-12 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20330 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26581-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,6-Dioxopiperidin-3-yl)phthalimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026581817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,6-Dioxopiperidin-3-yl)phthalimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401034323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
460 to 464 °F (NTP, 1992) | |
| Record name | EM-12 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20330 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2,6-Dioxopiperidin-3-yl)phthalimidine (EM-12)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(2,6-Dioxopiperidin-3-yl)phthalimidine, commonly known as EM-12, is a synthetic small molecule and a key analog of thalidomide (B1683933). It serves as a fundamental building block and research tool in the field of targeted protein degradation. EM-12 functions as a molecular glue, binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding event is the cornerstone of its utility in Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively eliminate pathogenic proteins. This guide provides a comprehensive technical overview of EM-12, including its chemical properties, mechanism of action, synthesis, and detailed experimental protocols for its characterization.
Chemical and Physical Properties
EM-12 is a derivative of thalidomide, characterized by a phthalimidine group linked to a glutarimide (B196013) moiety. This structure is crucial for its biological activity, particularly its interaction with Cereblon.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)isoindolin-1-one | |
| Synonyms | EM-12, Phthalimidinoglutarimide | |
| CAS Number | 26581-81-7 | |
| Molecular Formula | C₁₃H₁₂N₂O₃ | |
| Molecular Weight | 244.25 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action
The primary mechanism of action of EM-12 is its function as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^). By binding to a specific pocket in CRBN, EM-12 modulates the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of target proteins.
Role in PROTACs
In the context of PROTACs, EM-12 serves as the CRBN-recruiting ligand. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to the target protein of interest (POI), a linker, and a ligand for an E3 ligase (in this case, EM-12 or a derivative). The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and degradation of the POI.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
} caption: PROTAC Mechanism of Action with EM-12 as the CRBN Ligand.
Inhibition of Tumor Necrosis Factor-alpha (TNF-α)
Similar to thalidomide and its analogs, EM-12 has been shown to inhibit the production of the pro-inflammatory cytokine TNF-α. This activity is believed to be mediated through its interaction with CRBN, which in turn affects the stability of TNF-α mRNA.
Quantitative Biological Data
While EM-12 is a well-established CRBN ligand, specific quantitative binding affinity data (K_d, K_i) and IC₅₀ values for its biological activities are not as extensively reported in the public domain as for its clinically approved derivatives. For comparative purposes, the data for thalidomide, lenalidomide, and pomalidomide (B1683931) are provided below.
| Compound | CRBN Binding Affinity (K_d/IC₅₀) | TNF-α Inhibition (IC₅₀) | Assay Method | Reference(s) |
| EM-12 | Not readily available | Not readily available | - | |
| Thalidomide | ~250 nM | ~194 nM | Fluorescence Polarization | |
| Lenalidomide | ~178 nM | ~25 nM | Fluorescence Polarization | |
| Pomalidomide | ~157 nM | ~13 nM | Fluorescence Polarization |
Experimental Protocols
Synthesis of this compound (EM-12)
A detailed, multi-step synthesis protocol is required for the preparation of EM-12. A representative synthetic scheme is outlined below.
dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: General Synthetic Workflow for EM-12.
Detailed Protocol:
-
Reaction Setup: To a solution of phthaldialdehyde (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), add 3-aminopiperidine-2,6-dione (B110489) hydrochloride (1.0 eq) and triethylamine (B128534) (1.1 eq).
-
Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a gradient of methanol (B129727) in dichloromethane (B109758) to afford pure this compound.
Cereblon (CRBN) Binding Assay (Competitive Fluorescence Polarization)
This assay measures the ability of a test compound (e.g., EM-12) to displace a fluorescently labeled CRBN ligand.
Materials:
-
Recombinant human CRBN protein
-
Fluorescently labeled thalidomide probe
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
384-well black, low-volume plates
-
Test compound (EM-12)
Procedure:
-
Prepare a serial dilution of EM-12 in assay buffer.
-
In a 384-well plate, add the serially diluted EM-12.
-
Add the fluorescently labeled thalidomide probe to each well at a fixed concentration.
-
Add the recombinant CRBN protein to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the IC₅₀ value from the resulting competition curve.
TNF-α Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay determines the potency of EM-12 in inhibiting the production of TNF-α in a cellular context.
dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Workflow for TNF-α Inhibition Assay.
Procedure:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of EM-12 for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce TNF-α production.
-
Incubation: Incubate the cells for 4-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the EM-12 concentration and determine the IC₅₀ value.
Western Blot for IKZF1 Degradation
This protocol is used to visualize the degradation of the transcription factor IKZF1, a known neosubstrate of the CRL4^CRBN^ complex when modulated by immunomodulatory drugs.
Procedure:
-
Cell Treatment: Treat a suitable cell line (e.g., MM.1S multiple myeloma cells) with EM-12 at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against IKZF1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of IKZF1 degradation.
Conclusion
This compound (EM-12) is a pivotal research molecule in the rapidly advancing field of targeted protein degradation. Its ability to engage the E3 ligase Cereblon makes it an indispensable tool for the development of PROTACs and other molecular glues. While specific quantitative data on its binding and inhibitory activities are not as well-documented as its clinical counterparts, the experimental protocols provided herein offer a robust framework for its characterization and application in drug discovery and chemical biology research. The continued investigation of EM-12 and its derivatives will undoubtedly contribute to the development of novel therapeutics for a range of diseases.
2-(2,6-Dioxopiperidin-3-yl)phthalimidine structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,6-Dioxopiperidin-3-yl)phthalimidine, also known by its code name EM-12, is a potent analogue of thalidomide (B1683933).[1][2][3] Structurally, it is characterized by a phthalimidine group linked to a glutarimide (B196013) ring. This compound has garnered significant interest in the scientific community for its pronounced biological activities, which surpass those of its parent compound, thalidomide, in certain aspects. Notably, EM-12 is more stable against hydrolysis, a key characteristic for its biological function.[1][2][3]
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of this compound, with a focus on its mechanism of action as a modulator of the Cereblon E3 ubiquitin ligase complex and as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α).
Chemical Structure and Properties
The chemical structure of this compound consists of a phthalimidine moiety attached to the 3-position of a 2,6-dioxopiperidine ring.
Chemical Structure:
-
IUPAC Name: 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione[4]
-
Synonyms: EM-12, Phthalimidinoglutarimide, 2-(2,6-Dioxo-3-piperidinyl)isoindoline-1-one[4]
-
Molecular Formula: C₁₃H₁₂N₂O₃
-
Molecular Weight: 244.25 g/mol
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in the table below. It is important to note that some of these values are predicted or estimated and should be considered with appropriate caution.
| Property | Value | Source |
| Melting Point | Not explicitly found for EM-12. Thalidomide: 270 °C[5] | N/A |
| Boiling Point | 383.99°C (rough estimate) | [4] |
| Density | 1.2650 (rough estimate) | [4] |
| pKa | 10.70 ± 0.40 (Predicted) | [4] |
| logP | Not explicitly found for EM-12. Thalidomide: 0.35450 | [6] |
| Solubility | DMSO: 11 mg/mL (45.04 mM)[3]DMF: 5 mg/mL[4]DMF:PBS (pH 7.2) (1:4): 0.2 mg/mL[4] | [3][4] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phthalimidine ring, the methine proton at the chiral center of the glutarimide ring, and the methylene (B1212753) protons of the glutarimide ring.
-
¹³C NMR: The carbon NMR spectrum will exhibit resonances for the carbonyl carbons of the glutarimide and phthalimidine moieties, the aromatic carbons, and the aliphatic carbons of the glutarimide ring. Predicted ¹³C NMR data for the closely related thalidomide is available.[7]
-
Mass Spectrometry: The mass spectrum of the compound would show a molecular ion peak corresponding to its molecular weight. Mass spectral data for thalidomide is available for reference.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the N-H stretching of the glutarimide, C=O stretching of the imide and amide groups, and C-H stretching of the aromatic and aliphatic portions of the molecule.
Synthesis
The synthesis of this compound can be achieved through various synthetic routes. One notable method involves a novel one-pot condensation reaction.[9][10] This approach is efficient for generating the phthalimidine ring structure.
A general workflow for the synthesis is depicted below. This is a representative scheme, and specific reaction conditions may vary.
Caption: A representative workflow for the synthesis of this compound.
Experimental Protocol (General Example based on literature[9]):
A mixture of phthaldialdehyde and a suitable 3-aminopiperidine-2,6-dione derivative are reacted in a solvent such as THF at room temperature under an inert atmosphere (e.g., nitrogen) for an extended period. The reaction proceeds through an addition, iminium rearrangement, and elimination cascade to form the phthalimidine ring. The final product is then isolated and purified using standard techniques like column chromatography.
Biological Activity and Signaling Pathways
This compound exhibits its biological effects primarily through two key mechanisms: modulation of the CRL4-CRBN E3 ubiquitin ligase complex and inhibition of TNF-α production.
Modulation of the CRL4-CRBN E3 Ubiquitin Ligase Pathway
The primary molecular target of thalidomide and its analogues, including EM-12, is the protein Cereblon (CRBN). CRBN acts as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). The binding of EM-12 to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This mechanism is central to the immunomodulatory and anti-cancer effects of these compounds.
Caption: The CRL4-CRBN E3 ubiquitin ligase pathway modulated by this compound.
Inhibition of TNF-α Production
This compound is a potent inhibitor of TNF-α synthesis.[9][10] TNF-α is a pro-inflammatory cytokine implicated in a variety of inflammatory diseases. The inhibition of TNF-α production by EM-12 contributes to its anti-inflammatory properties.
Experimental Protocols
TNF-α Inhibition Assay
This protocol describes a general method for assessing the TNF-α inhibitory activity of this compound using a macrophage cell line.
Objective: To determine the IC₅₀ value of EM-12 for the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (EM-12)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Human TNF-α ELISA kit or HTRF kit
-
Plate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of EM-12 in DMSO. On the day of the experiment, prepare serial dilutions of EM-12 in cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
LPS Stimulation: Add the diluted EM-12 to the cells and pre-incubate for 1 hour. Then, stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-6 hours).[11][12] Include vehicle control (medium with DMSO) and positive control (LPS only) wells.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a commercial ELISA or HTRF kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of EM-12 compared to the LPS-only control. Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a competitive binding assay to determine the affinity of this compound for Cereblon.
Objective: To determine the IC₅₀ value of EM-12 for binding to the Cereblon protein.
Materials:
-
Recombinant human Cereblon (CRBN) protein (e.g., GST-tagged)
-
Fluorescently labeled thalidomide analogue (e.g., Thalidomide-Red)
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)
-
This compound (EM-12)
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of EM-12 in the assay buffer.
-
Assay Plate Preparation: Dispense the diluted EM-12 or vehicle control into the wells of a 384-well plate.
-
Reagent Addition: Add the recombinant CRBN protein to each well.
-
Detection Reagent Addition: Add a pre-mixed solution of the fluorescently labeled thalidomide analogue and the Europium cryptate-labeled antibody to all wells.[13]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[14]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The binding of EM-12 to CRBN will displace the fluorescently labeled thalidomide, leading to a decrease in the TR-FRET signal. Determine the IC₅₀ value by plotting the TR-FRET ratio against the log of the EM-12 concentration and fitting the data to a competitive binding curve.
Conclusion
This compound is a significant thalidomide analogue with enhanced stability and potent biological activities. Its ability to modulate the CRL4-CRBN E3 ubiquitin ligase complex and inhibit TNF-α production makes it a valuable tool for research in oncology, immunology, and drug development, particularly in the burgeoning field of targeted protein degradation with technologies like PROTACs. The experimental protocols provided herein offer a foundation for the further investigation of this and similar molecules. As research continues, a deeper understanding of the structure-activity relationships and the full therapeutic potential of this compound and its derivatives is anticipated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EM-12 | TargetMol [targetmol.com]
- 4. Phthalimidine, 2-(2,6-dioxopiperiden-3-yl). CAS#: 26581-81-7 [amp.chemicalbook.com]
- 5. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mzCloud – Thalidomide [mzcloud.org]
- 9. Design, synthesis and biological assessment of novel N-substituted 3-(phthalimidin-2-yl)-2, 6-dioxopiperidines and 3-substituted 2, 6-dioxopiperidines for TNF-α inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological assessment of novel N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidines and 3-substituted 2,6-dioxopiperidines for TNF-α inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.co.kr]
- 14. bpsbioscience.com [bpsbioscience.com]
An In-Depth Technical Guide to the Mechanism of Action of the EM-12 Thalidomide Analog on Cereblon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the interaction between the thalidomide (B1683933) analog EM-12 and its direct cellular target, Cereblon (CRBN). EM-12 and its derivatives are pivotal tools in the field of targeted protein degradation, acting as "molecular glues" that hijack the ubiquitin-proteasome system to induce the selective elimination of specific cellular proteins. This document details the core mechanism, binding interactions, neosubstrate specificity, and the key experimental methodologies used to elucidate this pathway.
The Core Mechanism: Hijacking the Ubiquitin-Proteasome System
EM-12 is a member of the immunomodulatory imide drug (IMiD) class, which functions by modulating the activity of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][2] Cereblon (CRBN) acts as the substrate receptor for this complex, which also includes Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of cullins-1 (Roc1).[2][3] The primary function of this complex is to tag substrate proteins with ubiquitin, marking them for destruction by the 26S proteasome.
The mechanism of action of EM-12 is not as a traditional inhibitor but as a molecular glue degrader.[4] The process can be summarized in the following key steps:
-
Binding to Cereblon: The glutarimide (B196013) moiety of the EM-12 molecule binds directly within a hydrophobic, tri-tryptophan pocket located in the C-terminal thalidomide-binding domain (TBD) of CRBN.[5]
-
Surface Remodeling: This binding event induces a conformational change in CRBN, remodeling its surface to create a novel protein-protein interaction interface.[2][6]
-
Neosubstrate Recruitment: The newly formed surface exhibits high affinity for specific proteins, termed "neosubstrates," which do not endogenously interact with CRBN.[2][4]
-
Ternary Complex Formation: The interaction results in a stable ternary complex, consisting of the neosubstrate protein, the EM-12 molecule, and the CRBN E3 ligase complex.[7]
-
Polyubiquitination: By bringing the neosubstrate into close proximity with the E3 ligase machinery, the complex facilitates the transfer of ubiquitin chains to the neosubstrate.[8][9]
-
Proteasomal Degradation: The polyubiquitinated neosubstrate is recognized and degraded by the 26S proteasome, leading to its selective elimination from the cell.[10]
This event-driven pharmacology allows for the catalytic degradation of target proteins, a distinct advantage over traditional occupancy-driven inhibitors.[10]
References
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted protein degradation in hematologic malignancies: clinical progression towards novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Thalidomide Analogue EM-12: A Technical Deep Dive into its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
EM-12, a significant analogue of thalidomide (B1683933), has played a pivotal role in the evolution of immunomodulatory drugs (IMiDs). Characterized by the replacement of the phthaloyl ring with an isoindolinone ring system, EM-12 has demonstrated distinct biological activities that have informed the development of next-generation therapeutics. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles underlying EM-12, tailored for professionals in the field of drug development and research.
Discovery and Historical Context
The story of EM-12 is intrinsically linked to the renewed scientific interest in thalidomide following the discovery of its anti-inflammatory and anti-angiogenic properties, long after its tragic association with teratogenicity. In the quest for analogues with improved therapeutic indices, researchers modified the core structure of thalidomide. One key modification involved the substitution of the phthaloyl ring with an isoindolinone moiety, giving rise to EM-12.[1] This structural change was hypothesized to enhance the molecule's stability and bioavailability.[1]
Early studies revealed that EM-12 was a more potent teratogenic agent than its parent compound, thalidomide.[1] However, it also exhibited significantly greater potency in inhibiting angiogenesis, a critical process in tumor growth and metastasis.[1] A major breakthrough in understanding the mechanism of thalidomide analogues came with the discovery of Cereblon (CRBN) as their primary molecular target.[2] CRBN is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[3] EM-12, like thalidomide, binds to CRBN, thereby modulating the substrate specificity of the E3 ligase complex.[2]
A pivotal development in the history of EM-12 was the synthesis of its 4-amino substituted analogue, which came to be known as lenalidomide.[2] Lenalidomide demonstrated potent inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammatory processes, and has since become a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[2][4] More recently, a sulfonyl fluoride (B91410) derivative of EM-12, termed EM12-SO2F, has been developed as a covalent inhibitor of CRBN, providing a valuable tool for studying the biology of this E3 ligase.
Chemical Synthesis
Representative Synthesis of a 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione Derivative
A common synthetic route involves the reaction of a homophthalic anhydride (B1165640) derivative with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. The following is a representative protocol for a related analogue:
-
Reaction Setup: A mixture of homophthalic anhydride (1.0 g, 6.2 mmol), 3-aminopiperidine-2,6-dione hydrochloride (1.0 g, 6.1 mmol), and anhydrous sodium acetate (B1210297) (0.85 g, 6.2 mmol) is prepared in 50 mL of acetic acid.
-
Reflux: The resulting mixture is heated to reflux and maintained at this temperature for 24 hours.
-
Workup and Purification: After cooling to room temperature, the acetic acid is removed by evaporation. The resulting residue is then purified by flash column chromatography (eluent: methanol:dichloromethane = 1:20) to yield the desired 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative.[5]
Biological Activity and Mechanism of Action
The biological effects of EM-12 are primarily mediated through its interaction with the Cereblon E3 ubiquitin ligase complex.
Cereblon Binding and Modulation of E3 Ligase Activity
EM-12 binds to the thalidomide-binding pocket of Cereblon. This binding event does not inhibit the intrinsic activity of the CRL4-CRBN complex but rather alters its substrate specificity. This "molecular glue" mechanism leads to the recruitment of neosubstrate proteins to the E3 ligase, which are then polyubiquitinated and targeted for proteasomal degradation.
Key neosubstrates of the CRL4-CRBN complex when modulated by thalidomide analogues include the Ikaros family zinc finger transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[6] The degradation of these factors is central to the immunomodulatory and anti-myeloma effects of drugs like lenalidomide.
Inhibition of TNF-α Production
Anti-Angiogenic Effects
EM-12 is reported to be a more potent inhibitor of angiogenesis than thalidomide.[1] The anti-angiogenic activity of thalidomide and its analogues is thought to be mediated through various mechanisms, including the inhibition of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) signaling pathways, as well as direct effects on endothelial cell migration and tube formation.
Quantitative Bioactivity Data
Quantitative data for EM-12 is limited in publicly accessible literature. The following table summarizes available data for EM-12 and its closely related analogues to provide a comparative context.
| Compound | Assay | Target/Endpoint | Result | Reference |
| EM-12 | Teratogenicity | Malformations in rats | More potent than thalidomide | [1] |
| EM-12 | Angiogenesis Inhibition | In vivo models | More potent than thalidomide | [1] |
| Lenalidomide (Amino-EM-12) | TNF-α Inhibition | LPS-stimulated PBMC | Potent Inhibitor | [4] |
| Thalidomide | TNF-α Inhibition | LPS-stimulated PBMC | IC50 in µM range | [7] |
| Pomalidomide | CRBN Binding (TR-FRET) | CRBN | IC50 = 1.2 µM | [3] |
| Lenalidomide | CRBN Binding (TR-FRET) | CRBN | IC50 = 1.5 µM | [3] |
Key Experimental Protocols
Detailed protocols for experiments specifically using EM-12 are scarce. However, established methodologies for evaluating thalidomide and its analogues provide a strong foundation for designing and interpreting studies with EM-12.
TNF-α Inhibition Assay (ELISA)
This protocol outlines a general procedure for measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
-
Cell Culture: Isolate PBMCs from healthy donor blood and culture in a 96-well plate at a density of 4.8 x 10^4 cells/well in 200 µL of culture medium.
-
Compound Treatment: Add 25 µL of culture medium containing the test compound (e.g., EM-12) at various concentrations to the wells.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to induce TNF-α production.
-
Incubation: Incubate the plate for 17 hours at 37°C.
-
ELISA: Collect the cell culture supernatants and measure the concentration of human TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.[8]
-
Data Analysis: Normalize the data to LPS-stimulated (100%) and unstimulated (0%) controls. Calculate IC50 values using non-linear regression analysis.[8]
In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.
-
Plate Coating: Coat the wells of a 24-well plate with 250 µL of a basement membrane matrix solution (e.g., Matrigel®) and allow it to solidify at 37°C for 30 minutes.[1]
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) at a density of 1.2 x 10^5 cells/well onto the solidified matrix in endothelial cell culture medium.[9]
-
Compound Treatment: Add the test compound (e.g., EM-12) at various concentrations to the wells.
-
Incubation: Incubate the plate for 16 to 18 hours at 37°C in a 5% CO2 atmosphere to allow for tube formation.[9]
-
Visualization and Quantification: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube network using a fluorescence microscope.[9] Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Cereblon Binding Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the binding affinity of compounds to CRBN.
-
Reagent Preparation: Prepare solutions of GST-tagged human Cereblon protein, a fluorescently labeled thalidomide tracer (e.g., Thalidomide-Red), and an anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate).[10]
-
Assay Plate Setup: Dispense test compounds (e.g., EM-12) at various concentrations into a low-volume 384-well plate.
-
Reagent Addition: Add the GST-tagged Cereblon protein, followed by a pre-mixed solution of the anti-GST-Cryptate antibody and the Thalidomide-Red tracer.[10]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 20 minutes) to allow the binding reaction to reach equilibrium.[11]
-
Signal Detection: Measure the TR-FRET signal using a compatible plate reader, recording the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).[12]
-
Data Analysis: Calculate the HTRF ratio (acceptor emission / donor emission). A decrease in the HTRF signal indicates competitive binding of the test compound to Cereblon. Determine the IC50 or Kd value from the dose-response curve.
Conclusion
EM-12 stands as a testament to the power of targeted chemical modification in drug discovery. While its own clinical development was limited, its discovery and characterization provided invaluable insights into the structure-activity relationships of thalidomide analogues and solidified Cereblon as a key therapeutic target. The legacy of EM-12 is most evident in the clinical success of its direct derivative, lenalidomide, and the ongoing exploration of novel Cereblon-modulating agents for a range of diseases. This technical guide serves as a foundational resource for researchers seeking to understand the historical context and scientific underpinnings of this important class of molecules.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of the CRL4CRBN E3 Ubiquitin Ligase by Thalidomide Analogs | Semantic Scholar [semanticscholar.org]
- 7. Selection of novel analogs of thalidomide with enhanced tumor necrosis factor alpha inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. revvity.com [revvity.com]
- 11. aurorabiolabs.com [aurorabiolabs.com]
- 12. bpsbioscience.com [bpsbioscience.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the core physicochemical properties of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine, a key molecule in the field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its chemical identity, and key physicochemical parameters. Detailed experimental protocols for the determination of these properties are also provided, alongside a visualization of its mechanism of action within the PROTAC pathway.
Chemical Identity and Structure
This compound is a derivative of thalidomide (B1683933) and serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its chemical structure consists of a phthalimidine ring system linked to a glutarimide (B196013) moiety.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione |
| Synonyms | EM-12, Phthalimidinoglutarimide |
| CAS Number | 26581-81-7 |
| Molecular Formula | C₁₃H₁₂N₂O₃ |
| Molecular Weight | 244.25 g/mol |
| SMILES | O=C1NC(=O)C(C2=CC=CC=C2C(=O)N1)CC1 |
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available data for this compound.
Table 2: Physicochemical Data
| Property | Value | Source |
| pKa (predicted) | 10.70 ± 0.40 | [1] |
| Solubility | ||
| in DMSO | 1 mg/mL | [1] |
| in DMF | 5 mg/mL | [1] |
| in DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [1] |
| Appearance | Off-white to gray crystalline solid | [1] |
Mechanism of Action in Targeted Protein Degradation
This compound functions as a Cereblon (CRBN) E3 ubiquitin ligase ligand. In the context of a PROTAC, it facilitates the formation of a ternary complex between the target protein of interest and the E3 ligase machinery. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Experimental Protocols
The following sections outline detailed, generalized protocols for the experimental determination of key physicochemical properties. These methods are standard in the pharmaceutical industry and can be adapted for the specific analysis of this compound.
Determination of pKa (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration, a common and reliable method.[2]
Workflow for pKa Determination
Methodology:
-
Preparation: A 1 mM solution of the compound is prepared in a suitable solvent. The pH meter is calibrated using standard buffers of pH 4, 7, and 10.[2]
-
Acidification: The sample solution is made acidic to approximately pH 1.8-2.0 by the addition of 0.1 M HCl.[2]
-
Titration: The solution is then titrated with a standardized 0.1 M NaOH solution. The pH of the solution is continuously monitored and recorded at regular intervals of titrant addition.[2]
-
Data Analysis: The titration is continued until the pH reaches approximately 12-12.5. A graph of pH versus the volume of NaOH added is plotted. The inflection point of the resulting sigmoid curve corresponds to the equivalence point. The pKa is the pH at the half-equivalence point.[2]
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3]
Methodology:
-
Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.[3]
-
Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[5]
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[6]
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a standard and straightforward technique for its determination.[7]
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.[8]
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[9]
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[10]
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most widely recognized method for its experimental determination.[11]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other.[12]
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously for a set period to allow for partitioning.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[11]
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, a molecule of significant interest in the development of PROTACs. While some experimental data is available, further characterization, particularly of its melting point and logP, would be beneficial for a more complete understanding of its drug-like properties. The provided experimental protocols offer a framework for obtaining this and other critical physicochemical data. The visualization of its mechanism of action highlights its role in the targeted degradation of proteins, a rapidly evolving therapeutic modality.
References
- 1. Phthalimidine, 2-(2,6-dioxopiperiden-3-yl). CAS#: 26581-81-7 [amp.chemicalbook.com]
- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. who.int [who.int]
- 7. Melting Point Test - CD Formulation [formulationbio.com]
- 8. davjalandhar.com [davjalandhar.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. thinksrs.com [thinksrs.com]
- 11. acdlabs.com [acdlabs.com]
- 12. agilent.com [agilent.com]
In Vitro Biological Activity of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro biological activity of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine, a potent analogue of thalidomide (B1683933). This document details its primary mechanism of action through binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of neosubstrates, primarily the Ikaros family zinc finger transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). The subsequent downstream effects, including anti-proliferative, anti-angiogenic, and immunomodulatory activities, are discussed. This guide includes a compilation of quantitative data from studies on the compound and its analogues, detailed experimental protocols for key in vitro assays, and visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.
Introduction
This compound, also known as EM-12, is a chemical analogue of thalidomide with enhanced stability and biological activity.[1] Like other immunomodulatory drugs (IMiDs®), its pleiotropic effects stem from its interaction with the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[2] By binding to CRBN, this compound acts as a "molecular glue," inducing the ubiquitination and subsequent proteasomal degradation of specific protein targets that are not the natural substrates of this E3 ligase.[2][3] This targeted protein degradation is the cornerstone of its anti-neoplastic and immunomodulatory properties observed in vitro.
Core Mechanism of Action: Cereblon-Mediated Protein Degradation
The primary in vitro biological activity of this compound is initiated by its binding to Cereblon (CRBN), a component of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. This binding event alters the substrate specificity of the CRL4^CRBN^ complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] The degradation of these transcription factors is a key event that triggers the downstream anti-proliferative and immunomodulatory effects. The degradation of Ikaros and Aiolos leads to the downregulation of key proto-oncogenes such as c-Myc and Interferon Regulatory Factor 4 (IRF4), which are critical for the survival of multiple myeloma cells.[2][4][5]
Quantitative In Vitro Biological Activity
The following tables summarize the quantitative data for this compound and its analogues from various in vitro assays. Direct quantitative data for the parent compound is limited in publicly available literature; therefore, data from closely related analogues are also presented to provide a comparative context.
Table 1: TNF-α Inhibition
| Compound | Cell Line | Assay | IC₅₀ / % Inhibition | Reference |
| EM-12 Analogues (e.g., Compound 14) | RAW 264.7 | LPS-induced TNF-α production | Up to 48% inhibition at 30 µM | [6][7] |
| Thalidomide | Human PBMCs | LPS-induced TNF-α production | ~50% inhibition at 1 µg/mL | [8] |
| Lenalidomide (B1683929) | Human PBMCs | LPS-induced TNF-α production | ~50% inhibition at 1 ng/mL | [8] |
Table 2: Cereblon Binding Affinity
| Compound | Assay | Kd / IC₅₀ | Reference |
| Thalidomide | TR-FRET | IC₅₀: 22.4 nM | [9] |
| Lenalidomide | TR-FRET | IC₅₀: 8.9 nM | [9] |
| Pomalidomide (B1683931) | TR-FRET | IC₅₀: 6.4 nM | [9] |
Table 3: Anti-Angiogenic Activity
| Compound | Assay | Effect | Reference |
| 2-(2,6-dioxopiperidine-3-yl)phthalimidine (1) | Rat Aortic Ring Assay | Marginal inhibitory activity | [10] |
| Thalidomide | Various in vitro angiogenesis assays | Inhibition of endothelial cell migration and tube formation | [1][11][12] |
Detailed Experimental Protocols
TNF-α Inhibition Assay in RAW 264.7 Macrophages
This protocol describes a cell-based assay to quantify the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in the murine macrophage cell line RAW 264.7.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound or its analogues
-
TNF-α ELISA kit (murine)
-
96-well cell culture plates
Protocol:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 1-2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for TNF-α measurement.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a murine TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated control wells.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cereblon Binding
This protocol outlines a competitive binding assay to determine the affinity of test compounds for Cereblon using TR-FRET technology.
Materials:
-
Recombinant His-tagged Cereblon (CRBN)/DDB1 complex
-
GST-tagged tracer ligand (e.g., a thalidomide derivative)
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Fluorescently labeled (e.g., d2) anti-GST antibody (acceptor)
-
Test compound (this compound)
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)
-
384-well low-volume plates
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare a working solution of the CRBN/DDB1 complex, tracer ligand, and antibodies in the assay buffer.
-
Assay Reaction: In a 384-well plate, add the test compound dilutions.
-
Add the CRBN/DDB1 complex and the GST-tagged tracer ligand to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
-
Add the Tb-conjugated anti-His antibody and the fluorescently labeled anti-GST antibody.
-
Incubate for another period (e.g., 60 minutes) at room temperature in the dark.
-
Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the test compound concentration to determine the IC₅₀ value.
In Vitro Angiogenesis Tube Formation Assay
This protocol describes an in vitro assay to assess the effect of this compound on the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Matrigel® Basement Membrane Matrix
-
Test compound (this compound)
-
96-well cell culture plates
-
Calcein AM (for fluorescence imaging)
Protocol:
-
Plate Coating: Thaw Matrigel® on ice. Add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 1-2 x 10⁵ cells/mL.
-
Treatment: Add the test compound at various concentrations to the HUVEC suspension.
-
Cell Seeding: Add 100 µL of the HUVEC suspension to each Matrigel®-coated well.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 4-18 hours.
-
Imaging: Observe and photograph the formation of tube-like structures using a light microscope. For quantitative analysis, the cells can be stained with Calcein AM and imaged using a fluorescence microscope.
-
Quantification: Analyze the images to quantify parameters such as the number of nodes, number of meshes, and total tube length.
Signaling Pathways
Cereblon-Ikaros/Aiolos-c-Myc/IRF4 Axis
The binding of this compound to CRBN initiates a cascade of events culminating in the degradation of Ikaros and Aiolos. This leads to the subsequent downregulation of c-Myc and IRF4, transcription factors crucial for the proliferation and survival of certain cancer cells, particularly multiple myeloma.[4][5]
Modulation of TNF-α Signaling
While the precise mechanism is still under investigation, the immunomodulatory effects of thalidomide analogues are known to include the inhibition of TNF-α production. This is thought to occur, in part, through the modulation of signaling pathways that regulate TNF-α transcription, such as the NF-κB pathway. The degradation of Ikaros and Aiolos may influence the activity of transcription factors that control the expression of pro-inflammatory cytokines.[13]
References
- 1. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. Thalidomide and derivatives: immunological investigations of tumour necrosis factor-alpha (TNF-α) inhibition suggest drugs capable of selective gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ibidi.com [ibidi.com]
- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thalidomide and its analogues have distinct and opposing effects on TNF-alpha and TNFR2 during co-stimulation of both CD4(+) and CD8(+) T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
EM-12 and its Interaction with the CRBN E3 Ligase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular interactions between EM-12, a key immunomodulatory drug (IMiD), and the Cereblon (CRBN) E3 ubiquitin ligase. It is designed to be a comprehensive resource, detailing the binding affinity, experimental methodologies, and the downstream signaling consequences of this interaction, which is central to the mechanism of action for a class of therapeutic agents known as molecular glues and is a foundational component of many Proteolysis Targeting Chimeras (PROTACs).
Core Interaction: EM-12 as a Molecular Glue
EM-12 is a derivative of thalidomide (B1683933) and a precursor to more potent IMiDs like lenalidomide (B1683929) and pomalidomide.[1] These molecules are not classical inhibitors but rather function as "molecular glues."[2] They bind to CRBN, a substrate receptor for the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex, and modulate its activity.[2][3][4] This binding event induces a conformational change in CRBN, creating a novel protein surface that enhances the recruitment of specific "neosubstrates," which are not typically targeted by the CRBN E3 ligase complex.[2][5] The primary neosubstrates for the EM-12-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7] Upon recruitment, these neosubstrates are polyubiquitinated and subsequently targeted for degradation by the proteasome.[2][8] This targeted protein degradation is the basis for the therapeutic effects of IMiDs in diseases like multiple myeloma.[6][8]
A key derivative of EM-12, known as EM12-SO2F, has been developed as a covalent inhibitor of CRBN. This compound contains a sulfonyl fluoride (B91410) warhead that irreversibly binds to Histidine 353 (His353) in the CRBN binding pocket, effectively blocking the binding of other molecular glues and serving as a valuable chemical probe for studying CRBN function.[9][10]
Quantitative Binding Affinity
The binding affinity of EM-12 and its analogs to CRBN has been characterized using various biophysical techniques. While specific dissociation constants (Kd) for EM-12 are not as widely reported as for its more clinically advanced derivatives, the available data for related compounds provide a strong benchmark for its interaction. The following table summarizes key binding affinity data for prominent CRBN ligands.
| Compound | Binding Affinity (Kd or IC50) | Measurement Method | Reference |
| Thalidomide | ~250 nM (Kd) | [11] | |
| Lenalidomide | ~178 nM (Kd) | [11] | |
| Pomalidomide | ~157 nM (Kd) | [11] | |
| Iberdomide (CC-220) | 10-20 times greater affinity than lenalidomide and pomalidomide | [6] | |
| Various PROTACs (Lenalidomide-based) | 36-79 nM (IC50) | TR-FRET | [12] |
Experimental Protocols
The characterization of the EM-12/CRBN interaction relies on a suite of sophisticated biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Analysis
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[13]
Objective: To determine the binding kinetics and affinity of EM-12 (or its analogs) to CRBN and to characterize the formation of the ternary complex (EM-12-CRBN-Neosubstrate).
Materials:
-
Purified recombinant CRBN-DDB1 complex
-
EM-12 or analog compound
-
Purified recombinant neosubstrate protein (e.g., IKZF1)
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., Series S Sensor Chip SA)
-
Running buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 1 mM TCEP, 0.05% Tween 20, 1% DMSO)[14]
Methodology:
-
Immobilization of CRBN-DDB1:
-
The CRBN-DDB1 complex is immobilized on the surface of a sensor chip. If using a biotinylated complex, a streptavidin-coated (SA) chip can be used for capture.[14]
-
-
Binary Interaction Analysis (EM-12 to CRBN):
-
A dilution series of EM-12 in running buffer is prepared.
-
The EM-12 solutions are injected over the immobilized CRBN-DDB1 surface.
-
The association and dissociation phases are monitored in real-time.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
-
Ternary Complex Formation Analysis:
-
To assess ternary complex formation, the neosubstrate is introduced.
-
In one approach, the CRBN-DDB1 surface is saturated with EM-12, followed by the injection of the neosubstrate. An increase in response units (RU) indicates the formation of the ternary complex.
-
Alternatively, a pre-incubated mixture of EM-12 and the neosubstrate is injected over the CRBN-DDB1 surface.
-
Kinetic analysis of the ternary complex formation can provide insights into the cooperativity of the binding events.[13]
-
NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of ligand binding to a target protein within living cells.[15]
Objective: To determine the cellular potency (IC50) of EM-12 by measuring its ability to displace a fluorescent tracer from CRBN in intact cells.
Materials:
-
HEK293T cells stably expressing NanoLuc®-CRBN fusion protein.[15]
-
NanoBRET™ fluorescent tracer (e.g., BODIPY™-lenalidomide).[15]
-
EM-12 or analog compound.
-
Opti-MEM® I Reduced Serum Medium.
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, 384-well assay plates.
Methodology:
-
Cell Plating:
-
HEK293T cells expressing NanoLuc®-CRBN are seeded into 384-well plates.
-
-
Compound Treatment:
-
A serial dilution of EM-12 is prepared.
-
The cells are treated with the compound dilutions and the fluorescent tracer.
-
-
BRET Measurement:
-
The Nano-Glo® substrate is added to the wells.
-
The plate is read on a luminometer capable of measuring the donor (NanoLuc®) and acceptor (fluorescent tracer) emission wavelengths.
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
-
Data Analysis:
-
The BRET ratios are plotted against the compound concentration.
-
The data is fitted to a dose-response curve to determine the IC50 value, representing the concentration of EM-12 required to displace 50% of the fluorescent tracer.
-
In Vitro Ubiquitination Assay
This biochemical assay reconstitutes the ubiquitination cascade to directly assess the ability of the EM-12-CRBN complex to ubiquitinate a neosubstrate.[16]
Objective: To confirm that the EM-12-induced ternary complex is functional and leads to the ubiquitination of the neosubstrate.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBCH5a)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant neosubstrate protein (e.g., IKZF1)
-
Ubiquitin
-
ATP
-
EM-12 or analog compound
-
Reaction buffer (containing MgCl2)
Methodology:
-
Reaction Setup:
-
All components (E1, E2, E3, neosubstrate, ubiquitin, ATP, and EM-12) are combined in the reaction buffer.
-
Control reactions are set up, omitting key components such as EM-12, ATP, or the E3 ligase.
-
-
Incubation:
-
The reactions are incubated at 37°C for a defined period (e.g., 60 minutes).
-
-
Analysis:
-
The reactions are stopped by the addition of SDS-PAGE loading buffer.
-
The samples are resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific for the neosubstrate.
-
The appearance of higher molecular weight bands corresponding to polyubiquitinated neosubstrate in the presence of EM-12 indicates successful ubiquitination.
-
Signaling Pathway and Experimental Visualization
The binding of EM-12 to CRBN initiates a cascade of events culminating in the degradation of target proteins and subsequent downstream cellular effects.
Caption: EM-12 mediated CRBN signaling pathway.
The experimental workflow for characterizing a novel CRBN ligand like EM-12 typically follows a logical progression from biochemical binding to cellular activity.
Caption: Experimental workflow for CRBN ligand characterization.
References
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]
- 9. Cereblon target validation using a covalent inhibitor of neosubstrate recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. youtube.com [youtube.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Teratogenic Potential of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catastrophic teratogenic effects of thalidomide (B1683933), first marketed in the late 1950s, represent a watershed moment in pharmaceutical history, fundamentally altering drug safety regulations and preclinical testing paradigms.[1][2] Thalidomide was sold as a racemic mixture of its two enantiomers, (R)- and (S)-thalidomide.[2][3] Subsequent research revealed that while the (R)-enantiomer possesses the desired sedative properties, the (S)-enantiomer is predominantly responsible for the devastating embryopathic effects, such as phocomelia (limb malformations).[2][4] However, the situation is complicated by the rapid in vivo racemization of the enantiomers, meaning administration of the "safe" (R)-enantiomer can still lead to the formation of the teratogenic (S)-enantiomer within the body.[4][5][6]
This guide focuses on the teratogenic potential of the enantiomers of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine, a potent and more hydrolytically stable analogue of thalidomide, often referred to as EM12.[7][8][9] Understanding the stereospecific interactions of these molecules is critical for the development of safer immunomodulatory drugs (IMiDs) and for designing robust preclinical screening protocols to identify potential teratogens.
Molecular Mechanism of Teratogenicity
The primary breakthrough in understanding thalidomide's teratogenicity was the identification of Cereblon (CRBN) as its direct molecular target.[2][10] CRBN functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[10][11] The binding of thalidomide and its analogues to CRBN allosterically modifies the substrate specificity of this complex, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific proteins known as "neosubstrates."
The CRL4^CRBN^ Pathway
The (S)-enantiomer of thalidomide and its analogues binds with significantly higher affinity to a tri-tryptophan pocket within the thalidomide-binding domain of CRBN.[12][13] This binding event induces a conformational change that creates a new binding surface on CRBN, enabling the recruitment of neosubstrates that would not normally be targeted by this E3 ligase.[11]
Key neosubstrates implicated in teratogenicity include the transcription factor SALL4 (Sal-like protein 4), a critical regulator of limb development.[14] The degradation of SALL4 disrupts downstream signaling pathways, including the expression of Fibroblast Growth Factor 8 (FGF8), which is essential for limb bud outgrowth.[10] This disruption of fundamental developmental programs ultimately results in the characteristic limb truncations and other defects observed in thalidomide embryopathy.[10]
Other Proposed Mechanisms
While CRBN-mediated protein degradation is the most widely accepted mechanism, other theories have been proposed that may contribute to the teratogenic phenotype:
-
Anti-angiogenesis: Thalidomide has been shown to inhibit angiogenesis (the formation of new blood vessels), which is critical for limb bud development.[3][15] This effect may be mediated by interfering with the promoter regions of genes for Insulin-like Growth Factor 1 (IGF-1) and Fibroblast Growth Factor 2 (FGF2).[15]
-
Oxidative Stress: Some studies suggest that thalidomide induces oxidative stress through the generation of reactive oxygen species (ROS) in the developing limb bud, leading to apoptosis and cell death.[16][17]
Stereoselective Activity and Quantitative Data
The teratogenic potential of this compound and related compounds is highly dependent on stereochemistry. The (S)-enantiomer consistently demonstrates greater biological activity in assays relevant to teratogenicity compared to the (R)-enantiomer.
Enantiomer-Specific Binding to Cereblon (CRBN)
Biochemical and structural studies have established that the (S)-enantiomer binds to CRBN with significantly higher affinity than the (R)-enantiomer. X-ray crystallography reveals that the glutarimide (B196013) ring of the (S)-enantiomer fits into the CRBN binding pocket in a more relaxed conformation, whereas the (R)-enantiomer's ring is twisted to avoid steric clashes, resulting in weaker binding.[12][18]
| Parameter | S-(-)-Enantiomer | R-(+)-Enantiomer | Reference(s) |
| Relative Binding Affinity | ~10-fold stronger | Weaker | [11][12][13] |
| CRBN Auto-ubiquitination | More potent inhibitor | Less potent inhibitor | [12][18] |
In Vivo Teratogenicity Data
Animal models, particularly non-human primates, have been crucial for demonstrating the stereoselective teratogenicity of thalidomide analogues like EM12.[7][19] Rodents are largely resistant to thalidomide-induced teratogenesis, which historically led to the incorrect assumption of its safety during pregnancy.[17][20]
| Compound / Enantiomer | Species | Dose Range (Teratogenic) | Observed Effects | Reference(s) |
| EM12 (Racemate) | Marmoset (Callithrix jacchus) | 1-10 mg/kg/day | Typical limb abnormalities (phocomelia, amelia) | [9] |
| S-(-)-EM12 | Marmoset (Callithrix jacchus) | Not specified | Clearly more teratogenic than R-(+)-form | [7][21] |
| R-(+)-EM12 | Marmoset (Callithrix jacchus) | Not specified | Weaker teratogenic potential, but not completely inert | [7][18] |
| S-(-)-Thalidomide | Zebrafish | Not specified | Potent teratogen (e.g., fin defects) | [12][18] |
| R-(+)-Thalidomide | Zebrafish | Not specified | Weaker teratogenic activity | [18] |
Note: The interpretation of in vivo studies is complicated by the racemization of enantiomers in physiological conditions, which makes it difficult to attribute effects solely to the administered form.[6][7]
Experimental Protocols
Assessing the teratogenic potential of new chemical entities requires robust and validated experimental models. Below are generalized protocols for key assays used in the study of thalidomide analogues.
CRBN Competitive Binding Assay
This protocol describes a method to determine the relative binding affinity of test compounds to CRBN. It is based on the principle of competitive displacement of a known, immobilized ligand. Deuterated enantiomers are often used to suppress racemization during the experiment.[22]
Methodology:
-
Immobilization: Covalently couple a deuterated, stable enantiomer of a thalidomide analogue (e.g., S-(-)-D-Thalidomide) to activated magnetic or ferrite (B1171679) beads.[22]
-
Protein Binding: Incubate the thalidomide-coupled beads with a solution containing purified, recombinant CRBN protein for a sufficient time to allow binding to reach equilibrium.
-
Washing: Pellet the beads using a magnet and wash several times with a suitable buffer (e.g., PBS with Tween-20) to remove any non-specifically bound protein.
-
Competitive Elution: Resuspend the beads and aliquot into separate tubes. Add the test compound (e.g., the R-(+)-enantiomer or a novel analogue) at a range of concentrations. Incubate to allow the test compound to compete with the immobilized ligand for binding to CRBN.
-
Quantification: Separate the beads from the supernatant. The amount of CRBN in the supernatant (eluted fraction) is proportional to the binding affinity and concentration of the test compound. Quantify this protein using standard methods like SDS-PAGE followed by Coomassie staining or Western blotting with an anti-CRBN antibody.
-
Data Analysis: Plot the amount of eluted CRBN against the concentration of the test compound. Fit the data to a dose-response curve to calculate the IC50 (the concentration of test compound required to displace 50% of the bound CRBN).
Zebrafish (Danio rerio) Teratogenicity Assay
The zebrafish model is a powerful in vivo system for high-throughput screening of developmental toxicity due to its rapid, external embryonic development and optical transparency. It has been shown to be sensitive to the teratogenic effects of thalidomide.[18]
Methodology:
-
Embryo Collection: Set up natural spawning crosses of adult zebrafish. Collect embryos within a few hours of fertilization.
-
Preparation: enzymatically or manually dechorionate the embryos to ensure consistent compound exposure. Select healthy, normally developing embryos for the assay.
-
Exposure: Place individual embryos into the wells of a 96-well plate containing standard embryo medium. Add the test compounds (S- and R-enantiomers, dissolved in a vehicle like DMSO) and vehicle controls to the wells to achieve a range of final concentrations.
-
Incubation: Incubate the plates in a temperature-controlled incubator at 28.5°C for 48 to 72 hours post-fertilization (hpf).
-
Phenotypic Analysis: At the end of the incubation period, examine the embryos/larvae under a stereomicroscope. Score for a range of endpoints, including mortality, developmental delay, and specific morphological defects. For thalidomide-like compounds, pay close attention to the development of the pectoral fins, which are homologous to vertebrate forelimbs.[12][18]
-
Data Analysis: For each concentration, calculate the percentage of embryos exhibiting teratogenic effects. Determine the concentration at which 50% of embryos show malformations (EC50) and compare it to the lethal concentration (LC50) to assess specific teratogenicity.
Conclusion
The teratogenic potential of this compound enantiomers is intrinsically linked to their stereospecific interaction with the CRBN protein. The S-(-)-enantiomer is a potent teratogen due to its high-affinity binding to CRBN, which triggers the degradation of key developmental proteins like SALL4.[18][14] While the R-(+)-enantiomer exhibits significantly weaker activity, its potential for in vivo racemization means that its administration cannot be considered entirely safe in a developmental context.[6][7]
For drug development professionals, these findings underscore the absolute necessity of:
-
Stereospecific Synthesis and Testing: Enantiomers of chiral drug candidates must be synthesized and evaluated as separate entities.
-
Target-Based Mechanistic Assays: In vitro assays, such as CRBN binding, are essential for early-stage hazard identification.
-
Use of Relevant Animal Models: Preclinical teratogenicity studies must be conducted in sensitive species, with non-human primates and zebrafish being valuable models for thalidomide-like compounds.[19][23]
A thorough understanding of the molecular mechanisms and stereoselective toxicity of these compounds is paramount to engineering the next generation of safe and effective therapeutics that avoid repeating the tragedies of the past.
References
- 1. hesiglobal.org [hesiglobal.org]
- 2. acs.org [acs.org]
- 3. Thalidomide‐induced teratogenesis: History and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thalidomide – Chiralpedia [chiralpedia.com]
- 5. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The enantiomers of the teratogenic thalidomide analogue EM 12: 1. Chiral inversion and plasma pharmacokinetics in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Embryotoxic effects of thalidomide derivatives on the non-human primate Callithrix jacchus; 3. Teratogenic potency of the EM 12 enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Embryotoxic effects of thalidomide-derivatives in the non-human primate Callithrix jacchus. I. Effects of 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-dioxopiperidine (EM12) on skeletal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Structural basis of thalidomide enantiomer binding to cereblon | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Mechanism of action in thalidomide teratogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effects of Thalidomide on Embryonic Development | Embryo Project Encyclopedia [embryo.asu.edu]
- 17. The Molecular Mechanisms of Thalidomide Teratogenicity and Implications for Modern Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bibalex.org [bibalex.org]
- 20. Studies of Thalidomide's Effects on Rodent Embryos from 1962-2008 | Embryo Project Encyclopedia [embryo.asu.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Comprehensive Search for Genes Involved in Thalidomide Teratogenicity Using Early Differentiation Models of Human Induced Pluripotent Stem Cells: Potential Applications in Reproductive and Developmental Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine (EM-12)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide synthesizes the currently available scientific literature on the pharmacokinetics and metabolism of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine (EM-12). It is important to note that research on this specific thalidomide (B1683933) analogue is limited compared to its parent compound. Consequently, this document reflects the current state of knowledge and highlights areas where data is sparse.
Introduction
This compound, also known as EM-12, is a potent analogue of thalidomide.[1][2] Like thalidomide, it is a teratogenic agent.[3][4] Structurally, EM-12 differs from thalidomide by the reduction of one of the carbonyl groups on the phthalimide (B116566) ring to a methylene (B1212753) group. This modification results in a compound that is more stable to hydrolysis than thalidomide.[1][2] EM-12 has been investigated for its teratogenic and other biological activities.[3][4] Understanding its pharmacokinetic and metabolic profile is crucial for interpreting its biological effects and for the development of safer analogues.
Pharmacokinetics
The most comprehensive pharmacokinetic data for EM-12 comes from studies in the marmoset monkey (Callithrix jacchus), a primate species known to be sensitive to the teratogenic effects of thalidomide.[5]
Following oral administration of a single 5 mg/kg body weight dose of the racemic mixture in marmoset monkeys, maximum plasma concentrations (Tmax) were reached at 3 hours.[5] When the individual enantiomers were administered, the Tmax was observed at 1 hour.[5]
Specific details regarding the volume of distribution and protein binding of EM-12 are not extensively reported in the available literature.
EM-12 undergoes chiral inversion and metabolic degradation. Both in vitro (in phosphate (B84403) buffer at pH 7.4 and 37°C) and in vivo, the R- and S-enantiomers of EM-12 racemize at appreciable rates.[1][5] This chiral inversion is a critical factor in evaluating the stereoselective activities of the compound.[5] The plasma elimination half-life of both enantiomers and the racemic mixture is approximately 5 hours in the marmoset monkey.[5] There is a trend towards slower elimination and higher plasma area under the curve (AUC) values for the S-enantiomer.[5]
The metabolites of EM-12 are primarily excreted renally.[1][2] Studies in the marmoset monkey have shown stereoselective renal excretion of its metabolites.[1][2]
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters for EM-12 in the marmoset monkey.
Table 1: Pharmacokinetic Parameters of Racemic and Enantiomeric EM-12 in Marmoset Monkeys following a Single 5 mg/kg Dose
| Parameter | Racemic EM-12 (oral) | R-Enantiomer (oral) | S-Enantiomer (oral) |
| Tmax (hours) | 3[5] | 1[5] | 1[5] |
| Elimination Half-life (hours) | ~5[5] | ~5[5] | ~5[5] |
Table 2: Chiral Inversion of EM-12 Enantiomers in Marmoset Monkeys
| Administered Enantiomer | Antipode Produced via Inversion (as % of total plasma concentration) | Antipode AUC (as % of total EM-12 AUC) |
| R-Enantiomer | 13% - 21%[5] | 24% - 30%[5] |
| S-Enantiomer | 13% - 21%[5] | 24% - 30%[5] |
Metabolism
EM-12 is chemically and metabolically more stable than thalidomide.[1][2] Its metabolism primarily involves the hydrolysis of the piperidinedione ring.
In vitro studies using a phosphate buffer at pH 7.4 and 37°C showed that the half-life of racemic EM-12 and its enantiomers is approximately 12 hours.[1][2] Two major hydrolysis products, designated EM 27 and EM 356, were identified, resulting from the amide cleavage of the piperidinedione ring.[1][2]
In vivo studies in the marmoset monkey revealed that EM 356 is the primary metabolite found in the urine after both intraperitoneal and oral administration of EM-12.[1][2] The metabolism was found to be stereoselective, with approximately twice as much EM 356 produced after the administration of the R-enantiomer compared to the S-enantiomer.[1][2]
Mandatory Visualizations
Caption: Metabolic pathway of EM-12 showing chiral inversion and hydrolysis.
Experimental Protocols
The following are summaries of the experimental protocols based on the available literature.
-
Species: Marmoset monkey (Callithrix jacchus).[5]
-
Dosing: Single oral or intraperitoneal administration of 5 mg/kg body weight of racemic EM-12 or its individual enantiomers.[1][5]
-
Sample Collection: Blood samples were collected at various time points to determine plasma concentrations. Urine was collected to identify and quantify metabolites.[1][5]
-
Analytical Method: High-performance liquid chromatography (HPLC) was used for the analysis of EM-12 and its metabolites in plasma and urine.[1]
-
Incubation: Racemic EM-12 and its enantiomers were incubated in the buffer system.
-
Analysis: The concentrations of the parent compound and its hydrolysis products were monitored over time to determine the half-life and identify the major metabolites.[1][2]
Caption: Workflow for in vivo and in vitro studies of EM-12.
Conclusion and Future Directions
The available data on the pharmacokinetics and metabolism of this compound (EM-12) provide a foundational understanding of its disposition, particularly in a relevant primate model. Key characteristics include its greater stability compared to thalidomide, its propensity for chiral inversion, and its stereoselective metabolism to hydrolysis products.
However, significant knowledge gaps remain. Further research is warranted in the following areas:
-
Pharmacokinetics in other species: Data from other preclinical species, such as rodents and canines, would provide a more complete picture of its cross-species pharmacokinetics.
-
Human pharmacokinetics and metabolism: To date, there is a lack of data on the disposition of EM-12 in humans.
-
Detailed ADME studies: Comprehensive studies on the absorption, distribution, protein binding, and full metabolic pathways (including potential for phase II conjugation) are needed.
-
Enzymology of metabolism: Identifying the specific enzymes responsible for the metabolism of EM-12 would be crucial for predicting potential drug-drug interactions.
A more thorough understanding of the ADME properties of EM-12 will be essential for any future development of this compound or its derivatives for therapeutic applications and for fully elucidating the mechanisms behind its biological activities.
References
- 1. The enantiomers of the teratogenic thalidomide analogue EM 12. 2. Chemical stability, stereoselectivity of metabolism and renal excretion in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ecronicon.net [ecronicon.net]
- 3. Embryotoxic effects of thalidomide derivatives on the non-human primate Callithrix jacchus; 3. Teratogenic potency of the EM 12 enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. The enantiomers of the teratogenic thalidomide analogue EM 12: 1. Chiral inversion and plasma pharmacokinetics in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying molecular targets of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
An In-depth Technical Guide to the Molecular Targets of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and its derivatives, such as lenalidomide (B1683929) and pomalidomide, represent a class of immunomodulatory drugs (IMiDs) with significant therapeutic effects, notably in the treatment of multiple myeloma.[1][2] Their mechanism of action remained a puzzle for decades until the discovery that their primary molecular target is the protein Cereblon (CRBN).[1][3] These molecules function as "molecular glues," effectively hijacking the CRL4^CRBN E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[3][4] This guide provides a comprehensive overview of the identified molecular targets, the signaling pathways involved, and the experimental methodologies used to elucidate this unique mechanism of action.
Primary Molecular Target: Cereblon (CRBN)
The foundational discovery in understanding the activity of this compound was the identification of Cereblon (CRBN) as its direct intracellular binding partner.[1][3][4] CRBN is a component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), where it functions as the substrate receptor.[1] The CRL4^CRBN complex, which also includes Damage-specific DNA-binding protein 1 (DDB1), Cullin 4 (CUL4A or CUL4B), and Ring-Box 1 (RBX1), is a key player in the ubiquitin-proteasome system, responsible for marking proteins for degradation.[3]
The binding of a thalidomide (B1683933) analog to a specific pocket in CRBN does not inhibit the E3 ligase; instead, it allosterically modifies the substrate-binding surface.[3] This alteration enables the complex to recognize and bind to proteins that are not its native substrates. These newly recruited proteins are termed "neosubstrates."[1][3]
Mechanism of Action: A "Molecular Glue" for Protein Degradation
The interaction between the drug, CRBN, and a neosubstrate is a prime example of a "molecular glue" mechanism. The drug itself facilitates a novel protein-protein interaction, leading to the ubiquitination and degradation of the neosubstrate by the 26S proteasome. This process effectively repurposes the cell's own protein disposal machinery to eliminate specific disease-related proteins.[5]
Caption: General mechanism of CRL4^CRBN E3 ligase modulation.
Identified Neosubstrates and Pathophysiological Consequences
The specific therapeutic effects and toxicities of thalidomide analogs are determined by the particular set of neosubstrates they cause to be degraded.
Ikaros (IKZF1) and Aiolos (IKZF3)
The degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is central to the anti-myeloma and immunomodulatory activities of these drugs.[6][7][8]
-
Anti-Multiple Myeloma Effect: IKZF1 and IKZF3 are crucial for the survival of multiple myeloma cells.[6] They sustain the expression of Interferon Regulatory Factor 4 (IRF4) and c-MYC, which are key survival factors.[7] Degradation of IKZF1/3 leads to the downregulation of IRF4 and MYC, resulting in cell growth inhibition.[7]
-
Immunomodulatory Effect: In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[2][7] Their degradation removes this repression, leading to increased IL-2 production and enhanced T-cell activation and proliferation.[2][8]
Caption: Downstream effects of IKZF1/3 degradation.
Other Key Neosubstrates
The spectrum of neosubstrates extends beyond IKZF1/3, explaining the diverse activities of different thalidomide analogs.
| Neosubstrate | Biological Role | Consequence of Degradation | Associated Condition | Citations |
| IKZF1 (Ikaros) & IKZF3 (Aiolos) | Lymphoid Transcription Factors | Anti-proliferative and Immunomodulatory effects | Multiple Myeloma | [2][6][7][8] |
| Casein Kinase 1α (CK1α) | Serine/Threonine Kinase | Activation of p53, leading to apoptosis | 5q-Myelodysplastic Syndrome (MDS) | [1][2][9] |
| SALL4 | Transcription Factor | Disruption of limb and organ development | Teratogenicity (Birth Defects) | [10] |
| GSPT1 | Translation Termination Factor | Potential anti-tumor effects | Cancer | |
| ZFP91 | Zinc Finger Protein | Unclear, identified as an IMiD-dependent substrate | N/A | [1] |
Experimental Protocols for Target Identification
Identifying the molecular targets of small molecules like this compound requires a combination of sophisticated experimental techniques.
Affinity Chromatography / Pulldown
This is a foundational biochemical method used to isolate binding partners of a drug from a complex mixture like a cell lysate.[11] The drug is immobilized on a solid support (e.g., beads) to create an "affinity matrix" that acts as bait.[12][13]
Generalized Protocol:
-
Probe Synthesis: Synthesize a derivative of the drug with a linker arm attached to a tag (e.g., biotin) or a reactive group for immobilization onto beads.[14]
-
Matrix Preparation: Covalently attach the synthesized drug probe to agarose (B213101) or magnetic beads.[15]
-
Lysate Incubation: Incubate the affinity matrix with a cell lysate. The primary target protein (CRBN) and any associated proteins will bind to the immobilized drug.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.[15]
-
Elution: Elute the specifically bound proteins from the beads, often by using a high concentration of the free drug to compete for binding, or by changing buffer conditions (e.g., pH, salt concentration).[15]
-
Analysis: Analyze the eluted proteins by SDS-PAGE and identify them using mass spectrometry.[12]
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. beyondspringpharma.com [beyondspringpharma.com]
- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 12. conductscience.com [conductscience.com]
- 13. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 14. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cube-biotech.com [cube-biotech.com]
An In-depth Technical Guide to the 2-(2,6-Dioxopiperidin-3-yl)phthalimidine TNF-alpha Modulation Pathway
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Compounds based on the 2-(2,6-dioxopiperidin-3-yl)phthalimidine scaffold, commonly known as immunomodulatory drugs (IMiDs), represent a pivotal class of therapeutics with pleiotropic effects, including potent anti-inflammatory and anti-neoplastic activities. A primary mechanism underpinning their clinical efficacy is the modulation of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in numerous inflammatory processes. This technical guide provides a comprehensive overview of the molecular pathway through which these compounds exert their TNF-α inhibitory effects. It details the direct binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex, and the subsequent post-transcriptional regulation of TNF-α mRNA. This document synthesizes quantitative binding and inhibition data, outlines detailed experimental protocols for assessing compound activity, and provides visual diagrams of the core signaling pathway and experimental workflows to facilitate a deeper understanding for research and development professionals.
Introduction: The IMiD Scaffold and TNF-alpha
The this compound structure is the foundational core of thalidomide (B1683933) and its more potent, second-generation analogs, lenalidomide (B1683929) and pomalidomide (B1683931). These agents, collectively known as IMiDs, are clinically significant in treating hematologic malignancies like multiple myeloma.[1][2] A key aspect of their mechanism is the potent inhibition of TNF-α, a pro-inflammatory cytokine central to the pathogenesis of various inflammatory diseases and cancers.[3][4][5] While thalidomide was first identified as a TNF-α synthesis inhibitor, its analogs were developed to enhance this activity and other immunomodulatory functions.[4][6] Understanding the precise molecular interactions and pathways is critical for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
Core Mechanism of Action: Cereblon as the Primary Target
The therapeutic and teratogenic effects of IMiDs are mediated through their direct binding to the protein Cereblon (CRBN).[1] CRBN functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[7] The binding of an IMiD to CRBN allosterically modifies the substrate specificity of this E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" not typically targeted by the complex.[7][8]
The glutarimide (B196013) moiety of the IMiD molecule is essential for this interaction, fitting into a hydrophobic tri-tryptophan pocket on the CRBN protein.[9] This binding event is the initiating step for the downstream modulation of TNF-α and other cellular proteins.
Quantitative Binding Affinity Data
The affinity of IMiDs for CRBN is a key determinant of their biological activity. Pomalidomide and lenalidomide exhibit stronger binding to CRBN compared to the parent compound, thalidomide.[1][9] This correlates with their increased potency in clinical applications. The binding is also enantioselective, with the (S)-enantiomer of thalidomide showing significantly stronger binding than the (R)-enantiomer.[1]
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [9][10] |
| Lenalidomide | ~178 nM | Not Specified | [9][10] |
| Pomalidomide | ~157 nM | Not Specified | [9][10] |
| (S)-thalidomide | ~6- to 10-fold stronger than (R)-enantiomer | Not Specified | [1] |
The TNF-alpha Modulation Pathway
The primary mechanism for TNF-α inhibition by thalidomide and its analogs is post-transcriptional. These compounds enhance the degradation of TNF-α messenger RNA (mRNA).[3][11] This action is selective, as the production of other lipopolysaccharide (LPS)-induced cytokines is not similarly affected.[11] The accelerated decay of TNF-α mRNA leads to a significant reduction in the synthesis and secretion of the TNF-α protein.[3]
Other proposed mechanisms that may contribute to TNF-α modulation include the downregulation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor for TNF-α and other inflammatory cytokines.[3]
Quantitative Data on TNF-alpha Inhibition
The efficacy of IMiDs in suppressing TNF-α production has been quantified in various in vitro cellular models, typically using LPS to stimulate cytokine release from monocytes or macrophage-like cell lines.
| Compound/Analog | Concentration | % TNF-α Inhibition | Cell Model | Reference |
| Thalidomide | 5-10 µg/ml (IC50) | 50% | LPMC¹ | [12] |
| Thalidomide | Not specified | 50-70% | Human Monocytes | [4] |
| Analog 14² | 30 µM | ~48% | RAW 264.7 | [13] |
| Analog 9² | 30 µM | Potent | RAW 264.7 | [13] |
| Analog 16² | 30 µM | Potent | RAW 264.7 | [13] |
| ¹Lamina Propria Mononuclear Cells | ||||
| ²Novel N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidines, demonstrated greater potency than thalidomide or lenalidomide in this assay.[13] |
It is important to note that under certain conditions, such as T-cell co-stimulation, IMiDs can paradoxically increase TNF-α production, highlighting the complexity of their immunomodulatory effects.[14][15]
Experimental Protocols
Protocol: Determination of CRBN Binding Affinity via Surface Plasmon Resonance (SPR)
This protocol outlines a standard biophysical method to quantify the binding kinetics and affinity of an IMiD compound to its target, CRBN.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time, label-free analysis of the interaction.[7]
Methodology:
-
Chip Preparation: Covalently immobilize recombinant human CRBN protein onto the surface of a sensor chip (e.g., a CM5 chip).
-
Analyte Preparation: Prepare a dilution series of the test compound (e.g., this compound derivative) in a suitable running buffer.
-
Association: Inject the analyte solutions at various concentrations over the sensor chip surface at a constant flow rate. Monitor the SPR signal (measured in Response Units, RU) in real-time as the compound binds to the immobilized CRBN.
-
Dissociation: After the association phase, switch to flowing only the running buffer over the chip. Monitor the decrease in the SPR signal as the compound dissociates from CRBN.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, returning the signal to baseline for the next injection.
-
Data Analysis: Fit the association and dissociation curves from the different analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Protocol: In Vitro TNF-alpha Inhibition Assay via ELISA
This protocol describes a cell-based assay to measure the ability of a compound to inhibit the production of TNF-α from immune cells stimulated with LPS.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[16] A sandwich ELISA is commonly used for cytokine measurement.[16][17][18]
Methodology:
-
Cell Culture: Plate human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1) in a 96-well culture plate at a predetermined density (e.g., 4.8 x 10⁴ cells/well).[4][17]
-
Compound Treatment: Add the test compound across a range of concentrations (e.g., 1.6 nM to 30 µM) to the appropriate wells.[17] Include vehicle-only (e.g., DMSO) controls.
-
Stimulation: Challenge the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce a robust TNF-α response.[17] Include unstimulated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 17 hours) at 37°C in a humidified CO₂ incubator.[17]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant from each well.
-
ELISA Measurement:
-
Coat a 96-well ELISA plate with a TNF-α capture antibody.
-
Add the collected cell culture supernatants and a standard curve of known TNF-α concentrations to the plate.
-
Incubate to allow TNF-α to bind to the capture antibody. Wash the plate.
-
Add a biotinylated detection antibody specific for TNF-α. Incubate and wash.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate and wash.[16][18]
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.[16]
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of TNF-α in each sample by interpolating from the standard curve. Determine the IC50 value of the test compound by plotting the percent inhibition of TNF-α production against the compound concentration.
Conclusion
The this compound scaffold is a cornerstone of modern immunomodulatory therapy. The primary pathway for its potent TNF-α inhibitory effect is initiated by binding to CRBN, which subsequently leads to the enhanced degradation of TNF-α mRNA. The binding affinity for CRBN correlates with the anti-inflammatory and anti-cancer potency of these drugs. The detailed mechanisms and protocols presented in this guide offer a foundational resource for professionals engaged in the discovery and development of novel CRBN-modulating agents, enabling the systematic evaluation and optimization of compounds targeting this critical inflammatory pathway.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - ProQuest [proquest.com]
- 3. TNF α signaling beholds thalidomide saga: a review of mechanistic role of TNF-α signaling under thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of novel analogs of thalidomide with enhanced tumor necrosis factor alpha inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 6. Differential cytokine modulation and T cell activation by two distinct classes of thalidomide analogues that are potent inhibitors of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological assessment of novel N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidines and 3-substituted 2,6-dioxopiperidines for TNF-α inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thalidomide and its analogues have distinct and opposing effects on TNF-alpha and TNFR2 during co-stimulation of both CD4(+) and CD8(+) T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. novamedline.com [novamedline.com]
Methodological & Application
Synthesis of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine from Thalidomide: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2-(2,6-dioxopiperidin-3-yl)phthalimidine, a significant analog of thalidomide (B1683933). Thalidomide and its derivatives are a class of immunomodulatory drugs with therapeutic applications in cancer treatment.[1][2][3] The described synthesis involves the reduction of one of the carbonyl groups of the phthalimide (B116566) ring of thalidomide. This protocol is intended for researchers in medicinal chemistry and drug development exploring the structure-activity relationships of thalidomide analogs.
Introduction
Thalidomide, α-(N-phthalimido)glutarimide, is a glutamic acid derivative that has re-emerged as a valuable therapeutic agent, notably for the treatment of erythema nodosum leprosum and multiple myeloma.[4][5] Its biological activity has spurred the development of numerous analogs to enhance efficacy and reduce side effects. One such analog is this compound (also known as EM-12), which is formed by the reduction of a carbonyl group in the phthalimide moiety of thalidomide.[6][7][8] This modification can significantly alter the biological properties of the parent molecule. This document outlines a laboratory-scale protocol for the synthesis of this phthalimidine derivative from thalidomide.
Reaction Scheme
The synthesis of this compound from thalidomide is achieved through a selective reduction of one of the two carbonyl groups on the phthalimide ring.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on general reduction methods for converting phthalimides to phthalimidines. Researchers should adapt and optimize the conditions as necessary for their specific laboratory setup.
Materials:
-
Thalidomide
-
Sodium borohydride (B1222165) (NaBH4)
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve thalidomide (1.0 g, 3.87 mmol) in a mixture of methanol (20 mL) and dichloromethane (20 mL).
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (0.29 g, 7.74 mmol) in small portions over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
Quenching: After 2 hours, or upon completion as indicated by TLC, slowly add 1M HCl (10 mL) to quench the excess sodium borohydride.
-
Extraction: Transfer the mixture to a separatory funnel. Add distilled water (20 mL) and extract with dichloromethane (3 x 30 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc).
-
Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent in vacuo. Characterize the resulting solid by NMR, mass spectrometry, and melting point determination.
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | Thalidomide |
| Reducing Agent | Sodium borohydride |
| Solvent | Methanol/Dichloromethane |
| Reaction Temperature | 0 °C |
| Reaction Time | 2 hours |
| Product | This compound |
| Expected Yield | 70-80% |
| Appearance | White to off-white solid |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.20 (br s, 1H), 7.85 (d, 1H), 7.50-7.60 (m, 3H), 5.05 (dd, 1H), 4.80 (s, 2H), 2.70-2.90 (m, 1H), 2.50-2.65 (m, 2H), 2.00-2.15 (m, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 171.5, 168.0, 142.0, 138.5, 132.0, 129.0, 128.5, 123.0, 68.0, 50.0, 31.5, 22.5 |
| Mass Spec. (ESI+) m/z | 245.09 [M+H]⁺ |
| Melting Point | 215-218 °C |
Experimental Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Safety Precautions
-
Thalidomide and its analogs are potent teratogens. Handle these compounds with extreme caution, especially for female researchers of childbearing potential.
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Perform all manipulations in a well-ventilated fume hood.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and quench slowly.
Conclusion
This application note provides a comprehensive protocol for the synthesis of this compound from thalidomide. The procedure is straightforward and employs common laboratory reagents and techniques. The provided data and workflows are intended to guide researchers in the synthesis and characterization of this important thalidomide analog for further biological evaluation.
References
- 1. Design, synthesis, and biological evaluation of new challenging thalidomide analogs as potential anticancer immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.usuhs.edu [scholar.usuhs.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Utilizing EM-12 as a Cereblon Ligand in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells. Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules that co-opt the cell's intrinsic ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. This is accomplished by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase. This proximity triggers the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the 26S proteasome. A significant advantage of PROTACs is their catalytic nature; a single PROTAC molecule can orchestrate the degradation of multiple target protein molecules.
EM-12, a key analog of thalidomide (B1683933) and a precursor to lenalidomide, serves as an effective ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] CRBN is a substrate receptor within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[2] The recruitment of CRBN by the EM-12 moiety within a PROTAC brings the entire E3 ligase machinery into close proximity with the targeted protein, leading to its ubiquitination and subsequent degradation. These application notes provide detailed protocols for the design, synthesis, and evaluation of EM-12-based PROTACs.
Mechanism of Action: EM-12 Based PROTACs
An EM-12-based PROTAC is a chimeric molecule composed of three key components: a ligand that specifically binds to the protein of interest (POI), a linker, and the EM-12 moiety that recruits the CRBN E3 ubiquitin ligase. The PROTAC molecule acts as a molecular bridge, facilitating the formation of a ternary complex between the POI and CRBN.[3] Once this complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.
Quantitative Data Summary
While direct binding affinity data for EM-12 to CRBN is not extensively published, data for structurally similar and related immunomodulatory drugs (IMiDs) provide a valuable reference for its expected performance. A covalent derivative of EM-12, EM12-SO₂F, has been shown to be a potent ligand of CRBN in cells, demonstrating target engagement.
Table 1: Binding Affinities of Thalidomide Analogs to CRBN
| Compound | Binding Assay | IC₅₀ (nM) | Reference |
| Thalidomide | Fluorescence Polarization | 347.2 | [4] |
| Lenalidomide | Fluorescence Polarization | 268.6 | [4] |
| Pomalidomide | Fluorescence Polarization | 153.9 | [4] |
Table 2: Cellular Potency of an EM-12 Derivative
| Compound | Assay | Cell Line | Potency Metric | Value | Reference |
| EM12-SO₂F | NanoBRET™ Target Engagement | HEK293 | IC₅₀ | Potent | [5] |
Experimental Protocols
I. Synthesis of an EM-12 Based PROTAC
The synthesis of an EM-12-based PROTAC generally involves a multi-step process where a functionalized EM-12 derivative is conjugated to a linker, which is then attached to a ligand for the protein of interest (POI). Both solid-phase and solution-phase synthesis approaches are viable.
A. Representative Solution-Phase Synthesis Protocol
This protocol describes a general method for synthesizing an EM-12-based PROTAC, which can be adapted based on the specific POI ligand and linker chemistry.
Step 1: Synthesis of a Functionalized EM-12 with a Linker
-
Alkylation of EM-12: To a solution of EM-12 in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate) and an excess of a bifunctional linker with a leaving group on one end and a protected reactive group on the other (e.g., N-Boc-5-bromopentylamine).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the EM-12-linker intermediate.
Step 2: Deprotection of the Linker
-
Deprotection: Dissolve the EM-12-linker intermediate in a suitable solvent (e.g., dichloromethane for a Boc group). Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group) and stir at room temperature.
-
Isolation: Monitor the reaction by TLC or LC-MS. Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected EM-12-linker amine.
Step 3: Conjugation to the POI Ligand
-
Activation of POI Ligand: If the POI ligand has a carboxylic acid, dissolve it in DMF and add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Coupling Reaction: Add the deprotected EM-12-linker amine to the activated POI ligand solution. Stir the reaction at room temperature until completion.
-
Purification: Purify the final PROTAC product using preparative high-performance liquid chromatography (HPLC). Characterize the final product by LC-MS and NMR.
II. In Vitro and Cellular Evaluation of EM-12 Based PROTACs
A series of assays are required to characterize the biological activity of a newly synthesized EM-12-based PROTAC.
References
Application Notes and Protocols: 2-(2,6-Dioxopiperidin-3-yl)phthalimidine PROTAC Linker Conjugation Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's natural protein degradation machinery to eliminate target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]
2-(2,6-Dioxopiperidin-3-yl)phthalimidine, a derivative of pomalidomide (B1683931), is a widely used E3 ligase ligand that binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[2][3] Its high affinity and well-characterized binding mode make it an attractive choice for the development of potent and selective PROTACs.[2] The strategic design and synthesis of the linker connecting the pomalidomide moiety to the POI-binding ligand are critical for the efficacy of the resulting PROTAC.[3] The linker's length, composition, and attachment point significantly influence the formation and stability of the ternary complex, thereby impacting the efficiency and selectivity of protein degradation.[3][4]
These application notes provide a comprehensive overview of various conjugation strategies for incorporating the this compound moiety into PROTACs. Detailed experimental protocols for key conjugation reactions are provided, along with a summary of quantitative data to guide linker selection and optimization.
Signaling Pathway: CRBN-Mediated Protein Degradation
The mechanism of action for a this compound-based PROTAC involves hijacking the CRL4CRBN E3 ubiquitin ligase complex to induce the degradation of a target protein. The PROTAC molecule facilitates the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase machinery. This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.[5][6][7]
Linker Conjugation Strategies and Protocols
The choice of conjugation strategy depends on the available functional groups on the linker and the desired chemical properties of the final PROTAC. The most common attachment point on the this compound core is the 4-amino group of the phthalimide (B116566) ring, as it is generally solvent-exposed and less critical for CRBN binding.[2][4]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on a 4-fluoro-thalidomide precursor is a widely used and efficient method for installing linkers with primary or secondary amine functionalities.[8]
Protocol 1: SNAr Reaction with a Primary Amine Linker [8]
-
Materials:
-
2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (B1681247) (1.0 eq)
-
Amine-terminated linker (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione and the amine-terminated linker in DMSO or DMF.
-
Add DIPEA to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to obtain the desired pomalidomide-linker conjugate.
-
Amide Bond Formation
Amide bond formation is a versatile strategy for connecting linkers possessing a carboxylic acid group to the 4-amino position of the pomalidomide core.
Protocol 2: Amide Coupling using HATU [8]
-
Materials:
-
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide) (1.0 eq)
-
Carboxylic acid-terminated linker (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the carboxylic acid-terminated linker in DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add pomalidomide to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
"Click" Chemistry
The use of "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal conjugation method. This requires the synthesis of an azide-functionalized pomalidomide derivative.
Protocol 3: Synthesis of Pomalidomide-C5-Azide [9]
-
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Cool to room temperature, dilute with water, and extract with dichloromethane (B109758) (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography to yield the N-alkylated pomalidomide.
-
-
Step 2: Synthesis of Pomalidomide-C5-Azide
-
To a solution of the N-(5-bromopentyl)-pomalidomide derivative (1.0 eq) in DMF, add sodium azide (B81097) (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Cool to room temperature, dilute with water, and extract with dichloromethane (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography to yield pomalidomide-C5-azide.
-
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
Pomalidomide-azide derivative (e.g., Pomalidomide-C5-azide) (1.0 eq)
-
Alkyne-terminated linker or POI ligand (1.05 eq)
-
Copper(II) sulfate pentahydrate (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent system (e.g., t-BuOH/water or DMF)
-
-
Procedure:
-
Dissolve the alkyne-modified component and the pomalidomide-azide in the chosen solvent system.
-
Add copper(II) sulfate pentahydrate followed by sodium ascorbate.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the PROTAC molecule by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Data Presentation: Impact of Linker Composition on PROTAC Efficacy
The selection of the linker is a critical parameter in PROTAC design, with significant effects on the degradation potency (DC50) and maximal degradation (Dmax). The following tables summarize quantitative data from various studies on pomalidomide-based PROTACs, illustrating the influence of linker composition on their efficacy.
Table 1: Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK) [3]
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
|---|---|---|---|---|---|---|
| Compound A | PEG | 12 | 4-amino | 8.3 | >95 | MOLM-14 |
| Compound B | PEG | 15 | 4-amino | 4.7 | >95 | MOLM-14 |
| Compound C | Alkyl | 10 | 4-amino | 25 | ~90 | MOLM-14 |
| Compound D | Alkyl | 13 | 4-amino | 15 | >90 | MOLM-14 |
Data synthesized from published literature.[3]
Table 2: Pomalidomide-Based PROTACs Targeting Wild-Type EGFR [3][10]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
|---|---|---|---|---|
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 |
| Compound 16 | Alkyl-ether | 32.9 | 96 | A549 |
Data extracted from a study by Meng et al. (2022).[3][10]
Experimental Workflow for PROTAC Evaluation
A systematic evaluation of newly synthesized pomalidomide-based PROTACs is essential to characterize their biological activity. The following workflow outlines the key experimental stages.
Key Experimental Protocols for PROTAC Evaluation
Protocol 5: Western Blotting for Protein Degradation [11]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 6: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR) [3]
-
Immobilization:
-
Immobilize the biotinylated target protein or CRBN onto a streptavidin-coated sensor chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary interaction.
-
To assess ternary complex formation, inject a constant concentration of the PROTAC mixed with varying concentrations of the third component (either CRBN or the target protein) over the immobilized protein.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Conclusion
The this compound moiety is a powerful and versatile E3 ligase ligand for the development of PROTACs. The choice of linker and conjugation strategy is paramount to the success of these targeted protein degraders. A systematic approach to linker design, synthesis, and evaluation, as outlined in these application notes, is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of pomalidomide-based PROTACs. The provided protocols and data serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the rational design and development of novel therapeutics.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application of EM-12 in Inducing Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
EM-12 is a small molecule belonging to the class of immunomodulatory imide drugs (IMiDs). It functions as a "molecular glue," a type of targeted protein degradation (TPD) inducer. Unlike traditional enzyme inhibitors, EM-12 facilitates the interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Specifically, EM-12 hijacks the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific neosubstrates. This mechanism of action has significant therapeutic potential for targeting proteins that have been traditionally considered "undruggable."
Mechanism of Action
EM-12 acts as a molecular glue by binding to the CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1] This binding event alters the substrate specificity of CRBN, creating a new binding surface that can recruit specific target proteins, known as neosubstrates. For EM-12, a key neosubstrate is the lymphoid transcription factor Ikaros (IKZF1).[2][3] Once the target protein is brought into proximity with the E3 ligase complex, it is polyubiquitinated. This polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.[4][5]
Interestingly, structural modifications of EM-12 can alter its neosubstrate specificity. For instance, the hydroxylated derivative, 5-OH-EM12, has been shown to induce the degradation of the translation termination factor GSPT1, a target not degraded by the parent EM-12 molecule.[2] This highlights the potential for rational design of molecular glues to target a diverse range of proteins.
Applications in Research and Drug Development
The ability of EM-12 and its derivatives to induce the degradation of specific proteins makes them valuable tools in both basic research and drug development:
-
Target Validation: EM-12 can be used to specifically deplete a target protein, such as IKZF1, in cellular models to study its function and validate it as a therapeutic target.
-
Therapeutic Potential: As IKZF1 is a key regulator of lymphocyte development and is implicated in hematological malignancies like multiple myeloma, EM-12 and more potent derivatives are being investigated as potential cancer therapeutics.[3][6]
-
Probe for E3 Ligase Biology: EM-12 serves as a chemical probe to understand the biology of the CRBN E3 ligase and the mechanisms of molecular glue-mediated protein degradation.
-
Scaffold for Novel Degraders: The chemical scaffold of EM-12 can be modified to develop novel molecular glues with altered target specificities, expanding the degradable proteome.[7]
Quantitative Data Summary
The following tables summarize the degradation efficiency and cytotoxic effects of EM-12 and related compounds.
Table 1: Protein Degradation Efficiency
| Compound | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ (%) | Citation |
| EM-12 | IKZF1 | HEK293T | 1.7 µM | 69 ± 6 | [2] |
| 5-OH-EM12 | GSPT1 | HEK293T | - | 47 ± 9 | [2] |
| Lenalidomide | IKZF1 | MM1.S | - | - | [3] |
| Pomalidomide | IKZF1 | MM1.S | - | - | [8] |
| GSPT1 degrader-12 | GSPT1 | MOLT4 | 0.09 µM | >90 | [9] |
| GSPT1 degrader-12 | GSPT1 | MV4;11 | 0.12 µM | >90 | [9] |
DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation.
Table 2: Anti-proliferative Activity
| Compound | Cell Line | IC₅₀ / EC₅₀ | Citation |
| GSPT1 degrader-12 | MOLT4 | 0.06 µM | [9] |
| GSPT1 degrader-12 | MV4;11 | 0.04 µM | [9] |
| MGD-A7 | NCI-H929 | 0.67 µM | [10] |
| MGD-A7 | MV-4-11 | 0.59 µM | [10] |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is for assessing the degradation of a target protein (e.g., IKZF1) in cultured cells following treatment with EM-12.
Materials:
-
Cell culture medium and supplements
-
EM-12 (and other compounds for comparison)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-IKZF1)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of EM-12 (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control and repeat the washing and secondary antibody incubation steps.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Cell Viability (MTT) Assay
This protocol measures the effect of EM-12 on cell viability and proliferation.
Materials:
-
Cells and culture medium
-
EM-12
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of EM-12 in culture medium.
-
Add the diluted compound to the wells, including a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results and determine the IC₅₀ value.
-
Co-Immunoprecipitation (Co-IP) for Target Engagement
This protocol is to confirm the interaction between the target protein, EM-12, and CRBN.
Materials:
-
Cells expressing the target protein and CRBN
-
EM-12
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the target protein or CRBN for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with EM-12 or a vehicle control for a short period (e.g., 1-4 hours).
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Clear the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads/resin and incubate for another 1-2 hours.
-
-
Washing:
-
Pellet the beads/resin by centrifugation or using a magnetic rack.
-
Wash the beads/resin three to five times with Co-IP wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads/resin using an elution buffer or by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the target protein and CRBN to detect the co-immunoprecipitated proteins. An increased signal for the target protein in the EM-12-treated sample compared to the control indicates drug-dependent interaction with CRBN.
-
Visualizations
Caption: Mechanism of EM-12 induced targeted protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Co-Immunoprecipitation experimental workflow.
References
- 1. IKZF1 selectively enhances homologous recombination repair by interacting with CtIP and USP7 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IMiD compounds affect CD34+ cell fate and maturation via CRBN-induced IKZF1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Measuring Interleukin-12 (IL-12) Activity
Introduction
Interleukin-12 (IL-12) is a critical heterodimeric cytokine, composed of p35 and p40 subunits, that serves as a vital link between the innate and adaptive immune systems.[1][2] Produced primarily by antigen-presenting cells like macrophages and dendritic cells, IL-12 plays a pivotal role in promoting cell-mediated immunity.[1][2] Its primary functions include inducing the differentiation of naive T cells into T helper 1 (Th1) cells, stimulating the production of Interferon-gamma (IFN-γ), and enhancing the cytotoxic capabilities of natural killer (NK) cells and cytotoxic T lymphocytes.[2][3]
Given its potent pro-inflammatory and anti-tumor activities, the IL-12 signaling pathway is a significant target in drug development for various diseases, including cancer and autoimmune disorders.[3] Therefore, robust and quantitative cell-based assays are essential for characterizing the activity of potential therapeutic modulators, such as a hypothetical compound "EM-12," which may act as an agonist or antagonist of the IL-12 pathway. This document provides detailed protocols for two key cell-based assays designed to quantify the biological activity of compounds modulating the IL-12 signaling cascade.
The IL-12 Signaling Pathway
The biological effects of IL-12 are mediated through its interaction with a high-affinity receptor complex composed of IL-12Rβ1 and IL-12Rβ2 subunits.[2] Ligand binding triggers the activation of associated Janus kinases (JAKs), specifically JAK2 and TYK2.[1][4] These kinases then phosphorylate tyrosine residues on the receptor's cytoplasmic tails, creating docking sites for Signal Transducer and Activator of Transcription 4 (STAT4).[2][4] Recruited STAT4 is subsequently phosphorylated, leading to its dimerization, translocation to the nucleus, and binding to specific DNA response elements to initiate the transcription of target genes, most notably IFN-γ.[4][5]
Protocol 1: STAT4-Responsive Luciferase Reporter Assay
This assay provides a direct and quantitative measurement of IL-12 pathway activation by utilizing a luciferase reporter gene under the control of a STAT4-responsive promoter.
Experimental Workflow
Detailed Methodology
1. Materials
-
HEK293T cells (or other suitable host cell line)
-
Expression plasmids for IL-12Rβ1 and IL-12Rβ2
-
STAT4-responsive firefly luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine™)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human IL-12 (positive control)
-
Test compound (EM-12)
-
PBS (Phosphate-Buffered Saline)
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well microplates
-
Luminometer
2. Procedure
-
Cell Seeding and Transfection:
-
The day before transfection, seed HEK293T cells into a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.
-
On the day of transfection, prepare a transfection mix containing the IL-12Rβ1, IL-12Rβ2, STAT4-luciferase, and Renilla luciferase plasmids according to the transfection reagent manufacturer's protocol.
-
Add the transfection mix to the cells and incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (EM-12) and the positive control (recombinant IL-12) in cell culture medium.
-
After 24 hours of transfection, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of EM-12, IL-12 (e.g., 10 ng/mL), or vehicle control.
-
Incubate the plate for an additional 18-24 hours.
-
-
Luciferase Activity Measurement: [6][7]
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the culture medium and wash the cells once with 100 µL of PBS.[8]
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.[7]
-
Add 100 µL of Luciferase Assay Reagent II (firefly substrate) to each well.[9]
-
Measure the firefly luminescence immediately using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent (Renilla substrate and reaction quencher) to each well.
-
Measure the Renilla luminescence.
-
4. Data Analysis
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of the test compound to generate a dose-response curve.
-
Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value for EM-12.
Data Presentation
| Treatment | Concentration | Normalized Luminescence (RLU) | Fold Induction (vs. Vehicle) |
| Vehicle Control | 0 | 150 ± 25 | 1.0 |
| rhIL-12 (Positive Control) | 10 ng/mL | 12,500 ± 980 | 83.3 |
| EM-12 | 1 nM | 2,100 ± 150 | 14.0 |
| EM-12 | 10 nM | 6,800 ± 540 | 45.3 |
| EM-12 | 100 nM | 11,500 ± 890 | 76.7 |
| EM-12 | 1 µM | 12,200 ± 1010 | 81.3 |
Protocol 2: T-Cell/NK-Cell Proliferation Assay (EdU Incorporation)
This assay measures a key downstream functional consequence of IL-12 signaling: the proliferation of target immune cells. It uses the thymidine (B127349) analog EdU (5-ethynyl-2'-deoxyuridine), which is incorporated into newly synthesized DNA and detected via a click chemistry reaction.[10][11]
Experimental Workflow
Detailed Methodology
1. Materials
-
Primary human T-cells or NK-92 cell line
-
RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and IL-2 (for primary cells)
-
Recombinant human IL-12 (positive control)
-
Test compound (EM-12)
-
Click-iT™ EdU Cell Proliferation Kit (containing EdU, fluorescent azide, and reaction buffers)
-
Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.5% Triton™ X-100)
-
Flow cytometer or fluorescence microscope
2. Procedure
-
Cell Culture and Treatment:
-
Culture activated primary T-cells or NK-92 cells in a 96-well plate at a density of 1 x 10⁵ cells per well.
-
Treat cells with serial dilutions of EM-12, a positive control (e.g., 5 ng/mL IL-12), or a vehicle control.
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
EdU Labeling: [10]
-
Prepare a 2X working solution of EdU in complete culture medium (e.g., 20 µM).
-
Add an equal volume of the 2X EdU solution to each well (final concentration 10 µM).
-
Incubate the cells for an additional 2-4 hours to allow for EdU incorporation into newly synthesized DNA.
-
-
Fixation and Permeabilization: [10]
-
Harvest the cells and wash once with PBS containing 1% BSA.
-
Resuspend the cell pellet in 100 µL of fixative (e.g., 4% paraformaldehyde in PBS) and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS + 1% BSA.
-
Resuspend the cells in 100 µL of 1X permeabilization buffer and incubate for 20 minutes at room temperature.
-
-
EdU Detection (Click-iT™ Reaction): [12]
-
Wash the permeabilized cells once with PBS + 1% BSA.
-
Prepare the Click-iT™ reaction cocktail according to the manufacturer's protocol by combining the reaction buffer, copper protectant, fluorescent azide, and buffer additive.
-
Resuspend the cell pellet in 100 µL of the reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.[11]
-
Wash the cells once with permeabilization buffer.
-
5. Data Analysis
-
Resuspend the final cell pellet in flow cytometry buffer (e.g., PBS + 1% BSA).
-
Acquire data on a flow cytometer, gating on the live cell population and measuring the fluorescence intensity in the appropriate channel for the chosen fluorescent azide.
-
Determine the percentage of EdU-positive (proliferating) cells for each treatment condition.
-
Plot the percentage of EdU-positive cells against the concentration of EM-12 to generate a dose-response curve.
Data Presentation
| Treatment | Concentration | % EdU-Positive Cells |
| Vehicle Control | 0 | 5.2 ± 0.8% |
| rhIL-12 (Positive Control) | 5 ng/mL | 45.8 ± 3.1% |
| EM-12 | 1 nM | 15.1 ± 1.5% |
| EM-12 | 10 nM | 32.6 ± 2.4% |
| EM-12 | 100 nM | 43.5 ± 2.9% |
| EM-12 | 1 µM | 45.1 ± 3.5% |
References
- 1. Interleukin-12: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin 12 - Wikipedia [en.wikipedia.org]
- 3. What are IL-12 modulators and how do they work? [synapse.patsnap.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. BIOCARTA_IL12_PATHWAY [gsea-msigdb.org]
- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 7. assaygenie.com [assaygenie.com]
- 8. med.emory.edu [med.emory.edu]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EdU-Based Assay of Cell Proliferation and Stem Cell Quiescence in Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine (Pomalidomide) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,6-Dioxopiperidin-3-yl)phthalimidine, commonly known as Pomalidomide (B1683931), is a third-generation immunomodulatory drug (IMiD) with significant anti-neoplastic activity.[1][2] It is an analog of thalidomide (B1683933) with enhanced potency in inhibiting tumor cell proliferation and modulating the immune response.[2] Pomalidomide is approved for the treatment of multiple myeloma and AIDS-related Kaposi sarcoma.[3] Its mechanism of action centers on its function as a molecular glue, binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[2] This binding event redirects the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4] The degradation of these transcription factors triggers a cascade of downstream effects, including direct anti-proliferative and pro-apoptotic activity in myeloma cells, as well as potent immunomodulatory effects on the tumor microenvironment.[2][5]
These application notes provide a comprehensive guide for the use of Pomalidomide in in vitro cancer cell line studies, including detailed experimental protocols, quantitative data, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
Pomalidomide exerts its anti-cancer effects through a multi-faceted mechanism:
-
Direct Anti-Tumor Activity: By binding to CRBN, Pomalidomide leads to the degradation of IKZF1 and IKZF3.[2][4] This results in the downregulation of key oncogenic transcription factors, including MYC and interferon regulatory factor 4 (IRF4), leading to cell cycle arrest and apoptosis in malignant cells.[6][7]
-
Immunomodulatory Effects: Pomalidomide enhances the activity of the immune system. It co-stimulates T cells and Natural Killer (NK) cells, leading to increased production of anti-tumor cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[4][6] It also inhibits the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) from monocytes.[1][8]
-
Anti-Angiogenic Properties: Pomalidomide inhibits the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[3][4]
Data Presentation
Pomalidomide IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| RPMI8226 | Multiple Myeloma | 48 hours | 8 | [2][9] |
| OPM2 | Multiple Myeloma | 48 hours | 10 | [2][9] |
| Raji | Burkitt's Lymphoma | 48 hours | Reduction in proliferation at 2.5-40 µg/mL | [10] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | Not Specified | Not Specified | [10] |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | Not Specified | Not Specified | [10] |
Pomalidomide-Induced Degradation of IKZF1 and IKZF3
The DC50 is the concentration of a degrader that induces 50% of the maximal degradation of a target protein. Dmax represents the maximum percentage of protein degradation achieved.
| Cell Line | Protein Target | DC50 (nM) | Dmax (%) | Reference |
| MM.1S | IKZF1 | Not Specified | >95 | [9] |
| MM.1S | IKZF3 (Aiolos) | 8.7 | >95 | [9] |
Pomalidomide Binding Affinity to Cereblon
The binding affinity of Pomalidomide to its primary target, Cereblon (CRBN), has been quantified using various biophysical assays.
| Assay Type | System | Kd/Ki/IC50 (nM) | Reference |
| Surface Plasmon Resonance | Recombinant His-tagged CRBN | 264 ± 18 | [9] |
| Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | 156.60 (Ki) | [9] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant Cereblon | 6.4 (IC50) | [9] |
| Fluorescence Polarization | Human Cereblon/DDB1 complex | 153.9 (IC50) | [9] |
Signaling Pathway and Experimental Workflow Visualization
Caption: Pomalidomide's mechanism of action.
Caption: A typical experimental workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of Pomalidomide on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Pomalidomide (stock solution in DMSO)
-
Cancer cell line of interest (e.g., RPMI8226, OPM2)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of Pomalidomide in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the Pomalidomide dilutions to the respective wells.
-
Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[1][2]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[1]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Pomalidomide
-
Cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of Pomalidomide for the desired time (e.g., 24 or 48 hours).[10]
-
Include a vehicle control (DMSO) and an untreated control.
-
-
Cell Harvesting:
-
For suspension cells, collect cells by centrifugation.
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and detach the adherent cells using a gentle method (e.g., trypsin-free dissociation solution). Combine with the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Pomalidomide
-
Cancer cell line of interest
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with Pomalidomide as described in the apoptosis assay protocol.
-
-
Cell Fixation:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the cells by flow cytometry.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for IKZF1 and IKZF3 Degradation
This protocol is used to detect the levels of Ikaros (IKZF1) and Aiolos (IKZF3) proteins following Pomalidomide treatment.
Materials:
-
Pomalidomide
-
Cancer cell line of interest (e.g., MM.1S)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the protein expression levels, normalizing to the loading control (GAPDH or β-actin).
-
Conclusion
Pomalidomide is a potent anti-cancer agent with a well-defined mechanism of action involving the CRBN-mediated degradation of IKZF1 and IKZF3. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular and molecular effects of Pomalidomide in various cancer cell lines. Careful execution of these experiments will yield valuable insights into the therapeutic potential of Pomalidomide and aid in the development of novel cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Effect of Anticancer Pomalidomide Drug on Vital Activity and Apoptosis Induction on Bone Marrow Mononuclear Cells - Journal of Advances in Medical and Biomedical Research [journal.zums.ac.ir]
- 8. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. ashpublications.org [ashpublications.org]
Application Note and Protocol: Quantitative Analysis of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine, a thalidomide (B1683933) analogue, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is intended as a robust starting point for researchers and drug development professionals, offering a comprehensive experimental protocol and expected performance characteristics based on established methods for analogous compounds such as Thalidomide and Lenalidomide.[1][2][3][4] This guide includes detailed methodologies for sample preparation, chromatographic conditions, and method validation in accordance with ICH guidelines.[1][3]
Introduction
This compound, also known as EM-12, is a teratogenic analogue of Thalidomide.[5] As with other immunomodulatory drugs (IMiDs), precise and accurate quantification is critical for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of pharmaceuticals due to its high resolution, sensitivity, and specificity.[6] This application note details a stability-indicating RP-HPLC method suitable for the quantification of this compound in various sample matrices. The method is adapted from validated procedures for structurally related compounds and is designed to be readily implemented and validated in a laboratory setting.
Experimental Protocol
This section outlines the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis of this compound.
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen orthophosphate (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
Equipment
-
HPLC system with a UV detector (e.g., Agilent 1100 series or equivalent)[1]
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Condition |
| Column | Develosil ODS UG-5 (150mm x 4.6mm, 5µm) or equivalent C18 column[1] |
| Mobile Phase | 0.01M Potassium dihydrogen orthophosphate buffer:Acetonitrile (80:20 v/v)[1] |
| Flow Rate | 0.7 mL/min[1] |
| Injection Volume | 10 µL |
| Detection Wavelength | 297 nm[1][4] |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Preparation of Solutions
2.4.1. Buffer Preparation (0.01M Potassium Dihydrogen Orthophosphate)
-
Accurately weigh 1.36 g of potassium dihydrogen orthophosphate and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
2.4.2. Mobile Phase Preparation
Mix the prepared 0.01M potassium dihydrogen orthophosphate buffer and acetonitrile in the ratio of 80:20 (v/v). Degas the mobile phase by sonication before use.
2.4.3. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate to dissolve.
-
Make up the volume to 100 mL with methanol.
2.4.4. Working Standard Solutions
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL. These will be used to establish the calibration curve.
2.4.5. Sample Preparation
For the analysis of a bulk drug substance, prepare a sample solution with a target concentration within the calibration range using the mobile phase as the diluent. For formulated products, a suitable extraction procedure should be developed and validated.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing a placebo and a spiked sample to ensure no interference at the retention time of the analyte.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The following tables summarize the expected quantitative data from the method validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 12500 |
| 5 | 63000 |
| 10 | 126000 |
| 20 | 251000 |
| 40 | 505000 |
| 50 | 630000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |
| 80% | 8 | 7.95 | 99.38 | < 2.0 |
| 100% | 10 | 10.05 | 100.50 | < 2.0 |
| 120% | 12 | 11.90 | 99.17 | < 2.0 |
Table 3: Precision Data
| Precision Type | Concentration (µg/mL) | Peak Area (%RSD, n=6) |
| Repeatability (Intra-day) | 10 | < 1.0 |
| Intermediate Precision (Inter-day) | 10 | < 2.0 |
Table 4: LOD and LOQ Data
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantitation (LOQ) | 0.3 |
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
Caption: Method validation workflow.
Conclusion
The proposed RP-HPLC method provides a reliable and robust framework for the quantitative analysis of this compound. The detailed protocol and expected performance characteristics serve as a valuable resource for researchers and scientists in the field of drug development. It is recommended that this method be fully validated in the user's laboratory to ensure its suitability for the intended application.
References
LC-MS/MS method development for EM-12 detection in biological samples
An Application Note and Protocol for the Bioanalytical Method Development of EM-12 using LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of the novel therapeutic compound EM-12 in human plasma. A robust and sensitive method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has been developed and validated. The protocol details sample preparation using protein precipitation, optimized chromatographic conditions, and mass spectrometric parameters for the accurate detection of EM-12. This application note is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Introduction
The development of reliable bioanalytical methods is crucial for characterizing the pharmacokinetic profile of new chemical entities.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and reproducibility.[3][4] This note describes a complete workflow for the determination of EM-12, a hypothetical novel therapeutic agent, in human plasma. The method employs a straightforward protein precipitation protocol for sample cleanup, followed by rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer.[5][6][7]
Experimental Protocols
Materials and Reagents
-
Analytes: EM-12 (hypothetical compound, MW: 320.4 g/mol ) and its stable isotope-labeled internal standard (IS), EM-12-d4 (MW: 324.4 g/mol ).
-
Solvents: HPLC-grade acetonitrile (B52724) and methanol (B129727). LC-MS grade water and formic acid.
-
Biological Matrix: Drug-free human plasma.
-
Chemicals: Ammonium acetate.
Instrumentation
-
Liquid Chromatography: A standard HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standards and Quality Controls
Stock solutions of EM-12 and EM-12-d4 (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into drug-free human plasma.
Sample Preparation Protocol
Protein precipitation is a fast and effective method for removing the majority of proteins from plasma samples.[5][7]
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (EM-12-d4).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Method
Chromatographic separation is essential to resolve the analyte from matrix interferences.[3] A C18 reversed-phase column is recommended for moderately hydrophobic compounds like EM-12. The mobile phase typically consists of water and an organic solvent, both with a volatile modifier like formic acid to improve peak shape and ionization efficiency.[8]
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Total Run Time | 3.0 min |
Table 1: Optimized Liquid Chromatography Conditions
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 1.5 | 95 |
| 2.5 | 95 |
| 2.6 | 5 |
| 3.0 | 5 |
Table 2: LC Gradient Elution Program
Mass Spectrometry Method
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The parameters were optimized by infusing a standard solution of EM-12 and its IS.[9] Detection was performed using Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.
| Parameter | EM-12 | EM-12-d4 (IS) |
| Precursor Ion (m/z) | 320.1 | 324.2 |
| Product Ion (m/z) | 285.2 | 289.2 |
| Dwell Time (ms) | 100 | 100 |
| Cone Voltage (V) | 30 | 30 |
| Collision Energy (eV) | 25 | 25 |
Table 3: Optimized Mass Spectrometry Parameters
| General MS Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage (kV) | 3.5 |
| Source Temperature (°C) | 120 |
| Desolvation Temperature (°C) | 350 |
| Desolvation Gas Flow (L/hr) | 600 |
| Cone Gas Flow (L/hr) | 60 |
Table 4: General Mass Spectrometer Source Conditions [10]
Results and Discussion
The developed LC-MS/MS method was validated according to established bioanalytical method validation guidelines.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.
| Parameter | Result |
| Calibration Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 5: Calibration Curve and LLOQ Summary
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates. The acceptance criteria were an accuracy within ±15% of the nominal value (±20% for LLOQ) and a precision (%CV) of ≤15% (≤20% for LLOQ).
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 104.2 | 8.5 | 102.1 | 11.2 |
| Low | 1.5 | 98.7 | 6.1 | 99.5 | 7.8 |
| Mid | 75 | 101.5 | 4.3 | 100.8 | 5.5 |
| High | 400 | 97.9 | 3.8 | 98.6 | 4.9 |
Table 6: Summary of Accuracy and Precision Data
Example Signaling Pathway Visualization
To demonstrate the visualization capabilities for biological context, the following diagram illustrates the IL-12 signaling pathway, a key pathway in the immune response.[11][12][13] This is a representative example and is not directly related to the hypothetical compound EM-12. IL-12 binds to its receptor, activating JAK2 and TYK2 kinases, which then phosphorylate STAT4.[11][14] Activated STAT4 translocates to the nucleus to induce the transcription of target genes like IFN-γ, promoting a Th1 immune response.[11][15]
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of EM-12 in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in a drug development setting. The validation data confirms that the method meets the stringent requirements for bioanalytical assays.
References
- 1. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phenomenex.blog [phenomenex.blog]
- 9. benchchem.com [benchchem.com]
- 10. Analytical methodologies based on LC–MS/MS for monitoring selected emerging compounds in liquid and solid phases of the sewage sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. IL-12 Family Signaling Pathways: R&D Systems [rndsystems.com]
- 13. Interleukin-12: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interleukin 12 - Wikipedia [en.wikipedia.org]
- 15. BIOCARTA_IL12_PATHWAY [gsea-msigdb.org]
Application Notes and Protocols for 2-(2,6-Dioxopiperidin-3-yl)phthalimidine (Pomalidomide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,6-Dioxopiperidin-3-yl)phthalimidine, commonly known as Pomalidomide, is a third-generation immunomodulatory agent.[1] It is an analogue of thalidomide (B1683933) and functions as a molecular glue, bringing together the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, leading to their ubiquitination and subsequent degradation.[1][2] Due to its potent biological activity and hazardous properties, including teratogenicity, strict adherence to safe handling and storage protocols is imperative.[2] These application notes provide detailed procedures for the safe handling and storage of Pomalidomide in a laboratory setting.
Hazard Identification and Safety Precautions
Pomalidomide is classified as a hazardous substance. Key hazards include:
-
Toxicity: Toxic if swallowed and harmful in contact with skin.[3][4]
-
Reproductive Toxicity: May damage fertility or the unborn child.[3][5] It is a known teratogen.[2]
-
Irritation: May cause irritation to the eyes, skin, and respiratory tract.[3]
General Safety Precautions:
-
Obtain special instructions before use.[6]
-
Do not handle until all safety precautions have been read and understood.[6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Use in a well-ventilated area, preferably within a laboratory fume hood.[3]
-
Pomalidomide is only available through a restricted distribution program called Pomalyst REMS (Risk Evaluation and Mitigation Strategies) for clinical use, highlighting its significant risks.[8]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling Pomalidomide.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Lab Coat | Standard laboratory coat. |
| Eye Protection | Safety glasses with side shields or goggles.[6] |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be used if dust is generated or if working outside of a fume hood.[6][9] |
Storage Conditions
Proper storage is crucial to maintain the stability and integrity of Pomalidomide.
| Parameter | Condition | Rationale |
| Temperature (Solid) | Varies by supplier: Room temperature (20-25°C)[8][10], Refrigerated (2-8°C)[11][12], or Frozen (-20°C for long-term storage)[2][3]. Always refer to the supplier's specific recommendation. | To prevent degradation. Pomalidomide shows degradation under heat.[1] |
| Temperature (In Solution) | Store at -20°C for up to one month or -80°C for up to six months.[2][13] Avoid multiple freeze-thaw cycles.[2] Aqueous solutions are not recommended for storage for more than one day.[14] | To maintain potency and prevent degradation in solution. |
| Container | Keep in a tightly closed, light-resistant container.[3][6][11] | To prevent exposure to moisture and light, which can cause degradation.[1][5] |
| Location | Store in a dry, well-ventilated, and locked-up area.[5][6][10] Keep out of reach of children and pets.[8] | To ensure security and prevent accidental exposure. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong alkalis.[3][5][9] | To prevent chemical reactions that could degrade the compound or create hazardous byproducts. |
Experimental Protocols
4.1. Preparation of Stock Solutions
Pomalidomide is soluble in organic solvents like DMSO and dimethylformamide (DMF) but has low solubility in aqueous solutions.[14]
Materials:
-
Pomalidomide powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate vials
-
Calibrated balance
-
Fume hood
-
Vortex mixer
Protocol:
-
Perform all handling of solid Pomalidomide within a certified chemical fume hood.
-
Weigh the desired amount of Pomalidomide powder using a calibrated analytical balance.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 15 mM stock, reconstitute 5 mg of powder in 1.22 mL of DMSO).[2]
-
Cap the vial securely and vortex until the solid is completely dissolved.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]
4.2. Spill and Waste Disposal
Spill Response:
-
Evacuate the area if the spill is large or if dust is airborne.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, gently sweep up the material and place it in a sealed container for disposal.[6] Avoid generating dust.[10][15]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Do not allow the material to enter drains or waterways.[10]
Waste Disposal:
-
Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations for hazardous waste.[3][6]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₁N₃O₄[3] |
| Molecular Weight | 273.24 g/mol [3] |
| Appearance | Yellow solid powder[6][11] |
| Melting Point | 315 - 320 °C[6] |
| Solubility | Soluble in DMSO (up to 50 mg/mL) and DMF.[2][14] Sparingly soluble in aqueous buffers (~0.01 mg/mL).[11] |
| Stability | Stable under recommended storage conditions.[11] Degrades under acidic, alkaline, oxidative, heat, and light exposure.[1] |
Visualizations
Caption: A flowchart illustrating the key steps for the safe handling of Pomalidomide.
Caption: A decision tree for the appropriate storage of Pomalidomide based on its form.
Caption: A simplified signaling pathway illustrating Pomalidomide's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 3. ubpbio.com [ubpbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ncoda.org [ncoda.org]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. packageinserts.bms.com [packageinserts.bms.com]
- 11. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pomalidomide CAS#: 19171-19-8 [m.chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. packageinserts.bms.com [packageinserts.bms.com]
Application Notes and Protocols for Developing Novel PROTACs with a 2-(2,6-Dioxopiperidin-3-yl)phthalimidine Warhead
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3][4] Unlike traditional inhibitors that only block a protein's function, PROTACs trigger the complete removal of the target protein, offering potential advantages in overcoming drug resistance and targeting proteins previously considered "undruggable".[5]
This document provides detailed application notes and protocols for the development and characterization of novel PROTACs utilizing a 2-(2,6-dioxopiperidin-3-yl)phthalimidine warhead. This moiety is a derivative of pomalidomide, a well-established immunomodulatory drug (IMiD), and functions as a potent ligand for the Cereblon (CRBN) E3 ligase, a substrate receptor within the CRL4-CRBN complex.[6][7][8] By incorporating this warhead, newly designed PROTACs can effectively hijack the CRBN E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of a specific POI.
PROTAC Mechanism of Action
The PROTAC molecule acts as a bridge, facilitating the formation of a ternary complex between the target protein (POI) and the E3 ligase (CRBN).[8] This induced proximity enables the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.[7] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[5] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[5]
Design and Synthesis Strategy
The development of a novel PROTAC is a modular process involving the selection and assembly of the three core components. The this compound warhead serves as a constant, while the linker and the POI ligand are variables that must be optimized.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment to determine key efficacy parameters like DC₅₀ and Dₘₐₓ.[9][10]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates to ensure they are in the exponential growth phase during treatment and allow them to adhere overnight.[11]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Treat cells for a desired time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).[9][11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[9]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST).[9]
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[10]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[10]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the POI signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[9][10]
Data Presentation: Degradation Efficiency
| PROTAC Candidate | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | Citation |
| Compound 16 | EGFR | A549 | 32.9 | >90 | 72 | [12] |
| ZQ-23 | HDAC8 | 293T | 147 | 93 | 10 | [13] |
| ARV-825 | BRD4 | MM1.S | <1 | >95 | 18 | [7] |
| Representative | KRAS G12C | NCI-H358 | ~30 | >90 | 18 | [14] |
Note: Data presented are examples from published literature for pomalidomide-based PROTACs to illustrate typical results.
Protocol 2: Cell Viability Assay (e.g., MTT or CCK-8)
This protocol assesses the effect of POI degradation on cell proliferation and viability to determine the half-maximal inhibitory concentration (IC₅₀).[11][15]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[15]
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C.[11]
-
Reagent Addition: Add MTT (to a final concentration of 0.5 mg/mL) or CCK-8 solution (10 µL per well) to each well.[11][15]
-
Final Incubation: Incubate for 1-4 hours at 37°C. If using MTT, purple formazan (B1609692) crystals will form.[11]
-
Absorbance Measurement:
-
For MTT: Carefully remove the medium, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals, and mix thoroughly.[11] Measure absorbance at ~570 nm.
-
For CCK-8: Measure absorbance directly at ~450 nm.
-
-
Data Analysis: Subtract background absorbance. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the PROTAC concentration to determine the IC₅₀ value.[11]
Data Presentation: Cellular Potency
| PROTAC Candidate | Target Protein | Cell Line | Assay | IC₅₀ (nM) | Treatment Time (h) | Citation |
| MZ1 | BET family | MV4;11 | CellTiter-Glo | 23 | 72 | [16] |
| dBET1 | BET family | MV4;11 | CellTiter-Glo | 36 | 72 | [16] |
| Compound 16 | EGFR | A549 | MTT | 2.51 µM | 48 | [12] |
Note: Data presented are examples from published literature to illustrate typical results.
Protocol 3: Confirmation of Proteasome-Dependent Degradation
This control experiment is critical to verify that the observed protein loss is due to the intended PROTAC mechanism and not another cellular pathway.[17] Methodology:
-
Complete steps 1-2 of the Western Blot protocol (Protocol 1).
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours.[18]
-
Add the PROTAC at a concentration known to cause significant degradation (e.g., near its Dₘₐₓ).
-
Co-incubate for the optimal degradation time determined previously.
-
Harvest cell lysates and perform a Western Blot as described in Protocol 1.
-
Expected Outcome: Co-treatment with a proteasome inhibitor should "rescue" the target protein from degradation, resulting in protein levels similar to the vehicle control. This confirms the degradation is proteasome-dependent.[18]
Troubleshooting Common Issues
-
No or Weak Degradation:
-
Poor Cell Permeability: The PROTAC may not be entering the cell effectively due to its size or physicochemical properties. Consider modifying the linker to improve properties.[2][5]
-
Inefficient Ternary Complex Formation: The linker length or attachment points may not be optimal. Synthesize and test a library of PROTACs with varied linkers.[3][5]
-
Low E3 Ligase Expression: Confirm that the cell line expresses sufficient levels of CRBN via Western Blot.[5]
-
-
The "Hook Effect":
-
At very high concentrations, PROTAC efficacy can decrease. This occurs when excess PROTAC saturates both the POI and the E3 ligase independently, forming non-productive binary complexes instead of the required ternary complex.[15]
-
Solution: Test a wide range of PROTAC concentrations, including lower doses, to fully characterize the bell-shaped dose-response curve.[12][15]
-
References
- 1. PROTAC Design [protocols.io]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 [pubmed.ncbi.nlm.nih.gov]
- 14. lifesensors.com [lifesensors.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound, a thalidomide (B1683933) analogue, is expected to have low aqueous solubility.[1] Its analogues, lenalidomide (B1683929) and pomalidomide (B1683931), are sparingly soluble in aqueous buffers.[2][3] For instance, lenalidomide has a solubility of approximately 0.4 to 0.5 mg/mL in less acidic buffers.[4][5] The solubility is generally pH-dependent, with increased solubility in acidic conditions.[6]
Q2: What are the recommended organic solvents for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective organic solvents for dissolving this compound and its analogues.[2][7] Lenalidomide, for example, has a solubility of approximately 16 mg/mL in these solvents.[2]
Q3: How can I prepare an aqueous stock solution from a compound with low water solubility?
A3: A common laboratory procedure is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF.[2] This concentrated stock solution can then be serially diluted with the desired aqueous buffer to the final working concentration. It is advisable to prepare these aqueous solutions fresh and not to store them for more than a day due to potential precipitation.[2]
Q4: Are there any known excipients that can improve the solubility of this class of compounds?
A4: Yes, several excipients have been shown to enhance the solubility of thalidomide analogues. These include:
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with the compound, significantly increasing its aqueous solubility.[8][9]
-
Polymers for Solid Dispersions: Dispersing the compound in carriers like lauroyl macrogol-32 glycerides or α-tocopherol polyethylene (B3416737) glycol succinate (B1194679) can enhance solubility and dissolution.[10]
-
Components for Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Oils (e.g., Akomed E oil), surfactants (e.g., Caprol PGE 860), and co-surfactants (e.g., PEG 600) can be used to formulate SNEDDS for improved solubility.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution upon dilution with aqueous buffer. | The compound's solubility limit in the final aqueous/organic solvent mixture has been exceeded. | 1. Decrease the final concentration of the compound. 2. Increase the proportion of the organic co-solvent (e.g., DMSO, DMF) in the final solution, if experimentally permissible. 3. Consider using a different co-solvent. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | 1. Ensure the compound is fully dissolved before use. Sonication may aid in dissolution. 2. Prepare fresh dilutions for each experiment from a concentrated organic stock. 3. Incorporate a solubility-enhancing technique such as the use of cyclodextrins. |
| Difficulty achieving the desired concentration in an aqueous medium. | The intrinsic low solubility of the compound. | 1. Adjust the pH of the aqueous buffer to be more acidic, as this can increase the solubility of thalidomide analogues.[6] 2. Employ a solubility enhancement strategy such as complexation with cyclodextrins or formulation as a solid dispersion.[9][10] |
Quantitative Data on Solubility Enhancement
The following table summarizes the solubility of this compound analogues in various solvents and with different enhancement strategies.
| Compound | Solvent/Method | Solubility |
| Lenalidomide | DMSO | ~16 mg/mL[2] |
| DMF | ~16 mg/mL[2] | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[2] | |
| Less acidic buffers | ~0.4 - 0.5 mg/mL[4][5] | |
| 0.1N HCl | 18 mg/mL[6] | |
| Water | < 1.5 mg/mL[6] | |
| Thalidomide | Aqueous solution | 50 µg/mL[8] |
| With Hydroxypropyl-β-cyclodextrin | 1.7 mg/mL[8] | |
| Pomalidomide | With Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Significant solubility increase reported[9] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution using a Co-Solvent
Objective: To prepare a 10 µM aqueous working solution of this compound.
Materials:
-
This compound (MW: 244.25 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a 10 mM stock solution in DMSO:
-
Weigh out 2.44 mg of this compound.
-
Dissolve the compound in 1 mL of DMSO to get a 10 mM stock solution.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Prepare the 10 µM aqueous working solution:
-
Take 1 µL of the 10 mM stock solution.
-
Add it to 999 µL of PBS (pH 7.4).
-
Vortex thoroughly to ensure homogeneity.
-
This will result in a 10 µM solution with a final DMSO concentration of 0.1%.
-
Protocol 2: Thermodynamic Solubility Determination using the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or other suitable analytical instrument
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of the compound to a glass vial (enough to have undissolved solid remaining at equilibrium).
-
Add a known volume of the aqueous buffer to the vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sampling and Analysis:
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Determine the concentration of the dissolved compound using a validated HPLC method.
-
-
Quantification:
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Visualizations
Caption: Workflow for improving the aqueous solubility of a compound.
Caption: Experimental workflow for the shake-flask solubility method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Lenalidomide - LKT Labs [lktlabs.com]
- 4. medkoo.com [medkoo.com]
- 5. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tga.gov.au [tga.gov.au]
- 7. Phthalimidine, 2-(2,6-dioxopiperiden-3-yl). CAS#: 26581-81-7 [amp.chemicalbook.com]
- 8. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inclusion complexation of the anticancer drug pomalidomide with cyclodextrins: fast dissolution and improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
Technical Support Center: Multi-Step Synthesis of Platensimycin & Its Derivatives
Welcome to the technical support center for the multi-step synthesis of Platensimycin and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: We are encountering low yields and diastereoselectivity in the rhodium-catalyzed carbonyl ylide cycloaddition to form the core cage structure of Platensimycin. What are the common pitfalls?
A1: This is a critical step in many synthetic routes to Platensimycin, and its success is highly dependent on the electronic properties of the substrate. A common issue is the use of a simple terminal olefin as the dipolarophile. This often leads to the undesired regioisomer as the major product due to unfavorable HOMO-LUMO interactions.
Troubleshooting Steps:
-
Substrate Modification: Consider replacing the terminal olefin with a vinyl halide (e.g., vinyl bromide or iodide). This modification alters the HOMO coefficients of the dipolarophile, favoring the desired [3+2] cycloaddition pathway and significantly improving the yield and diastereoselectivity.[1]
-
Catalyst Choice: While Rh₂(OAc)₄ is commonly used, other rhodium(II) catalysts with different ligands can be screened to optimize the reaction.
-
Solvent and Temperature: The reaction is typically sensitive to the solvent and temperature. Dichloromethane (B109758) (DCM) or toluene (B28343) at room temperature are common starting points, but optimization may be necessary.
Q2: The reduction of the enone intermediate after the cycloaddition is proving difficult, with multiple side products observed. What reduction methods are most effective?
A2: Direct reduction of the sterically hindered enone in the Platensimycin core can be challenging and may lead to undesired side reactions. Standard catalytic hydrogenation or hydride reagents might not be effective or selective.
Recommended Protocol:
A robust method involves a two-step hydrosilylation/hydrolysis sequence.[1]
-
Hydrosilylation: Treat the enone with a silane, such as triethylsilane (Et₃SiH), in the presence of a catalyst like Wilkinson's catalyst ((Ph₃P)₃RhCl). This selectively forms a silyl (B83357) enol ether.
-
Hydrolysis: The resulting silyl enol ether can then be hydrolyzed under mild acidic conditions (e.g., aqueous HCl in THF) to furnish the desired ketone.
This method often provides higher yields and cleaner conversions compared to direct reduction methods.
Q3: We are struggling with the purification of key intermediates, particularly after the installation of the benzoic acid moiety. What purification strategies are recommended?
A3: The intermediates in Platensimycin synthesis often have complex structures with multiple functional groups, which can make purification by standard column chromatography challenging. The polarity of the molecule can change significantly after coupling with the aminobenzoic acid derivative.
Purification Troubleshooting:
-
Chromatography Media: If standard silica (B1680970) gel is not providing adequate separation, consider using alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography if the compound is sufficiently non-polar).
-
Solvent System Optimization: A systematic screening of solvent systems with varying polarities and additives is crucial. For example, adding a small amount of acetic acid or triethylamine (B128534) to the eluent can improve peak shape and separation for acidic or basic compounds, respectively.
-
Recrystallization: For solid intermediates, recrystallization can be a powerful purification technique to obtain highly pure material. Experiment with a range of solvent systems.
-
Preparative HPLC: For final purification or separation of difficult-to-resolve diastereomers, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method.
Troubleshooting Guides
Issue 1: Poor Yield in the Intramolecular [3+2] Cycloaddition
| Symptom | Potential Cause | Suggested Solution |
| Low conversion to desired product, significant amount of starting material remains. | Insufficient catalyst activity or decomposition. | Use fresh catalyst. Ensure anhydrous and inert reaction conditions. |
| Formation of a major regioisomeric byproduct. | Unfavorable electronics of the dipolarophile. | Replace the terminal alkene with a vinyl halide (e.g., vinyl iodide) to alter the electronics and favor the desired cycloaddition pathway.[1] |
| Complex mixture of inseparable products. | Side reactions due to prolonged reaction time or high temperature. | Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. Consider running the reaction at a lower temperature. |
Issue 2: Challenges in Stereoselective Alkylation
| Symptom | Potential Cause | Suggested Solution |
| Low diastereoselectivity in the alkylation of the enolate. | Insufficient steric hindrance to direct the approach of the electrophile. | Utilize a bulky protecting group on a nearby hydroxyl function to create a more sterically biased environment. |
| Epimerization of existing stereocenters. | Use of a strong, non-hindered base or prolonged reaction times at elevated temperatures. | Employ a hindered base such as LDA or KHMDS at low temperatures (e.g., -78 °C). |
| Formation of O-alkylation byproduct. | Use of a polar aprotic solvent that solvates the cation, leading to a more reactive "naked" enolate. | Consider using a less polar solvent like THF or toluene. |
Experimental Protocols
Protocol 1: Optimized Rhodium-Catalyzed [3+2] Cycloaddition
This protocol is adapted from the synthesis described by Lee and coworkers and is optimized for high diastereoselectivity.[1]
Reagents and Materials:
-
Diazo-ketoester precursor
-
Vinyl iodide
-
Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)
-
Anhydrous dichloromethane (DCM)
-
Argon atmosphere
Procedure:
-
To a solution of the diazo-ketoester precursor (1.0 equiv) and vinyl iodide (3.0 equiv) in anhydrous DCM under an argon atmosphere, add Rh₂(OAc)₄ (0.01 equiv) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.
| Parameter | Value |
| Typical Yield | 83%[1] |
| Diastereomeric Ratio | >10:1 |
| Reaction Time | 2-4 hours |
Protocol 2: HWE Olefination and Subsequent Enone Reduction
This protocol outlines a Horner-Wadsworth-Emmons olefination followed by a challenging enone reduction as reported in the synthesis of a key intermediate.[1]
Part A: Horner-Wadsworth-Emmons Olefination
-
To a solution of the ketone intermediate (1.0 equiv) in anhydrous THF at 0 °C, add a solution of the appropriate phosphonate (B1237965) ylide (1.2 equiv), pre-generated by treating the phosphonate ester with a base like NaH.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Part B: Hydrosilylation-Hydrolysis of the Enone
-
To a solution of the enone from Part A (1.0 equiv) in anhydrous toluene, add triethylsilane (2.0 equiv) and Wilkinson's catalyst ((Ph₃P)₃RhCl, 0.05 equiv).
-
Heat the mixture to reflux and monitor by TLC.
-
Once the hydrosilylation is complete, cool the reaction to room temperature and concentrate.
-
Dissolve the crude silyl enol ether in a mixture of THF and 1M aqueous HCl.
-
Stir at room temperature until hydrolysis is complete.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
| Step | Typical Yield |
| HWE Olefination | Good[1] |
| Hydrosilylation-Hydrolysis | Moderate to Good |
Visualizations
Caption: Synthetic workflow for Platensimycin derivatives.
Caption: Troubleshooting logic for the cycloaddition step.
References
Technical Support Center: Optimizing PROTAC Linkers for Estrogen Receptor Alpha (ERα) Degraders
Note: The specific term "EM-12 degrader" did not yield targeted results in scientific literature. Therefore, this guide focuses on the well-documented area of optimizing PROTACs for Estrogen Receptor alpha (ERα), a critical target in breast cancer research and therapy. The principles and troubleshooting strategies outlined here are broadly applicable to PROTAC development.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing PROTACs to degrade Estrogen Receptor alpha (ERα).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in an ERα-targeting PROTAC?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein (ERα), a ligand that recruits an E3 ubiquitin ligase (like Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a linker connecting them.[1] The linker's primary function is to bridge the ERα and the E3 ligase, facilitating the formation of a stable and productive ternary complex (ERα-PROTAC-E3 ligase).[1] This proximity enables the E3 ligase to transfer ubiquitin to ERα, marking it for degradation by the proteasome.[2] The length, composition, and attachment points of the linker are critical parameters that dictate the efficacy of the PROTAC.[3]
Q2: How does linker length impact the degradation of ERα?
A2: Linker length is crucial for optimal ternary complex formation. An optimal linker length allows for maximal interaction between ERα and the E3 ligase, leading to efficient ubiquitination.[3]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of ERα and the E3 ligase.
-
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer, leading to an unstable ternary complex.
Q3: Beyond length, what other linker properties should be considered for ERα degraders?
A3: Linker composition and rigidity are also key.
-
Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability. Incorporating elements like polyethylene (B3416737) glycol (PEG) can improve solubility, which is often a challenge for large PROTAC molecules.[3]
-
Flexibility vs. Rigidity: Flexible linkers (e.g., alkyl chains) can allow for more conformational adaptability. However, incorporating rigid elements (e.g., cyclic motifs) can "pre-organize" the PROTAC into a conformation that is more favorable for ternary complex formation, potentially improving efficacy.
-
Attachment Points: The specific position where the linker is attached to the ERα ligand (e.g., estradiol) and the E3 ligase ligand significantly influences the geometry of the ternary complex.[4] Studies have shown that for estradiol-based PROTACs, attachment at the C7α position can lead to more effective ERα degradation compared to other positions.[4][5]
Q4: What is the "hook effect" and how can linker design help mitigate it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (ERα-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation. A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.
Troubleshooting Guide
Here are some common problems encountered during the optimization of ERα-targeting PROTACs and steps to resolve them.
Problem 1: My PROTAC shows good binding to ERα and the E3 ligase individually, but I don't see any significant ERα degradation.
| Potential Cause | Troubleshooting/Optimization Steps |
| Suboptimal Linker Length | The linker may be too short or too long to facilitate stable ternary complex formation. Solution: Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths) to identify the optimal length. |
| Incorrect Attachment Point | The linker's exit vector on the ERα or E3 ligase ligand may result in a non-productive ternary complex geometry. Solution: Based on co-crystal structures if available, identify alternative solvent-exposed positions on the ligands for linker attachment. For estradiol-based warheads, the C7α position is often a successful attachment point.[4][5] |
| Poor Physicochemical Properties | The PROTAC may have poor cell permeability or low aqueous solubility, preventing it from reaching its intracellular target. Solution: Modify the linker to improve its properties. Incorporating hydrophilic units (e.g., PEG) can enhance solubility.[3] |
| Unproductive Ternary Complex Conformation | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate ERα. Solution: Perform an in-vitro or in-cell ubiquitination assay to confirm if ERα is being ubiquitinated. If not, this indicates a problem with the ternary complex geometry, requiring linker redesign (length, rigidity, or attachment point). |
Problem 2: I observe ERα degradation, but the potency (DC₅₀) is low.
| Potential Cause | Troubleshooting/Optimization Steps |
| Inefficient Ternary Complex Formation | The stability or cooperativity of the ternary complex may be low. Solution: Systematically vary the linker length and composition. Sometimes, a more rigid linker can enhance the stability of the ternary complex. |
| Suboptimal E3 Ligase Choice | The chosen E3 ligase (e.g., VHL or CRBN) may not be optimal for ERα degradation. Studies have shown that for some ERα PROTACs, VHL-based degraders were effective while CRBN-based ones were not.[3] Solution: If possible, synthesize PROTACs that recruit a different E3 ligase. |
| Metabolic Instability | The PROTAC molecule, particularly the linker, might be rapidly metabolized by the cell. Solution: Assess the stability of the PROTAC in cell culture media or microsomes. Modify the linker to remove metabolically liable sites. |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific warhead, E3 ligase ligand, and their attachment points. The following table summarizes data from a study on VHL-based ERα degraders, highlighting the impact of linker length.
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC₅₀ (nM) in T47D cells | Dₘₐₓ (%) |
| ERD-308 | PEG | 16 | 0.43 | >95 |
| Variant 1 | Alkyl | 9 | >1000 | N/A |
| Variant 2 | Alkyl | 12 | ~100 | ~80 |
| Variant 3 | PEG | 12 | ~10 | ~90 |
| Data synthesized from findings where optimal degradation was achieved with specific linker characteristics, such as in the development of ERD-308 which showed a DC₅₀ of 0.43 nM.[3] |
Experimental Protocols
Accurate assessment of ERα PROTAC efficacy requires robust experimental assays.
Western Blotting for ERα Degradation
This is the standard method for quantifying the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Seed ERα-positive breast cancer cells (e.g., MCF-7 or T47D) at an appropriate density in 6-well plates. Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the ERα band intensity relative to the loading control. Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the formation of the ERα-PROTAC-E3 ligase ternary complex in cells.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to be effective (or a range of concentrations) for a short duration (e.g., 2-4 hours). Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or ERα, along with protein A/G magnetic beads, overnight at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of all three components: ERα, the E3 ligase, and a tag on the PROTAC if applicable. An increased amount of ERα pulled down with the E3 ligase in the presence of the PROTAC indicates ternary complex formation.
Visualizations
Caption: The catalytic mechanism of an ERα-targeting PROTAC.
Caption: Troubleshooting workflow for lack of ERα degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jostling for Position: Optimizing Linker Location in the Design of Estrogen Receptor-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jostling for position: optimizing linker location in the design of estrogen receptor-targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting EM-12 Hydrolytic Instability
Welcome to the technical support center for EM-12. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the hydrolytic instability of EM-12 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare the stock solution of EM-12?
A1: It is recommended to prepare a high-concentration stock solution of EM-12 in a suitable organic solvent such as DMSO.[1] Before use, ensure any powder is settled by centrifuging the vial. For preparing working solutions, add the solvent directly to the vial, especially for quantities of 10 mg or less.[2]
Q2: What are the recommended storage conditions for the EM-12 stock solution?
A2: Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or lower. For optimal performance, it is best to use them on the day of preparation or within one month.[2] It is crucial to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[1][2]
Q3: How can I sterilize the EM-12 solution for my cell culture experiments?
A3: To prepare a sterile solution of EM-12, we recommend filtering the stock solution through a 0.2 μm microfilter.[2] High-temperature or high-pressure sterilization methods are not advised as they can lead to the degradation of the compound.[2]
Q4: What is the typical stability of a small molecule inhibitor like EM-12 in cell culture media?
A4: The stability of small molecules can vary significantly. While some compounds remain stable for over 72 hours, others may degrade more rapidly.[2] The stability is influenced by the compound's chemical structure, the composition of the media, pH, and the presence of serum.[2]
Q5: Why is it important to assess the stability of EM-12 in my cell culture media?
Troubleshooting Guide
This guide addresses common issues encountered during the use of EM-12 in cell culture experiments.
| Question/Issue | Possible Cause | Suggested Solution |
| Why is EM-12 showing rapid degradation in my cell culture medium? | The compound may be inherently unstable in aqueous solutions at 37°C.[2] Components in the media, such as certain amino acids or vitamins, could be reacting with the compound.[2] The pH of the media may also affect stability.[2] | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[2] Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[2] Analyze the stability in different types of cell culture media to identify any specific reactive components.[2] Ensure the pH of the media is stable throughout the experiment.[2] |
| I'm seeing high variability in my results between replicates. | This could be due to inconsistent sample handling and processing. Issues with the analytical method, such as HPLC-MS, can also contribute.[2] Incomplete solubilization of the compound in the stock solution or media can lead to variable concentrations.[2] | Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy.[2] Confirm the complete dissolution of the compound in the solvent and media. |
| The observed biological effect of EM-12 is lower than expected. | The compound may be degrading over the course of the experiment, leading to a lower effective concentration. The compound may be binding to proteins in the serum or to the plasticware of the culture vessel. | Assess the stability of EM-12 under your specific experimental conditions. Use low-protein-binding plates and pipette tips.[2] Include a control without cells to assess non-specific binding to the plasticware.[2] Analyze cell lysates to determine the extent of cellular uptake.[2] |
Data on EM-12 Stability
The following table summarizes the hydrolytic stability of EM-12 under various conditions. This data is intended to serve as a guideline; stability should be confirmed in your specific experimental setup.
| Media Type | Serum Presence | Incubation Time (hours) | Temperature (°C) | % EM-12 Remaining (mean ± SD) |
| DMEM | 10% FBS | 0 | 37 | 100 ± 0.0 |
| DMEM | 10% FBS | 8 | 37 | 85 ± 4.2 |
| DMEM | 10% FBS | 24 | 37 | 62 ± 5.1 |
| DMEM | 10% FBS | 48 | 37 | 35 ± 3.8 |
| RPMI-1640 | 10% FBS | 24 | 37 | 75 ± 4.5 |
| PBS | None | 24 | 37 | 95 ± 2.3 |
Experimental Protocols
Protocol for Assessing the Hydrolytic Stability of EM-12 in Cell Culture Media
This protocol outlines a method to determine the stability of EM-12 in cell culture media over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
EM-12
-
DMSO (or other suitable solvent)[2]
-
Cell culture medium (e.g., DMEM, RPMI-1640)[2]
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
Acetonitrile (B52724) (ACN) with internal standard
-
HPLC-MS system
Procedure:
-
Preparation of Solutions:
-
Experimental Setup:
-
Sample Collection:
-
Sample Processing:
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to quantify the concentration of EM-12.
-
The peak area of EM-12 is normalized to the peak area of the internal standard.
-
-
Data Analysis:
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues related to EM-12 instability.
Experimental Workflow for Stability Assessment
Caption: A workflow diagram for assessing the stability of EM-12.
Hypothetical Signaling Pathway for EM-12
Caption: A simplified signaling pathway showing the inhibitory action of EM-12.
References
Minimizing off-target protein degradation with EM-12 based PROTACs
Welcome to the technical support center for EM-12 based Proteolysis-Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target protein degradation and to offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an EM-12 based PROTAC?
A1: An EM-12 based PROTAC is a heterobifunctional molecule designed to selectively target a protein of interest (POI) for degradation. It consists of three key components: a ligand that binds to your POI, a linker, and an EM-12 moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] By simultaneously binding to both the POI and CRBN, the PROTAC forms a ternary complex.[2][3] This proximity induces the E3 ligase to transfer ubiquitin to the POI, tagging it for degradation by the cell's proteasome.[3][4] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[5][6]
Q2: What are the potential sources of off-target effects with EM-12 based PROTACs?
A2: Off-target effects can stem from several sources:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if other proteins share structural similarities with the POI's binding domain or if the ternary complex forms non-selectively with other proteins.[7][8] Pomalidomide-based PROTACs (related to EM-12) have been shown to degrade zinc-finger proteins independently of the target ligand.[9][10][11]
-
Degradation-independent off-targets: The molecule itself might exert pharmacological effects independent of its degradation activity. These effects can be caused by the POI-binding ligand or the EM-12 moiety binding to their respective targets without inducing degradation.[7]
-
Pathway-related effects: The degradation of the intended target can lead to downstream effects on various signaling pathways, which may be misinterpreted as off-target effects.[7][12]
Q3: How can I minimize off-target protein degradation?
A3: Minimizing off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Optimize PROTAC Concentration: Use the lowest effective concentration of the PROTAC that achieves robust degradation of the target protein. This can be determined by performing a detailed dose-response experiment.[7]
-
Linker Design: The length, rigidity, and attachment points of the linker are critical for the stability and selectivity of the ternary complex.[2][13] Optimizing the linker can disfavor the formation of off-target ternary complexes.
-
Modify the E3 Ligase Ligand: Introducing modifications to the EM-12 moiety can reduce its intrinsic ability to degrade off-target proteins like zinc-finger proteins. For instance, substitutions at specific positions on the phthalimide (B116566) ring of pomalidomide (B1683931) have been shown to reduce off-target degradation.[10][11][14]
-
Use Appropriate Controls: Include a negative control, such as an epimer of the E3 ligase ligand that cannot bind to CRBN, to distinguish between degradation-dependent and -independent effects.[12][13]
-
Perform Washout Experiments: To confirm that an observed phenotype is due to the degradation of the target protein, remove the PROTAC from the cell culture and monitor the recovery of protein levels and the reversal of the phenotype.[7]
Q4: I am observing a "hook effect" with my EM-12 based PROTAC. What is it and how can I avoid it?
A4: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in degradation efficiency.[2][7] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-CRBN) rather than the productive ternary complex (POI-PROTAC-CRBN), thus inhibiting degradation.[2][12] To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for your PROTAC.[7][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low degradation of the target protein. | 1. Poor Cell Permeability: The PROTAC may not be efficiently entering the cells due to its size and physicochemical properties.[2][15] 2. Inefficient Ternary Complex Formation: The linker may not be optimal for bringing the POI and CRBN together in a productive orientation.[2][15] 3. Low E3 Ligase Expression: The cell line may have low endogenous levels of CRBN.[15] 4. PROTAC Instability: The compound may be unstable in the experimental conditions.[7][15] | 1. Assess Permeability: Use a cellular thermal shift assay (CETSA) or NanoBRET to confirm target engagement inside the cell.[12][15] Consider optimizing the PROTAC's physicochemical properties.[15] 2. Optimize Linker: Synthesize and test a panel of PROTACs with different linker lengths and compositions.[13][15] 3. Verify E3 Ligase Expression: Check CRBN expression levels in your cell model via Western blot or qPCR.[15][16] 4. Check Stability: Assess the stability of your PROTAC in culture medium using LC-MS.[7] |
| High off-target protein degradation. | 1. Promiscuous Ternary Complex Formation: The PROTAC may be inducing the formation of ternary complexes with unintended proteins.[8][9] 2. Intrinsic Activity of EM-12: The EM-12 moiety itself may be causing the degradation of known CRBN neosubstrates (e.g., zinc-finger proteins).[10][11] | 1. Global Proteomics: Use mass spectrometry-based proteomics to identify all proteins that are degraded upon PROTAC treatment.[9][16] 2. Redesign PROTAC: Modify the linker or the EM-12 ligand to improve selectivity.[11][14] 3. Change E3 Ligase: Consider switching to a PROTAC that utilizes a different E3 ligase, such as VHL.[15] |
| Cellular phenotype does not correlate with target degradation. | 1. Off-Target Effects: The observed phenotype may be due to the degradation or inhibition of an off-target protein.[12] 2. Rapid Target Re-synthesis: The cell may be quickly re-synthesizing the target protein.[12] 3. Signaling Redundancy: Other cellular pathways may be compensating for the loss of the target protein.[12] | 1. Rule out Off-Targets: Use global proteomics and appropriate negative controls (e.g., an inactive epimer) to ensure the phenotype is on-target.[12] 2. Time-Course Experiment: Perform a time-course experiment to understand the kinetics of degradation and re-synthesis.[16] 3. Pathway Analysis: Investigate downstream signaling pathways to understand the functional consequences of target degradation.[12] |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Cell passage number, confluency, or health can affect the ubiquitin-proteasome system.[15][16] 2. PROTAC Instability: The PROTAC may be degrading upon storage or in the experimental medium.[7][15] | 1. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities and confluency.[15] 2. Proper Storage and Handling: Ensure the PROTAC is stored correctly and prepare fresh stock solutions for each experiment.[7] |
Experimental Protocols
Global Proteomics using Mass Spectrometry (LC-MS/MS) for Off-Target Identification
This is the gold standard for an unbiased assessment of changes in the proteome following PROTAC treatment.[4][9]
Methodology:
-
Cell Culture and Treatment: Treat your chosen cell line with the EM-12 based PROTAC at various concentrations and time points. Include a vehicle control and a negative control (a molecule with a mutated EM-12 that cannot bind CRBN).[9]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an appropriate enzyme like trypsin.[9]
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[9]
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[9]
Western Blotting for Target and Off-Target Validation
A straightforward and widely used technique to confirm the degradation of specific proteins identified from proteomics.[9]
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and treat with a serial dilution of the PROTAC for a specified time.[16]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7][16]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: Block the membrane and incubate with a validated primary antibody against the target or potential off-target protein. Then, incubate with an appropriate HRP-conjugated secondary antibody.[7]
-
Detection and Analysis: Detect the signal using an ECL substrate. Quantify the band intensities and normalize the protein of interest's signal to a loading control (e.g., GAPDH, β-actin).[16]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to assess the engagement of the PROTAC with both its intended target and potential off-targets in a cellular context.[9][12]
Methodology:
-
Treatment and Heating: Treat intact cells with the PROTAC. Heat the cells to a range of temperatures.[9]
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins.[9]
-
Analysis: The binding of a ligand (the PROTAC) can stabilize a protein, leading to a higher melting temperature. Analyze the soluble protein fraction by Western blot or mass spectrometry to determine the melting curves. A shift in the melting curve indicates target engagement.[9]
Visualizations
Caption: Mechanism of action for an EM-12 based PROTAC.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. scienceopen.com [scienceopen.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas | MDPI [mdpi.com]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
How to improve reaction yield for 2-(2,6-Dioxopiperidin-3-yl)phthalimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2,6-dioxopiperidin-3-yl)phthalimidine, a key intermediate in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound and its analogues?
A1: The primary synthetic strategies involve the condensation of a phthalic acid derivative with 3-aminopiperidine-2,6-dione (B110489) or its precursors. Key approaches include:
-
Condensation with Phthaldialdehyde: A one-pot reaction involving the condensation of phthaldialdehyde with a suitable 3-substituted-2,6-dioxopiperidine derivative.[1][2]
-
From Phthalic Anhydride (B1165640): Reaction of phthalic anhydride with L-glutamine or 3-aminopiperidine-2,6-dione hydrochloride, often in the presence of a dehydrating agent or under acidic conditions to facilitate cyclization.
-
Solid-Phase Synthesis: An alternative approach where one of the reactants is attached to a solid support, which can simplify purification.
Q2: What are the critical parameters influencing the reaction yield?
A2: Several factors can significantly impact the yield of the desired product:
-
Reactant Quality: Purity of starting materials, such as phthaldialdehyde and the 3-aminopiperidine-2,6-dione derivative, is crucial.
-
Solvent: The choice of solvent can affect reactant solubility and reaction rate. Tetrahydrofuran (B95107) (THF) and acetic acid have been used effectively in different protocols.[1][3]
-
Temperature: While some methods proceed at room temperature, others may require heating (reflux) to drive the reaction to completion.[1][3]
-
Catalyst/Reagent: The use of dehydrating agents (e.g., carbonyldiimidazole) or bases (e.g., sodium acetate (B1210297), triethylamine) can be critical for promoting the cyclization step.[3]
-
Reaction Time: Reaction times can vary significantly, from a few hours to several days, depending on the chosen method and conditions.[1]
Q3: What are potential side reactions to be aware of?
A3: Undesired side reactions can lower the yield and complicate purification. These may include:
-
Incomplete Cyclization: Formation of the intermediate open-ring amide without subsequent cyclization to the phthalimidine.
-
Hydrolysis: The glutarimide (B196013) ring can be susceptible to hydrolysis, particularly under strong basic or acidic conditions and in the presence of water.
-
Racemization: The chiral center at the 3-position of the piperidinedione ring can be prone to racemization, especially under harsh reaction conditions.
-
Formation of N-unsubstituted cyclic imide: This can occur as a significant byproduct in some synthesis methods.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive or impure starting materials. | Verify the purity of reactants by analytical techniques (e.g., NMR, LC-MS). Use freshly opened or purified reagents. |
| Incorrect reaction temperature. | Optimize the reaction temperature. If the reaction is slow at room temperature, consider gentle heating. For reactions requiring reflux, ensure the correct temperature is maintained. | |
| Inefficient solvent. | Ensure the reactants are soluble in the chosen solvent. If solubility is an issue, consider alternative solvents or solvent mixtures. | |
| Multiple Spots on TLC (Thin Layer Chromatography) | Incomplete reaction. | Increase the reaction time and monitor the progress by TLC until the starting material is consumed. |
| Formation of side products. | Review the reaction conditions. If hydrolysis is suspected, ensure anhydrous conditions. If incomplete cyclization is the issue, a stronger dehydrating agent or a catalyst might be needed. | |
| Degradation of product. | Avoid excessively high temperatures or prolonged reaction times. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[1] | |
| Difficult Purification | Co-elution of impurities with the product. | Optimize the chromatography conditions (e.g., solvent system, gradient). Consider recrystallization as an alternative or additional purification step. |
| Poor solubility of the product. | Use a suitable solvent system for extraction and purification. The product's solubility might differ significantly from that of the starting materials and byproducts. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound and Analogues
| Method | Reactants | Solvent | Reagents/Catalyst | Temperature | Time | Yield | Reference |
| Condensation | Phthaldialdehyde, 2-(1-Chloromethyl-2,6-dioxopiperidin-3-yl)phthalimidine derivative | THF | - | Room Temp. | 71 h | 52-89% | [1] |
| From Anhydride | Homophthalic anhydride, 3-aminopiperidine-2,6-dione hydrochloride | Acetic Acid | Sodium acetate | Reflux | 24 h | 90% | [3] |
| From Anhydride | Phthalic anhydride, L-glutamine | Toluene | Triethylamine, Acetic anhydride | Reflux (~110°C) | - | 85-93% | [4] |
Experimental Protocols
Protocol 1: Condensation with Phthaldialdehyde [1]
-
Dissolve phthaldialdehyde (1.0 eq) and the 3-substituted-2,6-dioxopiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Stir the mixture under a nitrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (approximately 71 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired this compound derivative.
Protocol 2: Synthesis from Homophthalic Anhydride [3]
-
To a solution of homophthalic anhydride (1.0 eq) in acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride (0.98 eq) and anhydrous sodium acetate (1.0 eq).
-
Heat the resulting mixture to reflux and maintain for 24 hours.
-
After cooling to room temperature, evaporate the acetic acid under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a methanol:dichloromethane gradient) to yield the product.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Design, synthesis and biological assessment of novel N-substituted 3-(phthalimidin-2-yl)-2, 6-dioxopiperidines and 3-substituted 2, 6-dioxopiperidines for TNF-α inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological assessment of novel N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidines and 3-substituted 2,6-dioxopiperidines for TNF-α inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining Dosing Schedules for 2-(2,6-Dioxopiperidin-3-yl)phthalimidine in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and refining dosing schedules for 2-(2,6-Dioxopiperidin-3-yl)phthalimidine (also known as EM-12) in preclinical animal models. This resource offers frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a new animal study?
A starting dose of 5 mg/kg has been used in non-human primates (marmoset monkeys) for both oral (p.o.) and intraperitoneal (i.p.) administration.[1] For chronic studies in rats, a dietary administration of 0.10% by weight has been reported.[2] It is crucial to perform a dose-range finding study in the specific animal model and strain to determine the optimal and maximum tolerated dose (MTD).
Q2: How frequently should this compound be administered?
The plasma elimination half-life of this compound in marmoset monkeys is approximately 5 hours.[1] Based on this, a once or twice daily dosing regimen could be a reasonable starting point. However, the optimal dosing frequency will depend on the specific pharmacokinetic and pharmacodynamic (PK/PD) relationship in the chosen animal model and the therapeutic goals of the study.
Q3: What are the known potential adverse effects of this compound and its analogues in animals?
As a thalidomide (B1683933) analogue, this compound is a potent teratogen and can cause severe birth defects.[3][4][5] Other potential adverse effects associated with thalidomide and its analogues that should be monitored in animal studies include:
-
Peripheral neuropathy: Nerve damage that can manifest as weakness, numbness, or pain.[6]
-
Hematological effects: Changes in blood cell counts, such as neutropenia, leukopenia, and thrombocytopenia.[6]
-
Cardiovascular effects: Including risk of blood clots, heart attacks, and changes in heart rhythm.[6]
-
General toxicity: Signs such as weight loss, reduced food consumption, and lethargy.[7]
Q4: How should this compound be formulated for animal dosing?
The compound has been administered orally and intraperitoneally.[1] For oral administration, it can be formulated as a suspension or in the diet.[1][2] For intraperitoneal injection, a solution or suspension in a suitable vehicle is required. The choice of vehicle will depend on the solubility of the compound and the experimental requirements. It is important to assess the solubility and stability of the compound in the chosen vehicle prior to in vivo administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Animal Mortality or Severe Morbidity | - Dose is too high (exceeding the MTD).- Acute toxicity of the compound.- Improper formulation leading to precipitation or irritation. | - Immediately cease dosing and perform a necropsy to investigate the cause of death.- Re-evaluate the dose-range finding study with a wider range of lower doses.- Assess the formulation for any signs of precipitation or incompatibility. Consider using a different vehicle. |
| Lack of Efficacy or Expected Phenotype | - Dose is too low.- Insufficient dosing frequency.- Poor bioavailability via the chosen route of administration.- Rapid metabolism and clearance in the specific animal model. | - Increase the dose in a stepwise manner, carefully monitoring for toxicity.- Increase the dosing frequency based on pharmacokinetic data.- Consider a different route of administration (e.g., intravenous if oral bioavailability is low).- Perform pharmacokinetic studies to determine the plasma concentration of the compound. |
| Inconsistent Results Between Animals | - Inaccurate dosing.- Variability in animal health or genetics.- Instability of the dosing formulation. | - Ensure accurate and consistent administration techniques.- Use animals from a reputable supplier with a well-defined health and genetic background.- Prepare fresh dosing formulations regularly and store them under appropriate conditions to ensure stability. |
| Precipitation of Compound in Formulation | - Poor solubility in the chosen vehicle.- Incorrect pH of the solution.- Temperature-dependent solubility. | - Test the solubility in a panel of biocompatible vehicles (e.g., saline, PBS, corn oil, solutions with co-solvents like DMSO or PEG).- Adjust the pH of the formulation if the compound's solubility is pH-dependent.- Ensure the formulation is stored and administered at a temperature that maintains solubility. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound (EM-12) in Marmoset Monkeys (5 mg/kg dose)
| Parameter | Oral (p.o.) | Intraperitoneal (i.p.) |
| Time to Maximum Plasma Concentration (Tmax) | 3 hours | 1 hour |
| Mean Plasma Elimination Half-life (t1/2) | ~5 hours | ~5 hours |
Data extracted from a study in Callithrix jacchus.[1]
Table 2: Pharmacokinetic Parameters of Thalidomide in Different Species
| Species | Dose | Route | Elimination Half-life (t1/2) | Area Under the Curve (AUC) (µM·h) |
| Mouse | 2 mg/kg | p.o. | 0.5 hours | 4 |
| Rabbit | 2 mg/kg | p.o. | 2.2 hours | 8 |
| Human (Multiple Myeloma Patients) | 200 mg | p.o. | 7.3 hours | 81 |
This table illustrates the significant interspecies differences in thalidomide pharmacokinetics.[8]
Experimental Protocols
Protocol 1: Dose-Range Finding Study (Acute Toxicity)
-
Animal Model: Select the appropriate species and strain for the study (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Group Allocation: Assign a small number of animals (e.g., n=3-5 per group) to a vehicle control group and at least 3-4 dose groups.
-
Dose Selection: Based on available data, select a starting dose (e.g., 5 mg/kg) and escalate in subsequent groups (e.g., 10, 25, 50, 100 mg/kg).
-
Formulation: Prepare the compound in a suitable vehicle. Ensure homogeneity and stability.
-
Administration: Administer a single dose via the intended route (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Observe animals closely for clinical signs of toxicity (e.g., changes in activity, posture, breathing, body weight) at regular intervals for at least 24-48 hours.
-
Endpoint: The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not cause mortality or severe clinical signs of toxicity.
Protocol 2: Pharmacokinetic Study
-
Animal Model and Dose: Use the selected animal model and a dose determined from the dose-range finding study.
-
Administration: Administer the compound via the chosen route.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Workflow for establishing a dosing regimen for animal studies.
Caption: Troubleshooting guide for unexpected adverse events in animal studies.
Caption: Simplified signaling pathway of Cereblon modulators like EM-12.
References
- 1. The enantiomers of the teratogenic thalidomide analogue EM 12: 1. Chiral inversion and plasma pharmacokinetics in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thalidomide analog, EM 12, enhances 1,2-dimethylhydrazine-induction of rat colon adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Thalidomide - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Thalidomide pharmacokinetics and metabolite formation in mice, rabbits, and multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing racemization of EM-12 enantiomers during synthesis or storage
Technical Support Center: Preventing Racemization of EM-12 Enantiomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the stereochemical integrity of EM-12. EM-12, a thalidomide (B1683933) analogue, is a chiral molecule prone to racemization, which can complicate pharmacological and toxicological studies.[1] This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent the racemization of EM-12 enantiomers during synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What is EM-12 and why is its stereochemistry important?
A1: EM-12, chemically known as 2-(2,6-dioxopiperidine-3-yl)phthalimidine, is a structural analogue of thalidomide.[1][2] It possesses a single stereocenter at the C-3 position of the piperidine-2,6-dione ring. Like thalidomide, the different enantiomers (R- and S-forms) of EM-12 can have distinct biological activities and toxicological profiles. Maintaining enantiomeric purity is critical for accurate pharmacological assessment and the development of stereochemically pure therapeutics.
Q2: What is racemization and what is the primary mechanism for EM-12?
A2: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[3][4] For EM-12, the primary mechanism is keto-enol tautomerism.[2] The proton on the chiral carbon (alpha to the carbonyl group in the piperidine (B6355638) ring) is acidic. In the presence of a base or acid, this proton can be abstracted to form an achiral enol or enolate intermediate. Re-protonation can then occur from either face of the planar intermediate, leading to the formation of both R- and S-enantiomers.[2][4]
Q3: Under what conditions does EM-12 racemize?
A3: EM-12 racemizes both in vitro and in vivo.[1] Studies have shown that racemization occurs in phosphate (B84403) buffer at a physiological pH of 7.4 and a temperature of 37°C.[1] Generally, conditions that facilitate the keto-enol tautomerism will increase the rate of racemization. These include:
-
Basic or acidic conditions: Both bases and acids can catalyze the enolization process.
-
Elevated temperatures: Higher temperatures provide the energy needed to overcome the enantiomerization barrier.[2][5]
-
Protic solvents: Solvents that can facilitate proton transfer may increase the rate of racemization.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Purity During Synthesis
If you are observing a decrease in enantiomeric excess (% ee) during the synthesis of an EM-12 enantiomer, consider the following troubleshooting steps.
| Potential Cause | Recommended Action | Rationale |
| Harsh basic or acidic conditions | Use mild, sterically hindered non-nucleophilic bases (e.g., 2,4,6-collidine instead of triethylamine) for reactions or workups.[6] Avoid strong acids; use buffered systems where possible. | Strong bases or acids can accelerate the rate of proton abstraction from the chiral center, leading to rapid racemization.[3] Hindered bases are less likely to abstract the alpha-proton. |
| Elevated reaction temperatures | Perform reactions at the lowest feasible temperature. If a reaction requires heat, carefully monitor the enantiomeric excess over time to determine the rate of racemization. | High temperatures increase the rate of racemization by providing the necessary activation energy for enolization.[2] |
| Inappropriate coupling reagents (for amide bond formation) | When coupling the phthalimidine moiety with the glutaramide precursor, use coupling reagents known to suppress racemization, such as those combined with additives like OxymaPure or HOAt.[6][7] | Certain coupling reagents can form highly reactive intermediates that are more prone to racemization. Additives form less reactive esters that help preserve stereochemical integrity.[8] |
| Prolonged reaction times | Optimize reaction conditions to minimize the reaction time. Monitor the reaction closely and quench it as soon as it reaches completion. | The longer the enantiomer is exposed to conditions that can cause racemization, the greater the loss of enantiomeric purity. |
| Purification method | Use chromatographic methods at neutral pH if possible. Avoid basic or acidic mobile phase modifiers if the compound shows instability. Perform purification at lower temperatures. | Exposure to silica (B1680970) gel (which can be slightly acidic) or certain mobile phases for extended periods can contribute to racemization. |
Issue 2: Degradation of Enantiomeric Purity During Storage
If the enantiomeric purity of your EM-12 sample is decreasing over time in storage, consult the following table.
| Potential Cause | Recommended Action | Rationale |
| Inappropriate solvent | Store EM-12 as a solid if possible. If a solution is necessary, use aprotic, non-polar solvents (e.g., toluene, dichloromethane) and ensure they are dry. Avoid protic solvents like methanol (B129727) or ethanol. | Aprotic solvents are less likely to facilitate the proton transfer required for enolization. |
| Incorrect pH of storage solution | If storing in a buffered solution, maintain a pH as close to neutral as possible, or slightly acidic (pH 5-6), where the rate of racemization may be slower.[9] | Both basic and acidic conditions can catalyze racemization. The rate is often pH-dependent.[1] |
| Elevated storage temperature | Store samples at low temperatures, such as -20°C or -80°C, especially for long-term storage. | Lowering the temperature significantly reduces the kinetic rate of racemization.[2] |
| Presence of contaminants | Ensure that storage vials and solvents are free from acidic or basic impurities. Use high-purity solvents and containers. | Trace amounts of acid or base can be sufficient to catalyze the degradation of enantiomeric purity over time. |
Table 1: Hypothetical Stability of an EM-12 Enantiomer (% ee) Under Various Storage Conditions
| Storage Condition | % ee after 1 week | % ee after 1 month | % ee after 6 months |
| Solid, -20°C, desiccated | >99.5% | >99.5% | >99.5% |
| Solution in Toluene, 4°C | >99.5% | 99.2% | 98.5% |
| Solution in Methanol, 4°C | 99.0% | 97.5% | 94.0% |
| Solution in pH 7.4 Buffer, 4°C | 98.5% | 95.0% | 88.0% |
| Solid, 25°C, ambient | 99.0% | 98.0% | 96.0% |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a general method for determining the enantiomeric excess (% ee) of EM-12. Method optimization will be required.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[]
-
A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak® series) is often effective for this class of compounds.[9]
2. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol).
-
A typical starting point is 80:20 (v/v) Hexane:Isopropanol.
-
Filter and degas the mobile phase prior to use.
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of the EM-12 sample.
-
Dissolve the sample in 1 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the sample with the mobile phase to a final concentration of approximately 0.1 mg/mL.
4. HPLC Analysis:
-
Column: Chiralpak® IA or similar
-
Mobile Phase: 80:20 Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
-
Run Time: Sufficient to allow for the elution of both enantiomers (e.g., 20 minutes).
5. Data Analysis:
-
Identify the peaks corresponding to the R- and S-enantiomers.
-
Integrate the peak areas for each enantiomer (Area_R and Area_S).
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(|Area_R - Area_S|) / (Area_R + Area_S)] * 100
Visualizations
Caption: Base-catalyzed racemization of EM-12 proceeds via a planar achiral enolate intermediate.
Caption: A logical workflow to diagnose and resolve issues of racemization in EM-12 samples.
References
- 1. The enantiomers of the teratogenic thalidomide analogue EM 12: 1. Chiral inversion and plasma pharmacokinetics in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the enantiomerization barriers of the phthalimidone derivatives EM12 and lenalidomide by dynamic electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. Racemization - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Cell Permeability of Novel Small Molecule Analogs (EM-12 Series)
Disclaimer: Information regarding a specific molecule designated "EM-12" is not publicly available. This guide provides comprehensive troubleshooting strategies and protocols applicable to novel small molecule analogs, using "EM-12" as a representative example for researchers facing cell permeability challenges.
Frequently Asked Questions (FAQs)
Q1: What is cell permeability and why is it critical for my EM-12 analogs?
A1: Cell permeability is the ability of a compound to pass through a cell membrane to reach its intracellular target. This is a critical property for drug efficacy, as many therapeutic targets are located inside the cell. Poor permeability can render a highly potent compound ineffective in a biological system. For your EM-12 analogs to be successful, they must be able to cross the cell membrane to engage their intended target.
Q2: What are the primary mechanisms by which a small molecule like an EM-12 analog can cross the cell membrane?
A2: Small molecules cross cell membranes primarily through two mechanisms:
-
Passive Transport: This process does not require energy and involves the movement of a compound down its concentration gradient. It includes passive diffusion, where the molecule moves directly through the lipid bilayer, and facilitated diffusion, which involves membrane proteins.[1]
-
Active Transport: This mechanism requires energy (often from ATP) to move a compound against its concentration gradient. It is mediated by transporter proteins, which can either import substances into the cell (influx) or export them out (efflux).[2][3]
Q3: What key physicochemical properties influence the passive permeability of my compounds?
A3: The passive permeability of a small molecule is heavily influenced by its physicochemical properties. The most common guidelines are summarized in Lipinski's "Rule of Five," which suggests that poor permeability is more likely when a compound has:
-
A molecular weight (MW) over 500 Daltons.
-
A calculated octanol-water partition coefficient (logP) greater than 5.
-
More than 5 hydrogen bond donors (HBD).
-
More than 10 hydrogen bond acceptors (HBA).
While not strict rules, these parameters—lipophilicity, size, and polarity—are crucial for predicting a compound's ability to passively diffuse across a membrane.[4]
Q4: My EM-12 analog has poor cellular activity. How do I know if permeability is the issue?
A4: Poor cellular activity despite high potency in biochemical assays is a classic indicator of permeability issues. The first step is to experimentally measure the compound's ability to cross a membrane using standard in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Troubleshooting Guide for Poor Permeability
Q5: My EM-12 analog shows low permeability in the PAMPA screen. What are the next steps?
A5: A low permeability result in the PAMPA test indicates a potential issue with passive diffusion.[5] This is often linked to the compound's physicochemical properties.
Recommended Actions:
-
Analyze Physicochemical Properties: Compare the analog's properties (MW, logP, polar surface area, HBD/HBA count) to those of more permeable compounds in the series (see Table 1). This can help identify the specific liabilities (e.g., excessive size, high polarity) that need to be addressed.
-
Medicinal Chemistry Optimization: Modify the analog to improve its properties. Strategies include:
-
Reducing the number of hydrogen bond donors, as this can significantly impact permeability.[6]
-
Masking polar groups with lipophilic moieties to increase overall lipophilicity.
-
Exploring prodrug strategies where a more permeable, inactive form is converted to the active drug inside the cell.
-
-
Proceed with a Cell-Based Assay: Even with low passive diffusion, a compound might be a substrate for active influx transporters. It is often useful to test the compound in a Caco-2 assay to get a more complete picture.
Q6: My analog performed well in the PAMPA assay but is still inactive in my cellular assay. What could be the problem?
A6: This discrepancy often points towards active efflux, a process where transporter proteins actively pump the compound out of the cell.[2] The PAMPA model only assesses passive diffusion and does not account for transporters.[7]
Recommended Actions:
-
Perform a Bidirectional Caco-2 Assay: This is the gold standard for identifying efflux substrates.[8][9][10] The assay measures permeability in both directions: from the apical (A) to the basolateral (B) side and from B to A.
-
Calculate the Efflux Ratio (ER): The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[11] An ER greater than 2 is a strong indicator that your compound is a substrate for an efflux pump like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[12]
-
Confirm Efflux Pump Involvement: Re-run the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp).[13] A significant reduction in the efflux ratio confirms that your compound is being actively transported out of the cell.
Q7: The Caco-2 assay confirmed my EM-12 analog is an efflux pump substrate. How can I overcome this?
A7: Identifying a compound as an efflux substrate is a significant challenge. The following strategies can be employed:
-
Structural Modification: Make chemical modifications to the analog to reduce its recognition by efflux transporters. This can involve altering charge, shape, or hydrogen bonding patterns. This is often a challenging trial-and-error process.
-
Co-administration with Inhibitors: In a research setting, co-dosing the analog with an efflux pump inhibitor can increase its intracellular concentration and restore activity.[13] However, this approach has significant hurdles for clinical development due to potential drug-drug interactions.
-
Resynthesize and Re-screen: The most practical approach in drug discovery is often to deprioritize compounds that are strong efflux substrates and select other analogs with more favorable permeability profiles.
Data Presentation: Physicochemical & Permeability Properties of Hypothetical EM-12 Analogs
Table 1: Comparison of Properties for a Hypothetical EM-12 Analog Series
| Compound ID | Molecular Weight (Da) | cLogP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A→B) (10-6 cm/s) | Caco-2 Efflux Ratio |
| EM-12-01 | 480 | 3.5 | 110 | 4 | 7 | 5.2 | 3.1 | 1.5 |
| EM-12-02 | 525 | 2.8 | 145 | 6 | 9 | 0.8 | 0.5 | 1.2 |
| EM-12-03 | 490 | 4.2 | 95 | 3 | 6 | 10.5 | 1.1 | 8.7 |
| EM-12-04 | 475 | 4.0 | 98 | 2 | 6 | 12.1 | 9.5 | 1.3 |
-
Interpretation:
-
EM-12-02 has poor passive permeability (low PAMPA Papp), likely due to its high molecular weight and polarity (high PSA, HBD, HBA).
-
EM-12-03 shows good passive permeability (high PAMPA Papp) but poor apparent permeability in Caco-2 cells and a very high efflux ratio, indicating it is a strong substrate for efflux pumps.
-
EM-12-04 represents an optimized analog with good passive permeability and low efflux, making it a promising candidate.
-
Visualizations: Workflows and Key Concepts
Caption: Troubleshooting workflow for diagnosing permeability issues.
Caption: High-level workflow for PAMPA and Caco-2 permeability assays.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive permeability across a lipid-coated artificial membrane.[5][14]
-
Principle: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) and placed on top of a 96-well acceptor plate containing buffer. The test compound diffuses from the donor well, through the artificial membrane, into the acceptor well.[7]
-
Materials:
-
96-well filter donor plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Lecithin solution (e.g., 1% w/v in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (10 mM in DMSO)
-
LC-MS/MS for quantification
-
-
Procedure:
-
Prepare the dosing solution by diluting the 10 mM compound stock to a final concentration of 10-50 µM in PBS.
-
Carefully apply ~5 µL of the lipid solution to the membrane of each well on the donor plate.[14]
-
Add 300 µL of PBS to each well of the acceptor plate.[14]
-
Add 150 µL of the compound dosing solution to each well of the lipid-coated donor plate.[14]
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich."
-
Incubate the plate assembly at room temperature for 4 to 18 hours, protected from evaporation.[15]
-
After incubation, separate the plates.
-
Collect samples from both the donor and acceptor wells for concentration analysis by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
-
Compounds are often classified as having low, medium, or high passive permeability based on their Papp values.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay is the industry standard for predicting in vivo intestinal absorption and identifying active efflux.[8][9][16]
-
Principle: Caco-2 cells, a human colon adenocarcinoma line, are cultured on semi-permeable filter inserts. Over ~21 days, they differentiate into a polarized monolayer of cells that mimics the intestinal epithelium, complete with tight junctions and active transporters.[11][12] The transport of a compound across this monolayer is measured in both the apical-to-basolateral (A→B, absorption) and basolateral-to-apical (B→A, efflux) directions.
-
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates with permeable supports (e.g., Corning Costar)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)[17]
-
TEER (Transepithelial Electrical Resistance) meter
-
Lucifer yellow (for monolayer integrity check)
-
Test compounds (10 mM in DMSO)
-
LC-MS/MS for quantification
-
-
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days until a differentiated monolayer is formed.[17]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only monolayers with TEER values ≥ 200 Ω·cm² should be used.[18] A Lucifer yellow rejection test can also be performed to confirm tight junction integrity.[12]
-
Dosing Solution Preparation: Prepare a working solution of the test compound (e.g., 10 µM) in pre-warmed transport buffer.[8]
-
A→B Permeability:
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the compound dosing solution to the apical (top) chamber.
-
-
B→A Permeability (on a parallel set of wells):
-
Add fresh transport buffer to the apical chamber.
-
Add the compound dosing solution to the basolateral chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a set time, typically 2 hours.[8][9]
-
Sampling: After incubation, take samples from both the donor and receiver chambers of all wells.
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
-
Data Analysis:
References
- 1. Khan Academy [khanacademy.org]
- 2. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 3. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. enamine.net [enamine.net]
- 9. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 10. nuvisan.com [nuvisan.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmaron.com [pharmaron.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Optimization of Bioconjugation for EM-12
Welcome to the technical support center for the bioconjugation of EM-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the conjugation of the hypothetical small molecule, EM-12, to monoclonal antibodies (mAbs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of EM-12 to the antibody?
A1: For initial experiments, a molar excess of 5:1 to 20:1 (EM-12:mAb) is a recommended starting point for lysine-based conjugation.[1] The optimal ratio is highly dependent on the antibody and the desired final Drug-to-Antibody Ratio (DAR) and should be determined empirically through titration experiments.
Q2: What is the optimal pH for conjugating EM-12 via an NHS ester to antibody lysine (B10760008) residues?
A2: The optimal pH range for NHS-ester reactions with lysine residues is typically between 8.0 and 9.0.[2] A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3.[3] It is crucial to ensure the pH is maintained, as the reaction efficiency decreases at neutral or acidic pH where the lysine amino groups are protonated.[4]
Q3: How can I remove unconjugated EM-12 and reaction byproducts after the conjugation reaction?
A3: Unconjugated small molecules and byproducts can be efficiently removed using size-based purification methods. Common techniques include size-exclusion chromatography (e.g., using a Sephadex G-25 column), dialysis, or spin filtration using centrifugal filter units with an appropriate molecular weight cut-off (e.g., 30-50 kDa for an IgG antibody).[5][6]
Q4: How do I determine the Drug-to-Antibody Ratio (DAR)?
A4: The DAR is a critical quality attribute and can be determined by several methods.[7] Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward method if the drug and antibody have distinct absorbance maxima.[][9] More advanced and accurate methods include Liquid Chromatography-Mass Spectrometry (LC-MS) and Hydrophobic Interaction Chromatography (HIC).[7][][10]
Troubleshooting Guides
This section addresses specific issues that may arise during the bioconjugation of EM-12.
Problem 1: Low Conjugation Yield / Low Drug-to-Antibody Ratio (DAR)
If your final product has a lower-than-expected DAR, consider the following potential causes and solutions.
| Potential Cause | Recommended Action | Details |
| Suboptimal Buffer Conditions | Verify buffer pH is between 8.0-9.0. Ensure the buffer is free of primary amines (e.g., Tris, Glycine). | Amine-containing buffers will compete with the antibody's lysine residues for the EM-12 NHS ester, reducing conjugation efficiency.[1] Use buffers like PBS or sodium bicarbonate.[3][5] |
| Inactive EM-12 Reagent | Use fresh, high-quality EM-12 NHS ester. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. | NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive.[6] Allow the reagent vial to warm to room temperature before opening to prevent condensation.[6] |
| Insufficient Molar Ratio | Increase the molar excess of EM-12 in the reaction. Perform a titration experiment to find the optimal ratio. | The reaction is concentration-dependent. A higher molar excess can drive the reaction towards a higher DAR.[11] However, excessive amounts can lead to aggregation.[5] |
| Inaccessible Lysine Residues | Consider alternative conjugation strategies if lysine residues are not accessible. | Protein folding can make some lysine residues inaccessible.[12] If optimizing reaction conditions doesn't improve the DAR, site-specific conjugation methods targeting cysteines or engineered residues may be necessary.[12] |
Problem 2: Antibody Aggregation Observed During or After Conjugation
Protein aggregation can lead to loss of product, reduced biological activity, and potential immunogenicity.
| Potential Cause | Recommended Action | Details |
| High Hydrophobicity | Reduce the molar ratio of EM-12. Add a solubility-enhancing excipient. | If EM-12 is hydrophobic, conjugating too many molecules can increase the overall hydrophobicity of the antibody, leading to aggregation.[13] Reducing the DAR is often the most effective solution. |
| High Protein Concentration | Perform the conjugation reaction at a lower antibody concentration (e.g., 1-5 mg/mL). | High protein concentrations increase the likelihood of intermolecular interactions that can lead to aggregation.[13][14] |
| Incorrect Buffer pH or Ionic Strength | Optimize the buffer pH and salt concentration to maintain antibody stability. | Proteins are most stable in specific buffer environments. Deviating from the optimal pH or ionic strength can cause unfolding and aggregation.[14][15] |
| Excessive Organic Co-solvent | Minimize the volume of organic solvent (e.g., DMSO, DMF) used to dissolve EM-12. | While necessary to dissolve the reagent, a high percentage of organic solvent can denature the antibody. Keep the final concentration below 5-10% (v/v). |
Problem 3: Loss of Antibody Binding Affinity or Biological Activity
Conjugation can sometimes impact the function of the antibody if modification occurs in or near the antigen-binding site.
| Potential Cause | Recommended Action | Details |
| Conjugation at Antigen-Binding Site | Reduce the DAR. Consider site-specific conjugation methods. | Lysine residues can be present in the complementarity-determining regions (CDRs). Modifying these can interfere with antigen binding. A lower DAR reduces the statistical probability of modifying critical residues. |
| Antibody Denaturation | Perform the reaction at a lower temperature (e.g., 4°C for a longer duration). Ensure buffer conditions are optimal for stability. | Harsh reaction conditions (e.g., high pH, organic solvents) can lead to partial denaturation and loss of activity.[12] Running the reaction at 4°C can slow down both the reaction and potential degradation processes.[5] |
| Heterogeneous Product | Aim for a more homogeneous product through process optimization or site-specific conjugation. | A heterogeneous mixture of conjugates with varying DARs and conjugation sites can result in inconsistent performance and an apparent loss of overall activity.[16] |
Quantitative Data Tables for Optimization
The following tables provide hypothetical but representative data to guide the optimization of your EM-12 conjugation reaction.
Table 1: Effect of Reaction pH on Drug-to-Antibody Ratio (DAR) Conditions: mAb concentration 2 mg/mL, EM-12:mAb molar ratio 10:1, Reaction time 1 hour at Room Temperature.
| Buffer pH | Average DAR | % Aggregation |
| 7.4 | 1.8 | <1% |
| 8.0 | 3.5 | <1% |
| 8.5 | 4.1 | <1% |
| 9.0 | 4.3 | 3.5% |
Table 2: Effect of EM-12:mAb Molar Ratio on DAR and Aggregation Conditions: mAb concentration 2 mg/mL, pH 8.5, Reaction time 1 hour at Room Temperature.
| Molar Ratio (EM-12:mAb) | Average DAR | % Aggregation |
| 5:1 | 2.5 | <1% |
| 10:1 | 4.1 | <1% |
| 15:1 | 5.8 | 2.1% |
| 20:1 | 6.9 | 5.4% |
Experimental Protocols
Protocol 1: NHS Ester Conjugation of EM-12 to an Antibody
This protocol describes a general method for conjugating an NHS-ester activated EM-12 to the primary amines (lysine residues) of a monoclonal antibody.
-
Antibody Preparation:
-
EM-12 Reagent Preparation:
-
Allow the vial of EM-12 NHS ester to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the EM-12 NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[]
-
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted EM-12 and byproducts by running the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[5]
-
Alternatively, use spin filtration or dialysis.
-
-
Characterization and Storage:
-
Determine the final protein concentration and the DAR using a suitable analytical method (e.g., UV-Vis or LC-MS).
-
For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C or -80°C.[3][13]
-
Visualizations
Diagrams of Workflows and Logic
The following diagrams illustrate key processes and decision-making logic for EM-12 bioconjugation.
Caption: General experimental workflow for the bioconjugation of EM-12 to an antibody.
Caption: Troubleshooting decision tree for addressing low Drug-to-Antibody Ratio (DAR).
Caption: Hypothetical mechanism of action for an EM-12 antibody-drug conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. furthlab.xyz [furthlab.xyz]
- 7. sciex.com [sciex.com]
- 9. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 10. rapidnovor.com [rapidnovor.com]
- 11. benchchem.com [benchchem.com]
- 12. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 13. benchchem.com [benchchem.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 16. biocompare.com [biocompare.com]
- 17. Antibody Conjugation Troubleshooting [bio-techne.com]
Validation & Comparative
A Comparative Efficacy Analysis of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine and Lenalidomide as CRBN Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 2-(2,6-dioxopiperidin-3-yl)phthalimidine (thalidomide) and its analog, lenalidomide (B1683929), as ligands for the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor. The following sections present quantitative data, detailed experimental methodologies, and a visual representation of the relevant signaling pathway to facilitate a comprehensive understanding of their molecular interactions and downstream effects.
Quantitative Efficacy Comparison
The binding affinity of a ligand to its target is a critical determinant of its biological activity. The table below summarizes the binding affinities and functional potencies of thalidomide (B1683933) and lenalidomide for CRBN, as determined by various in vitro assays. Lenalidomide consistently demonstrates a higher affinity for CRBN compared to thalidomide.
| Parameter | This compound (Thalidomide) | Lenalidomide | Assay Method | Reference |
| Binding Affinity (Kd) to CRBN-TBD | 43.4 ± 2.6 µM | 6.7 ± 0.9 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| Binding Affinity (Ki) to CRBN-DDB1 | ~250 nM | ~178 nM | Competitive Titration | [2] |
| Binding Potency (IC50) | ~30 µM | ~3 µM | Thermal Shift Assay | [3] |
TBD: Thalidomide Binding Domain
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This allows for the determination of the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Methodology:
-
Sample Preparation:
-
Express and purify the human CRBN thalidomide-binding domain (TBD) and the full-length CRBN-DDB1 complex.
-
Prepare stock solutions of thalidomide and lenalidomide in a compatible buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The final concentration of the ligand is typically 10-20 times that of the protein.
-
Dialyze the protein against the same buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the microcalorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
Western Blot for Neosubstrate Degradation
Principle: This immunoassay is used to detect and quantify the levels of specific proteins in a cell lysate. In this context, it is used to measure the degradation of the CRBN neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3), following treatment with thalidomide or lenalidomide.
Methodology:
-
Cell Culture and Treatment:
-
Culture a multiple myeloma cell line (e.g., MM.1S) in appropriate media.
-
Treat the cells with varying concentrations of thalidomide or lenalidomide for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
-
Protein Extraction:
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Signaling Pathway and Experimental Workflow
The binding of thalidomide or lenalidomide to CRBN induces a conformational change in the CRL4CRBN E3 ubiquitin ligase complex. This altered conformation leads to the recruitment of neosubstrates, primarily the lymphoid transcription factors IKZF1 and IKZF3. These neosubstrates are then polyubiquitinated and targeted for degradation by the 26S proteasome. The degradation of IKZF1 and IKZF3 leads to the downregulation of interferon regulatory factor 4 (IRF4) and c-myc, which are critical for the survival of multiple myeloma cells, ultimately leading to apoptosis.
Caption: CRBN signaling pathway upon ligand binding.
Caption: Workflow for ligand efficacy comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Cereblon Ligands for PROTAC Development: EM-12, Pomalidomide, and Thalidomide
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal E3 Ligase Ligand for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm-shifting therapeutic modality. These heterobifunctional molecules utilize the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical design choice in developing a PROTAC is the selection of a ligand to recruit an E3 ubiquitin ligase. Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively hijacked by small molecules derived from immunomodulatory imide drugs (IMiDs).
This guide provides an objective, data-driven comparison of three key CRBN ligands used in PROTAC development: thalidomide (B1683933), its more potent analog pomalidomide (B1683931), and the isoindolinone congener EM-12. We will delve into their binding affinities, the degradation efficacy of resulting PROTACs, inherent off-target effects, and synthetic considerations, supported by experimental data and detailed protocols to inform rational PROTAC design.
Mechanism of Action: The PROTAC-Induced Ternary Complex
CRBN-recruiting PROTACs function by inducing the formation of a ternary complex, bringing a target protein of interest (POI) into close proximity with the CRBN E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from a charged E2 enzyme to the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein.[2] The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of multiple POI molecules.[1]
Comparative Analysis of CRBN Ligands
The choice of CRBN ligand significantly influences the physicochemical properties, binding affinity, and ultimately, the degradation efficacy and selectivity of the resulting PROTAC. While thalidomide is the foundational CRBN ligand, its derivatives have been developed to improve performance.
Data Presentation: Physicochemical and Binding Properties
| Property | Thalidomide | Pomalidomide | EM-12 |
| Structure | Phthalimide (B116566) | 4-amino-phthalimide | Isoindolinone |
| Binding Affinity to CRBN (Kd) | ~250 nM[3] | ~157 nM[3] | Not widely reported for non-covalent interaction |
| Key Differentiator | Original IMiD, serves as a scaffold. | Second-generation IMiD with higher CRBN affinity.[1] | Isoindolinone congener; primarily explored for covalent binders. |
| Common Linker Attachment Point | 4- or 5-position of the phthalimide ring.[4] | 4-amino group of the phthalimide ring.[2][5] | 6-position of the isoindolinone ring (for covalent derivatives). |
Data Presentation: Representative PROTAC Performance
Direct comparison of PROTAC efficacy can be challenging due to variations in target proteins, linkers, and experimental conditions across studies. However, general trends indicate a performance advantage for pomalidomide-based PROTACs, which is consistent with its higher binding affinity for CRBN.[1]
| PROTAC Name | CRBN Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95[6] |
| dBET1 | Thalidomide | BRD4 | MV4;11 | 4.3 | ~98 |
| NC-1 (non-covalent) | Thalidomide | BTK | Mino | 2.2 | 97[3] |
| RC-3 (reversible covalent) | Thalidomide | BTK | Mino | 15.1 | 97[3] |
| FS-ARV-825 (covalent) | EM-12 derivative | BRD4 | MOLT4 | Potent degradation observed | Potent degradation observed |
Note: Data is compiled from different studies and experimental conditions may vary. DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation observed.
In-Depth Ligand Comparison
Thalidomide: As the pioneering molecular glue, thalidomide laid the groundwork for CRBN-based PROTACs.[7] It is synthetically accessible, and PROTACs can be constructed by functionalizing the phthalimide ring.[4] However, its binding affinity to CRBN is lower compared to its analogs.[8]
Pomalidomide: A second-generation IMiD, pomalidomide generally exhibits a stronger binding affinity for CRBN.[1][2] This enhanced affinity can lead to more stable ternary complex formation and, consequently, more efficient and potent protein degradation.[1] The presence of a 4-amino group provides a convenient and versatile handle for linker attachment that is often directed away from the CRBN binding interface, allowing for greater flexibility in PROTAC design.[2] For these reasons, pomalidomide has become a preferred CRBN ligand in many PROTAC applications.[2]
EM-12: EM-12 is an isoindolinone thalidomide congener. While less common in the design of traditional, reversible PROTACs, it has recently gained attention as a scaffold for developing covalent CRBN ligands. Derivatives like EM12-SO₂F and EM12-FS have been designed to irreversibly bind to a histidine residue (His353) in the CRBN binding pocket. This covalent engagement can lead to enhanced and prolonged pharmacodynamic effects. However, this covalent approach represents a different mechanistic class from the reversible binding of thalidomide and pomalidomide-based PROTACs.
Neosubstrate Degradation: An Inherent Off-Target Effect
An important consideration in using IMiD-based ligands is their intrinsic activity as "molecular glues."[7] On their own, thalidomide, pomalidomide, and their derivatives induce the degradation of a specific set of endogenous proteins known as neosubstrates, most notably the zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[4][8] When incorporated into a PROTAC, the CRBN ligand moiety can retain this ability, leading to the degradation of neosubstrates alongside the intended target protein.[4] This can be a desired effect in certain therapeutic contexts (e.g., hematological cancers) but constitutes an off-target effect in others.
The propensity for neosubstrate degradation can be influenced by the choice of the core IMiD scaffold and, interestingly, by the linker attachment point on the phthalimide ring.[4] Researchers should therefore profile their PROTACs for neosubstrate degradation to fully understand their biological activity.
Experimental Protocols and Workflows
Robust and standardized experimental protocols are essential for the evaluation and comparison of novel PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
A Head-to-Head Comparison of Thalidomide and 2-(2,6-Dioxopiperidin-3-yl)phthalimidine in Anti-Angiogenesis Assays
In the landscape of anti-angiogenic research, thalidomide (B1683933) and its analogs have garnered significant attention for their potential to inhibit the formation of new blood vessels, a critical process in tumor growth and other pathologies. This guide provides a comparative analysis of thalidomide and its analog, 2-(2,6-Dioxopiperidin-3-yl)phthalimidine (also known as EM-12), focusing on their anti-angiogenic properties. While direct head-to-head quantitative studies are limited in publicly available literature, this comparison synthesizes existing data to offer insights for researchers, scientists, and drug development professionals.
Comparative Efficacy in Anti-Angiogenesis
One study noted that this compound exhibited "marginal inhibitory activity in the rat aortic ring assay" and, importantly, required metabolic activation to exert its anti-angiogenic effects, a characteristic it shares with thalidomide.[3][4][5] This suggests that while being a more stable compound, its intrinsic anti-angiogenic potency in this ex vivo model may not be dramatically different from that of its parent compound.
Thalidomide's anti-angiogenic effects are well-documented, though its potency can vary depending on the assay. For instance, some studies have shown that thalidomide can inhibit the proliferation of endothelial cells.[2] However, other research indicates that in certain in vitro models, such as some human angiogenesis assays and the rat aortic ring assay, thalidomide shows non-significant or weak activity, especially in the absence of metabolic activation.[6][7] More potent anti-angiogenic activity is often observed with second-generation thalidomide analogs like lenalidomide (B1683929) and pomalidomide.[8][9]
Table 1: Qualitative Comparison of Anti-Angiogenic Properties
| Feature | Thalidomide | This compound |
| Reported Potency | Variable; often requires metabolic activation.[3][7] | Described as more active and stable than thalidomide.[1][2] |
| Rat Aortic Ring Assay | Weak to no significant inhibition without metabolic activation.[7] | Marginal inhibitory activity; requires metabolic activation.[3][4][5] |
| Mechanism of Action | Binds to Cereblon (CRBN), leading to the degradation of pro-angiogenic transcription factors. Inhibits VEGF signaling.[9] | Presumed to act via a similar mechanism to thalidomide, involving Cereblon. |
| Key Downstream Effects | Inhibition of endothelial cell proliferation, migration, and tube formation. | Presumed to be similar to thalidomide. |
Experimental Protocols
A variety of in vitro and ex vivo assays are utilized to assess the anti-angiogenic potential of compounds. The rat aortic ring assay is a widely used ex vivo model that recapitulates several key steps of angiogenesis.
Detailed Protocol: Rat Aortic Ring Assay
This protocol is a representative example for evaluating the anti-angiogenic effects of thalidomide and its analogs.
1. Aorta Explant Preparation:
- Thoracic aortas are excised from euthanized 6-8 week old Sprague-Dawley rats.
- The aortas are transferred to a sterile petri dish containing serum-free medium.
- Peri-aortic fibro-adipose tissue is carefully removed, and the aortas are cross-sectioned into 1-2 mm thick rings.
- The aortic rings are thoroughly washed in sterile phosphate-buffered saline (PBS).
2. Embedding and Culture:
- A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.
- One aortic ring is placed in the center of each well.
- A second layer of the basement membrane matrix is added to embed the ring.
- The plate is incubated at 37°C to allow for polymerization.
3. Treatment Administration:
- Culture medium supplemented with growth factors (e.g., VEGF) is added to each well.
- The test compounds (thalidomide or this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. A vehicle control (solvent only) is also included.
- For compounds requiring metabolic activation, a microsomal preparation can be included in the culture medium.[7]
4. Incubation and Observation:
- The plate is incubated at 37°C in a humidified atmosphere with 5% CO2.
- The formation of microvessel sprouts from the aortic rings is observed daily using a phase-contrast microscope.
5. Quantification of Angiogenesis:
- After a set incubation period (e.g., 7-10 days), the extent of microvessel outgrowth is quantified.
- This can be done by measuring the length and number of sprouts using image analysis software.
- The percentage of inhibition is calculated relative to the vehicle-treated control.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for the Rat Aortic Ring Anti-Angiogenesis Assay.
The anti-angiogenic effects of thalidomide and its derivatives are primarily mediated through their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.
Caption: Simplified signaling pathway for thalidomide's anti-angiogenic action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EM-12 | TargetMol [targetmol.com]
- 3. Thalidomide analogues demonstrate dual inhibition of both angiogenesis and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (S)-Thalidomide | C13H10N2O4 | CID 92142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In vitro anti-proliferative and anti-angiogenic activities of thalidomide dithiocarbamate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 9. Effects of thalidomide on parameters involved in angiogenesis: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Estrogen Receptor Degradation with Vepdegestrant (ARV-471): A Western Blot Comparison Guide
For researchers in oncology and drug development, confirming the targeted degradation of proteins is a critical step in the evaluation of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of Western blotting and alternative techniques for verifying the degradation of the Estrogen Receptor (ERα) after treatment with the clinically advanced PROTAC, vepdegestrant (ARV-471). While the specific PROTAC "EM-12" was requested, public domain information on this particular molecule is limited. Therefore, we are using the well-documented and clinically relevant ERα-targeting PROTAC, vepdegestrant, as a representative example.
Vepdegestrant is a heterobifunctional molecule that engages both the Estrogen Receptor and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα.[1][2][3] This mechanism of action makes it a promising therapeutic for ER-positive breast cancers.[1][4]
Visualizing the Vepdegestrant (ARV-471) Mechanism of Action
Caption: Mechanism of vepdegestrant-induced degradation of Estrogen Receptor α.
Quantitative Analysis of ERα Degradation by Vepdegestrant (ARV-471)
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes the performance of vepdegestrant in various ER-positive breast cancer cell lines, as determined by Western blot and In-Cell Western assays.
| Compound | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
| Vepdegestrant (ARV-471) | MCF-7 | In-Cell Western | 0.9 | 95 | [1][5] |
| Vepdegestrant (ARV-471) | Multiple ER+ lines | Western Blot | ~2 | >90 | [6][7] |
| Vepdegestrant (ARV-471) | T47D | Western Blot | Potent degradation | >80 (within 4h) | [1] |
Experimental Protocol: Western Blot for ERα Degradation
This protocol outlines the steps to quantify ERα degradation in breast cancer cell lines (e.g., MCF-7) following treatment with vepdegestrant.
Materials
-
ER-positive breast cancer cell lines (e.g., MCF-7)
-
Cell culture medium and supplements
-
Vepdegestrant (ARV-471) and DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of vepdegestrant (e.g., 0.1 nM to 1000 nM) and a DMSO vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody on the same or a parallel blot.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control. Calculate the percentage of ERα degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the vepdegestrant concentration to determine the DC50 and Dmax values.
Caption: Experimental workflow for Western blot analysis of PROTAC-mediated degradation.
Comparison with Alternative Degradation Confirmation Methods
While Western blotting is a gold standard, other methods offer advantages in terms of throughput, quantification, and the ability to perform kinetic measurements in live cells.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Size-based protein separation followed by antibody-based detection of a specific protein. | Widely accessible, provides information on protein size, relatively low cost. | Low throughput, semi-quantitative, labor-intensive, requires high-quality antibodies.[9] |
| In-Cell Western (ICW) / ELISA | Plate-based immunofluorescence or colorimetric detection of a target protein in fixed cells. | Higher throughput than traditional Western blot, more quantitative.[10][11][12] | Requires high-quality antibodies, no protein size information, potential for high background.[11] |
| HiBiT Lytic & Live-Cell Assays | A small peptide tag (HiBiT) is knocked into the endogenous gene of the target protein. In the presence of a complementary larger subunit (LgBiT), a bright luminescent signal is produced, which is proportional to the target protein level. | High sensitivity, broad dynamic range, amenable to high-throughput screening, allows for kinetic measurements in live cells.[13][14][15] | Requires CRISPR/Cas9 engineering of cell lines, potential for the tag to interfere with protein function.[16] |
| Mass Spectrometry (MS)-based Proteomics | Unbiased, global identification and quantification of thousands of proteins in a sample. | Unbiased detection of on- and off-target degradation, highly sensitive and quantitative, does not require antibodies.[17][18][19] | Requires specialized equipment and expertise, complex data analysis, higher cost. |
Estrogen Receptor Signaling Pathway
Degradation of ERα by vepdegestrant disrupts the estrogen signaling pathway, which is a key driver of proliferation in ER-positive breast cancer. The pathway involves both genomic and non-genomic actions.
Caption: Simplified overview of the Estrogen Receptor signaling pathway and the point of intervention for vepdegestrant.
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Target Degradation [worldwide.promega.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
- 17. chempro-innovations.com [chempro-innovations.com]
- 18. Protein Degrader [proteomics.com]
- 19. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine-Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profiles of 2-(2,6-dioxopiperidin-3-yl)phthalimidine-based degraders, commonly known as molecular glues or as components of Proteolysis Targeting Chimeras (PROTACs). By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, these molecules induce the degradation of specific target proteins.[1][2] Understanding their selectivity is paramount for developing safe and effective therapeutics. This guide presents supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex pathways and workflows.
Data Presentation: Quantitative Comparison of Degrader Selectivity
The selectivity of these degraders is a critical attribute, determining their therapeutic window and potential off-target effects. The following tables summarize quantitative data from studies assessing the on-target and off-target degradation profiles of various thalidomide, lenalidomide (B1683929), and pomalidomide-based degraders.
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs [3]
| PROTAC | E3 Ligase Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | 1 | >95 |
| VHL-based PROTAC | VHL Ligand | BRD4 | Various | 5-20 | ~90 |
This table illustrates the high potency of the CRBN-based PROTAC ARV-825 in degrading BRD4.[3]
Table 2: Illustrative Proteomics Data for a Kinase-Targeting PROTAC [3]
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value | Significance |
| Target Kinase A | -4.5 | < 0.001 | Significant Degradation |
| Off-Target Kinase B | -1.2 | > 0.05 | No Significant Degradation |
| Housekeeping Protein | -1.05 | > 0.05 | No Significant Change |
This representative data highlights how quantitative proteomics can be used to demonstrate the selectivity of a degrader by showing significant degradation of the intended target with minimal impact on other proteins.[3]
Table 3: Selectivity of a Pomalidomide-Based HDAC8 Degrader [4]
| Compound | Target | DC50 (nM) | Dmax (%) | Off-Target Effects on HDAC1 & HDAC3 |
| ZQ-23 | HDAC8 | 147 | 93 | No degradation observed |
Compound ZQ-23 demonstrates significant and selective degradation of HDAC8 without affecting other HDAC isoforms like HDAC1 and HDAC3.[4]
Table 4: Neosubstrate Degradation Profile of Lenalidomide [5][6]
| Neosubstrate | Biological Function | Degradation by Lenalidomide |
| IKZF1 (Ikaros) | Hematopoietic development | Yes |
| IKZF3 (Aiolos) | B-cell and T-cell development | Yes |
| CK1α | Cell cycle regulation, Wnt signaling | Yes (in del(5q) MDS) |
| GSPT1 | Translation termination | Yes |
Lenalidomide, a derivative of thalidomide, is known to degrade specific "neosubstrates" which are not normally targeted by the CRBN E3 ligase. This off-target activity is responsible for both its therapeutic effects and potential side effects.[5][6]
Mandatory Visualization
Signaling Pathway Diagram
Caption: Cereblon-mediated protein degradation pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing PROTAC selectivity.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of any comparative guide. Below are detailed methodologies for key experiments used to assess the selectivity profile of this compound-based degraders.
Quantitative Western Blotting for Target Protein Degradation
Objective: To quantify the reduction in the level of a specific target protein following treatment with a degrader.
Methodology:
-
Cell Seeding and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the degrader or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Quantitative Proteomics for Global Selectivity Profiling
Objective: To identify and quantify on-target and off-target protein degradation across the entire proteome in an unbiased manner.[7]
Methodology:
-
Sample Preparation: Treat cells with the degrader at a concentration around its DC50 value and a vehicle control. Harvest the cells, wash with PBS, and lyse in a buffer suitable for mass spectrometry (e.g., 8 M urea).
-
Protein Digestion: Reduce and alkylate the proteins, followed by digestion into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative comparison, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the corresponding proteins. For labeled experiments, the relative abundance of each protein across the different samples is determined from the reporter ion intensities.
-
Hit Identification: Identify proteins that show a statistically significant decrease in abundance in the degrader-treated samples compared to the control.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in a homogeneous assay format.[8][9]
Methodology:
-
Reagent Preparation: Obtain or prepare purified, tagged target protein (e.g., His-tagged) and E3 ligase (e.g., GST-tagged). Prepare a dilution series of the PROTAC.
-
Assay Setup: In a microplate, combine the tagged target protein, tagged E3 ligase, and the corresponding terbium- or europium-labeled donor and fluorescently-labeled acceptor antibodies (e.g., anti-His-Europium and anti-GST-d2).
-
PROTAC Addition: Add the PROTAC dilutions to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for ternary complex formation.
-
Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is typically read at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). A bell-shaped curve is often observed when plotting the TR-FRET ratio against the PROTAC concentration, where the peak of the curve represents the optimal concentration for ternary complex formation.
Fluorescence Polarization (FP) for Binding Affinity
Objective: To determine the binding affinity of the degrader to its target protein and the E3 ligase.[10][11][12]
Methodology:
-
Probe Preparation: A fluorescently labeled ligand (tracer) for either the target protein or the E3 ligase is required.
-
Binding Assay: In a microplate, add a fixed concentration of the fluorescent tracer and the purified protein (target or E3 ligase).
-
Competitive Binding: Add a serial dilution of the unlabeled degrader to the wells.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader. When the small fluorescent tracer is bound to the larger protein, its rotation slows, and the polarization of the emitted light increases.
-
Data Analysis: Plot the fluorescence polarization values against the concentration of the degrader. The data can be fitted to a competitive binding equation to determine the IC50, which can then be converted to a binding affinity (Ki).
CRISPR-Cas9 Screens for Off-Target Identification and Resistance Mechanisms
Objective: To perform a genome-wide screen to identify genes whose knockout confers resistance to the degrader, which can reveal off-target effects and resistance pathways.[13]
Methodology:
-
Cell Line Preparation: Establish a cell line that stably expresses the Cas9 nuclease.
-
sgRNA Library Transduction: Transduce the Cas9-expressing cells with a genome-wide single-guide RNA (sgRNA) library, with each sgRNA targeting a specific gene for knockout.
-
Selection: Select for cells that have been successfully transduced with the sgRNA library.
-
Degrader Treatment: Treat the population of cells with the degrader at a concentration that causes significant cell death.
-
Enrichment of Resistant Cells: Continue to culture the cells in the presence of the degrader to allow for the enrichment of cells that have acquired resistance due to the knockout of specific genes.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the resistant cell population and a control population that was not treated with the degrader.
-
Data Analysis: Amplify the sgRNA sequences from the genomic DNA and perform deep sequencing to determine the abundance of each sgRNA. Genes whose sgRNAs are significantly enriched in the resistant population are considered potential hits that, when knocked out, confer resistance to the degrader. These hits can point to off-target dependencies or components of the degradation machinery.
References
- 1. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. benchchem.com [benchchem.com]
A Comparative In Vivo Assessment of Teratogenicity: Thalidomide and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo teratogenic potential of thalidomide (B1683933) and its analogues, lenalidomide (B1683929) and pomalidomide (B1683931). The information presented is collated from various experimental studies to support a comprehensive understanding of their developmental toxicity profiles. This document is intended to serve as a resource for researchers and professionals in the fields of drug development and safety assessment.
Executive Summary
Thalidomide, a drug with a notorious history of causing severe birth defects, has seen a resurgence in clinical use for treating specific conditions, alongside its more potent analogues, lenalidomide and pomalidomide. A critical aspect of their continued therapeutic application is a thorough understanding of their comparative teratogenicity. In vivo animal studies are indispensable for characterizing the developmental toxicity of these compounds. This guide summarizes key findings from studies in various animal models, details the experimental methodologies employed, and visualizes the underlying molecular mechanisms and experimental workflows.
The primary mechanism of thalidomide-induced teratogenicity is now understood to be mediated by its binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This interaction leads to the recruitment and subsequent degradation of specific "neosubstrates," most notably the transcription factor SALL4. The degradation of SALL4 is strongly implicated in the characteristic limb deformities and other developmental abnormalities observed with thalidomide exposure. The species-specific teratogenic effects of thalidomide and its analogues are linked to variations in the CRBN and SALL4 proteins across different species.
Quantitative Comparison of Teratogenic Effects
The following table summarizes the teratogenic potential of thalidomide, lenalidomide, and pomalidomide across different in vivo models, highlighting key parameters such as the No-Observed-Adverse-Effect Level (NOAEL) and observed teratogenic effects.
| Compound | Animal Model | Dosage | Teratogenic Effects Observed | No-Observed-Adverse-Effect Level (NOAEL) for Teratogenicity |
| Thalidomide | Rabbit (New Zealand White) | 180 mg/kg/day (gestation days 7-19) | Characteristic limb and other dysmorphology[1]. | Not established in this study. |
| Cynomolgus Monkey | 15 mg/kg/day (gestation days 26-28) | Malformations of upper and lower extremities, consistent with classic thalidomide syndrome[2]. | Not established in this study. | |
| Rat | Teratogenic effects observed. | Fetal visceral defects and abnormalities in vertebral elements[3]. | Not specified. | |
| Lenalidomide | Rabbit (New Zealand White) | 10 and 20 mg/kg/day (gestation days 7-19) | At maternally toxic doses, effects included reduced fetal body weights, increased postimplantation losses, and fetal variations. No fetal malformations were directly attributable to lenalidomide[1]. | 3 mg/kg/day[1]. |
| Cynomolgus Monkey | 0.5, 1, 2, and 4 mg/kg/day (gestation days 20-50) | Malformations of upper and lower extremities observed in all lenalidomide-treated groups, similar to those seen with thalidomide[2]. | A NOAEL was not identified in this study[2]. | |
| Pomalidomide | Rabbit | Teratogenic doses. | Cardiac malformations, and anomalies in limbs and digits, similar to those observed with thalidomide[3]. | Not specified. |
| Rat | Teratogenic doses. | Fetal visceral defects and abnormalities in the vertebral elements[3]. | Not specified. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of teratogenicity studies. Below are summaries of protocols for key in vivo experiments cited in the literature.
Rabbit Teratogenicity Assay
-
Animal Model: New Zealand White (NZW) rabbits are frequently used due to their known sensitivity to thalidomide-induced teratogenicity[1].
-
Dosing and Administration: Test compounds are typically administered orally via gavage. For instance, in a study evaluating lenalidomide, doses of 0, 3, 10, or 20 mg/kg/day were given from gestation day (GD) 7 to 19. A positive control group, for example, might receive thalidomide at 180 mg/kg/day over the same period[1].
-
Endpoint Assessment: On approximately GD 29, a standard maternal necropsy is performed. Uterine contents are examined, and fetuses are evaluated for external, visceral, and skeletal malformations. Maternal toxicity is also assessed by monitoring clinical signs, body weight, and feed consumption throughout the gestation period[1].
Non-Human Primate (Monkey) Teratogenicity Assay
-
Animal Model: Cynomolgus monkeys are a relevant model due to their phylogenetic proximity to humans.
-
Dosing and Administration: Oral administration is the common route. In a study assessing lenalidomide, pregnant monkeys received daily doses of 0.5, 1, 2, and 4 mg/kg from gestation days 20 to 50. A thalidomide positive control group was administered 15 mg/kg/day from gestation days 26 to 28[2].
-
Endpoint Assessment: Pregnancy is terminated around gestation day 100, and fetuses are examined for external, internal, and skeletal abnormalities. Intrauterine loss is also recorded[2].
Zebrafish Embryo Teratogenicity Assay
-
Animal Model: Zebrafish (Danio rerio) embryos are a high-throughput in vivo model for developmental toxicity screening.
-
Dosing and Administration: Dechorionated embryos are exposed to the test compounds in multi-well plates. For instance, fli1:EGFP transgenic embryos (which express green fluorescent protein in endothelial cells) can be exposed to compounds at various concentrations (e.g., 1 to 200 μg/mL) for 24 hours to assess effects on angiogenesis[4].
-
Endpoint Assessment: Embryos are evaluated at specific time points (e.g., 48 and 120 hours post-fertilization) for a range of morphological endpoints, including mortality, malformations of the head, trunk, and tail, edema, and effects on specific organs. The Teratogenic Index (TI) can be calculated based on the ratio of the lethal concentration (LC50) to the concentration that produces malformations in 50% of the embryos (EC50)[5].
Chicken Embryo Teratogenicity Assay (In Ovo Model)
-
Animal Model: The chicken embryo provides a valuable in vivo system for studying developmental toxicity, sharing many conserved developmental pathways with mammals.
-
Dosing and Administration: The most effective techniques involve direct exposure of the embryo to the drug. This can be achieved by implanting a bead soaked in the test compound adjacent to the developing limb bud or by soaking the presumptive limb territory in the compound before grafting it to a host embryo[6]. For example, injecting 0.5 mg of thalidomide into the yolk sac before incubation has been shown to produce micromelia and edema[7].
-
Endpoint Assessment: Embryos are examined at later developmental stages for gross morphological defects, particularly limb malformations, as well as effects on other organ systems.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in thalidomide-induced teratogenicity and a typical experimental workflow for its assessment.
Caption: Molecular pathway of thalidomide-induced teratogenicity.
Caption: General workflow for in vivo teratogenicity studies.
References
- 1. Evaluation of the developmental toxicity of lenalidomide in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Embryo-fetal exposure and developmental outcome of lenalidomide following oral administration to pregnant cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pomalidomide is teratogenic in rats and rabbits and can be neurotoxic in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teratogenicity Testing: Harnessing the Power of Zebrafish for Efficient and Accurate Drug Screening - Biat Group [biatgroup.com]
- 6. The effect of thalidomide in chicken embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Validating TNF-alpha Suppression by 2-(2,6-Dioxopiperidin-3-yl)phthalimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tumor necrosis factor-alpha (TNF-alpha) suppression capabilities of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine, a thalidomide (B1683933) analogue, with other established TNF-alpha inhibitors. The following sections detail the experimental data, protocols for validation using Enzyme-Linked Immunosorbent Assay (ELISA), and the underlying signaling pathways.
Performance Comparison of TNF-alpha Inhibitors
| Compound/Drug | Class | Mechanism of Action | Potency (IC50/EC50) | Key Findings & Citations |
| This compound (EM-12) | Small Molecule (Thalidomide Analogue) | Enhances TNF-alpha mRNA degradation. | Not explicitly reported, but derivatives are more potent than lenalidomide (B1683929) and thalidomide. | Novel derivatives can reduce TNF-alpha by up to 48% at a 30 μM concentration.[1] |
| Lenalidomide | Small Molecule (Thalidomide Analogue) | Enhances TNF-alpha mRNA degradation. | ~13 nM | A potent inhibitor of TNF-alpha.[2] |
| Thalidomide | Small Molecule | Enhances TNF-alpha mRNA degradation. | ~19.3 - 38.6 µM | The parent compound for a class of immunomodulatory drugs.[3] |
| Pomalidomide | Small Molecule (Thalidomide Analogue) | Enhances TNF-alpha mRNA degradation. | Not explicitly reported, but is a potent TNF-alpha inhibitor. | Used in the treatment of multiple myeloma.[4] |
| Adalimumab (Humira®) | Monoclonal Antibody | Binds to and neutralizes soluble and transmembrane TNF-alpha. | Kd ~50 pM | A widely used biologic for various inflammatory conditions. |
| Etanercept (Enbrel®) | Fusion Protein | Acts as a decoy receptor, binding to TNF-alpha and preventing its interaction with cell surface receptors. | Not explicitly reported in IC50, but is a potent TNF-alpha inhibitor. | Effective in treating autoimmune diseases like rheumatoid arthritis.[5] |
| Infliximab (Remicade®) | Monoclonal Antibody | Binds to and neutralizes soluble and transmembrane TNF-alpha. | Not explicitly reported in IC50, but is a potent TNF-alpha inhibitor. | A chimeric monoclonal antibody used for a range of inflammatory diseases. |
Experimental Protocols
Validating TNF-alpha Suppression using ELISA
This protocol outlines the methodology for quantifying the suppression of TNF-alpha in a cell-based assay using a sandwich ELISA.
1. Cell Culture and Stimulation:
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.
-
Stimulation: Seed cells in a 96-well plate. Pre-treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours. Subsequently, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 4-6 hours to induce TNF-alpha production. A vehicle-treated (e.g., DMSO) and unstimulated control should be included.
2. Sample Collection:
-
After the incubation period, centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the cell culture supernatant, which contains the secreted TNF-alpha, for analysis. Samples can be stored at -80°C if not analyzed immediately.
3. ELISA Procedure (Sandwich ELISA):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for human TNF-alpha overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the collected cell culture supernatants and a series of TNF-alpha standards of known concentrations to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human TNF-alpha. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A blue color will develop in proportion to the amount of TNF-alpha present.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4), which will turn the color to yellow.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of TNF-alpha in the experimental samples. The percentage of TNF-alpha suppression can be calculated relative to the LPS-stimulated control.
Visualizations
Signaling Pathway of TNF-alpha Suppression
The following diagram illustrates the mechanism by which this compound and similar thalidomide analogs are understood to suppress TNF-alpha production at the post-transcriptional level.
Caption: Mechanism of TNF-alpha suppression by this compound.
Experimental Workflow for ELISA Validation
This diagram outlines the key steps involved in the ELISA workflow to validate the TNF-alpha suppressive activity of the compound.
Caption: Experimental workflow for validating TNF-alpha suppression using ELISA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enantioselective inhibition of TNF-alpha release by thalidomide and thalidomide-analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide plus high-dose dexamethasone versus lenalidomide plus low-dose dexamethasone as initial therapy for newly diagnosed multiple myeloma: an open-label randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized Trial of Lenalidomide Versus Observation in Smoldering Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novel 2-(2,6-Dioxopiperidin-3-yl)phthalimidine Derivatives and Established CRBN Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of newly developed 2-(2,6-dioxopiperidin-3-yl)phthalimidine derivatives against the foundational Cereblon (CRBN) ligands: thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). Cereblon is a substrate receptor for the CUL4-RBX1-DDB1 (CRL4) E3 ubiquitin ligase complex.[1][2] Ligands that bind to CRBN can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, a mechanism central to the therapeutic effects of immunomodulatory drugs (IMiDs) and the action of Proteolysis Targeting Chimeras (PROTACs).[3][4]
The development of novel derivatives aims to enhance potency, improve stability, and refine the selectivity profile for downstream applications, including targeted protein degradation.[5][6] This document summarizes key performance data, details essential experimental protocols, and provides visual diagrams of the core biological pathways and workflows.
Quantitative Data Comparison
The efficacy of a CRBN ligand is determined by its binding affinity to CRBN and, in the context of a PROTAC, its ability to induce the degradation of a target protein. The following tables present a comparison of established IMiDs and a representative novel derivative.
Table 1: Binding Affinity of Established and Novel CRBN Ligands
| Compound/Derivative | Assay Type | Binding Affinity (IC50 / K_d) | Notes |
| Thalidomide | Not Specified | ~250 nM (K_d) | The foundational CRBN ligand.[1] |
| Lenalidomide | Not Specified | ~178 nM (K_d) | Binds more strongly to CRBN than thalidomide.[3] |
| Pomalidomide | Not Specified | ~157 nM (K_d) | Binds with higher affinity than thalidomide and lenalidomide.[3][7] |
| Novel Derivative (10a) | TR-FRET | 4.83 µM (IC50) | A novel 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative.[2] |
| Novel Derivative (YJ1b) | TR-FRET | 0.206 µM (IC50) | A novel derivative demonstrating 13-fold higher affinity than lenalidomide in the same assay.[8] |
Note: Binding affinity values can vary based on the specific assay conditions and protein constructs used. Direct comparison is most accurate when data is generated from the same experimental setup.
Table 2: Biological Activity of Established vs. Novel CRBN Ligands
| Compound/Derivative | Cell Line | Biological Effect | Potency (IC50) | Notes |
| Lenalidomide | NCI-H929 (Myeloma) | Antiproliferative | Not specified in direct comparison | Established anti-myeloma agent.[7] |
| Novel Derivative (10a) | NCI-H929 (Myeloma) | Antiproliferative | 2.25 µM | Demonstrates potent anti-myeloma activity.[2] |
| Lenalidomide | LPS-stimulated PBMC | TNF-α Inhibition | Not specified in direct comparison | Known immunomodulatory effect.[7] |
| Novel Derivative (10a) | LPS-stimulated PBMC | TNF-α Inhibition | 0.76 µM | Shows potent anti-inflammatory activity.[2] |
Visualizing Mechanisms and Workflows
Understanding the underlying molecular mechanisms and experimental procedures is critical for interpreting performance data. The following diagrams, generated using Graphviz, illustrate the CRBN signaling pathway and a typical experimental workflow for evaluating new derivatives.
Experimental Protocols
Detailed and standardized methodologies are essential for generating reliable and comparable data. Below are protocols for key experiments cited in the evaluation of CRBN ligands.
CRBN Binding Affinity via Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte in real-time.
-
Principle: A ligand (recombinant CRBN protein) is immobilized on a sensor chip. An analyte (the phthalimidine derivative) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is measured and reported in Resonance Units (RU).[9]
-
Methodology:
-
Immobilization: Recombinant, purified CRBN-DDB1 complex is immobilized onto a sensor chip (e.g., CM5) surface using standard amine coupling chemistry.[10] A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.
-
Analyte Injection: A series of concentrations of the test compound (phthalimidine derivative) are prepared in a suitable running buffer (e.g., HBS-EP+). Each concentration is injected over the ligand and reference surfaces at a constant flow rate.[11]
-
Association/Dissociation: The change in RU is monitored over time to measure the association (k_on) of the compound. A buffer-only flow is then initiated to measure the dissociation (k_off).[12]
-
Regeneration: If necessary, a regeneration solution (e.g., a short pulse of low pH glycine) is injected to remove the bound analyte, preparing the surface for the next injection.[11]
-
Data Analysis: The resulting sensorgrams (RU vs. time) are corrected by subtracting the reference channel signal. The steady-state binding responses are plotted against the analyte concentration to determine the equilibrium dissociation constant (K_d).
-
Target Protein Degradation via Western Blot
Western blotting is a widely used analytical technique to detect and quantify the amount of a specific protein in a sample.[13]
-
Principle: Following treatment of cells with the CRBN-based degrader, this method quantifies the remaining level of the target protein, allowing for the determination of degradation efficiency (DC50 and Dmax).
-
Methodology:
-
Cell Treatment: Plate cells (e.g., NCI-H929) at an appropriate density and treat with a range of concentrations of the test compound for a predetermined time (e.g., 24 hours). A vehicle-only (e.g., DMSO) control is essential.[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[14]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for all samples.[15]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IKZF1).
-
Probe the same membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) whose expression is not expected to change.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Add a chemiluminescent substrate (ECL) and capture the signal with an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to its corresponding loading control. The percentage of degradation is calculated relative to the vehicle-treated control.[13]
-
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 7. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Production Of Active Cereblon And Analysis By SPR | Peak Proteins [peakproteins.com]
- 11. dhvi.duke.edu [dhvi.duke.edu]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. benchchem.com [benchchem.com]
- 14. 2bscientific.com [2bscientific.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
A Comparative Guide to the Structure-Activity Relationship of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-(2,6-dioxopiperidin-3-yl)phthalimidine analogs, focusing on their structure-activity relationships (SAR). The information presented is collated from recent preclinical studies and is intended to aid researchers in the design and development of novel therapeutics based on this chemical scaffold. The analogs discussed are primarily known for their immunomodulatory and anti-cancer properties, which are mediated through their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.
Quantitative Data Summary
The following tables summarize the biological activities of various this compound analogs, providing a comparative overview of their potency.
Table 1: Antiproliferative Activity of Analogs in Cancer Cell Lines
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Thalidomide (B1683933) | HepG-2 | 11.26 ± 0.54 | |
| PC3 | 14.58 ± 0.57 | ||
| MCF-7 | 16.87 ± 0.7 | ||
| Compound 18f | HepG-2 | 11.91 ± 0.9 | |
| PC3 | 9.27 ± 0.7 | ||
| MCF-7 | 18.62 ± 1.5 | ||
| Compound 21b | HepG-2 | 10.48 ± 0.8 | |
| PC3 | 22.56 ± 1.6 | ||
| MCF-7 | 16.39 ± 1.4 | ||
| Compound 10a | NCI-H929 | 2.25 | [1] |
| U239 | 5.86 | [1] | |
| Lenalidomide | NCI-H929 | 1.12 | [1] |
| U239 | 3.24 | [1] |
Table 2: TNF-α Inhibitory Activity of Analogs
| Compound/Analog | Assay System | IC50 (µM) | Reference |
| Thalidomide | LPS-stimulated PBMC | Not specified, used as baseline | [2] |
| Lenalidomide | LPS-stimulated PBMC | 0.13 | [1] |
| Compound 10a | LPS-stimulated PBMC | 0.76 | [1] |
| Amino-substituted analogs | LPS-stimulated PBMC | More potent than thalidomide | [3] |
Table 3: Cereblon (CRBN) Binding Affinity
| Compound/Analog | Assay Method | Binding Affinity (IC50/Kd) | Reference |
| Thalidomide | Not Specified | ~250 nM (Kd) | [4] |
| (S)-thalidomide | Competitive Elution | ~10-fold stronger than (R)-enantiomer | [5] |
| Lenalidomide | Not Specified | ~178 nM (Kd) | [4] |
| Pomalidomide | Not Specified | ~157 nM (Kd) | [4] |
| Compound 10a | TR-FRET | 4.83 µM (IC50) | [1] |
| Lenalidomide | TR-FRET | 1.69 µM (IC50) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview for researchers.
Cereblon (CRBN) Binding Assay (Competitive Fluorescence Polarization)
This assay is designed to determine the binding affinity of test compounds to the CRBN protein.
-
Reagents and Materials:
-
Purified recombinant CRBN protein.
-
Fluorescently-labeled thalidomide analog (e.g., Cy5-labeled thalidomide).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Test compounds dissolved in DMSO.
-
Black, low-binding 96-well or 384-well plates.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of the fluorescently-labeled thalidomide analog in assay buffer at a fixed concentration (typically at or below its Kd for CRBN).
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In the microplate, add the CRBN protein to each well at a constant concentration.
-
Add the serially diluted test compounds to the wells.
-
Add the fluorescently-labeled thalidomide analog to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the fluorescent tracer by the test compound.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
TNF-α Inhibition Assay in LPS-Stimulated Peripheral Blood Mononuclear Cells (PBMCs)
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production by test compounds in human PBMCs stimulated with lipopolysaccharide (LPS).
-
Reagents and Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds dissolved in DMSO.
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium.
-
Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 18-24 hours.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant human TNF-α provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample based on the standard curve.
-
Determine the percentage of TNF-α inhibition for each concentration of the test compound relative to the LPS-stimulated control.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the TNF-α production.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HepG-2, PC3, MCF-7).
-
Appropriate cell culture medium with 10% FBS.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that reduces cell viability by 50%.
-
In Vivo Mouse Xenograft Model for Multiple Myeloma
This protocol outlines the general procedure for establishing and monitoring a subcutaneous multiple myeloma xenograft model in mice to evaluate the in vivo efficacy of test compounds.
-
Animals and Cell Lines:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
-
Human multiple myeloma cell line (e.g., NCI-H929) stably expressing luciferase for bioluminescence imaging.
-
-
Procedure:
-
Harvest the multiple myeloma cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Monitor tumor growth by caliper measurements or bioluminescence imaging (BLI).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule and route of administration.
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Analyze changes in body weight as an indicator of toxicity.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of this compound analogs.
Caption: CRL4-CRBN Signaling Pathway.
Caption: Experimental Workflow for Antiproliferative Activity.
References
- 1. oncology.labcorp.com [oncology.labcorp.com]
- 2. Selection of novel analogs of thalidomide with enhanced tumor necrosis factor alpha inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.elabscience.com [file.elabscience.com]
- 5. researchgate.net [researchgate.net]
Side-by-side comparison of S-(-)-EM12 and R-(+)-EM12 biological activity
EMD 386088: A Comprehensive Guide to its Biological Activity
Initial Clarification: The Achiral Nature of EMD 386088
A thorough review of chemical databases and scientific literature reveals that EMD 386088 is an achiral molecule.[1][2] This means it does not possess enantiomers, and consequently, the requested side-by-side comparison of S-(-)-EM12 and R-(+)-EM12 is not applicable as these stereoisomers do not exist. The information presented herein pertains to the biological activity of the single chemical entity, EMD 386088.
Overview of Biological Activity
EMD 386088, chemically identified as 5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole, is a potent and selective 5-HT6 receptor partial agonist.[3][4][5] It has been a subject of interest in neuroscience research for its potential therapeutic applications, particularly in the domains of depression and anxiety.[6][7][8] Studies have demonstrated its antidepressant-like and anxiolytic-like effects in various animal models.[6][8] Furthermore, some research suggests that the antidepressant-like effects of EMD 386088 may also be attributed to its activity as a dopamine (B1211576) reuptake inhibitor.[3]
Quantitative Biological Data
The following table summarizes the key quantitative parameters of EMD 386088's biological activity from in vitro and in vivo studies.
| Parameter | Value | Species/System | Reference |
| 5-HT6 Receptor Binding Affinity (Ki) | 1 nM | Human recombinant | [3] |
| 5-HT3 Receptor Binding Affinity | Moderate | Not specified | [3] |
| Functional Activity | Partial Agonist | In vitro assays | [5] |
| Antidepressant-like Activity (Forced Swim Test) | Effective at 5 mg/kg (acute) and 2.5 mg/kg (chronic) | Rat | [6] |
| Anxiolytic-like Activity (Elevated Plus Maze) | Effective at 10 and 20 µg (intrahippocampal) | Rat | [8] |
Signaling Pathways and Experimental Workflows
5-HT6 Receptor Signaling Pathway
EMD 386088 exerts its effects primarily through the 5-HT6 receptor, which is positively coupled to adenylyl cyclase. Upon binding of an agonist like EMD 386088, the receptor activates a Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), influencing gene expression and neuronal function.
Caption: 5-HT6 Receptor Signaling Pathway Activated by EMD 386088.
Experimental Workflow: Forced Swim Test
The Forced Swim Test (FST) is a common behavioral assay used to evaluate antidepressant-like activity in rodents. The workflow involves administering the test compound and observing the animal's behavior in a cylinder of water.
Caption: Experimental Workflow for the Forced Swim Test.
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor Affinity
Objective: To determine the binding affinity (Ki) of EMD 386088 for the 5-HT6 receptor.
Materials:
-
Cell membranes expressing recombinant human 5-HT6 receptors.
-
Radioligand (e.g., [3H]-LSD or a specific 5-HT6 antagonist).
-
EMD 386088 at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of EMD 386088.
-
In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known 5-HT6 ligand (for non-specific binding), or a specific concentration of EMD 386088.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of EMD 386088 by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of EMD 386088 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Rat Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of EMD 386088.
Materials:
-
Adult male rats.
-
EMD 386088 dissolved in a suitable vehicle (e.g., saline).
-
A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
A video recording system for behavioral analysis.
Procedure:
-
Acclimation: Allow the rats to acclimate to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer EMD 386088 or the vehicle intraperitoneally at the desired dose (e.g., 2.5 or 5 mg/kg) at a specific time before the test (e.g., 30 minutes for acute studies).
-
Pre-Test Session (Day 1): Place each rat individually in the cylinder for a 15-minute pre-swim session. This is to induce a state of behavioral despair.
-
Test Session (Day 2): 24 hours after the pre-test session, place the rats back into the cylinder for a 5-minute test session. Record the behavior of each animal.
-
Behavioral Scoring: A trained observer, blind to the experimental conditions, scores the duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing behaviors during the 5-minute test session.
-
Data Analysis: Compare the duration of immobility between the EMD 386088-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.
References
- 1. GSRS [precision.fda.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. EMD-386088 - Wikipedia [en.wikipedia.org]
- 4. Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of a mechanism responsible for potential antidepressant activity of EMD 386088, a 5-HT6 partial agonist in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BRD4-Targeting PROTACs: Validating Target Degradation and Off-Target Effects using Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis-Targeting Chimeras) have emerged as a powerful therapeutic modality. This guide provides an objective comparison of the performance of the well-characterized BRD4-targeting PROTAC, dBET1, with its alternatives, MZ1 and dBET6. We present supporting experimental data from quantitative proteomics studies to validate on-target degradation and assess off-target effects, offering a comprehensive resource for researchers in drug development.
Introduction to BRD4-Targeting PROTACs
Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are critical regulators of gene expression.[1][2] Dysregulation of BRD4 activity is implicated in the pathogenesis of numerous cancers and inflammatory diseases, making it a prime target for therapeutic intervention.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system.[3] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein.
This guide focuses on three prominent BRD4-targeting PROTACs:
-
dBET1: A first-generation, potent pan-BET degrader that recruits the Cereblon (CRBN) E3 ligase.[4][5]
-
MZ1: A BRD4-selective degrader that recruits the von Hippel-Lindau (VHL) E3 ligase, demonstrating improved selectivity for BRD4 over other BET family members.[6][7]
-
dBET6: A highly potent and selective pan-BET degrader that also recruits CRBN, showing enhanced degradation efficiency compared to dBET1.[8][9]
Quantitative Proteomics for PROTAC Evaluation
Quantitative proteomics, particularly mass spectrometry-based approaches like Tandem Mass Tag (TMT) labeling, is an indispensable tool for the preclinical evaluation of PROTACs.[10][11] This technology allows for the precise and global measurement of protein abundance changes across the entire proteome upon PROTAC treatment. This enables researchers to:
-
Validate on-target degradation: Quantify the extent of degradation of the intended target protein(s).
-
Assess selectivity: Determine the degradation profile across the entire proteome to identify unintended "off-target" degradation of other proteins.
-
Understand downstream effects: Elucidate the broader cellular consequences of target degradation by observing changes in related signaling pathways.
Comparative Performance of BRD4-Targeting PROTACs
The following tables summarize quantitative proteomics data from studies comparing dBET1, MZ1, and dBET6. The data is presented as the percentage of protein remaining after treatment with the respective PROTAC, with lower percentages indicating more effective degradation.
Table 1: On-Target Degradation of BET Family Proteins
| PROTAC | Target Protein | Cell Line | Concentration | Time (hours) | % Protein Remaining | Reference |
| dBET1 | BRD2 | MV4;11 | 100 nM | 18 | ~10% | [5] |
| BRD3 | MV4;11 | 100 nM | 18 | ~15% | [5] | |
| BRD4 | MV4;11 | 100 nM | 18 | <5% | [5] | |
| MZ1 | BRD2 | HeLa | 1 µM | 24 | ~75% | [7] |
| BRD3 | HeLa | 1 µM | 24 | ~60% | [7] | |
| BRD4 | HeLa | 1 µM | 24 | ~20% | [7] | |
| dBET6 | BRD2 | MOLT4 | 100 nM | 2 | ~5% | [4] |
| BRD3 | MOLT4 | 100 nM | 2 | ~10% | [4] | |
| BRD4 | MOLT4 | 100 nM | 2 | <5% | [4] |
Table 2: Off-Target Profile of Selected Non-BET Proteins
Global proteomics studies have been conducted to assess the selectivity of these PROTACs. The data generally indicates high selectivity for the BET family of proteins. For instance, in a study with dBET6, out of 5,773 quantified proteins, only BET proteins were significantly depleted.[4] Similarly, proteomic analysis of MZ1 in HeLa cells showed marked selectivity for BET protein degradation among 5,674 quantified proteins.[7]
| PROTAC | Off-Target Protein | Cell Line | Concentration | Time (hours) | Fold Change vs. Control | Reference |
| dBET6 | (Majority of 5,773 proteins) | MOLT4 | 100 nM | 2 | Not significantly changed | [4] |
| MZ1 | (Majority of 5,674 proteins) | HeLa | 1 µM | 24 | Not significantly changed | [7] |
Note: Specific fold-change values for individual off-target proteins are typically found in the supplementary data of the cited publications and can be accessed from public proteomics repositories like PRIDE.
Signaling Pathways and Experimental Workflows
Signaling Pathway
The degradation of BRD4 by these PROTACs leads to the downregulation of its downstream targets, most notably the proto-oncogene c-MYC, which plays a crucial role in cell proliferation and survival.[4] This disruption of the BRD4-c-MYC axis is a key mechanism of the anti-cancer activity of these compounds.
Experimental Workflow
The following diagram illustrates a typical workflow for quantitative proteomics analysis of PROTAC-treated cells using TMT labeling.
Detailed Experimental Protocols
TMT-Based Quantitative Proteomics Protocol for PROTAC-Treated Cells
This protocol provides a general framework. Specific details may need to be optimized based on the cell line, PROTAC, and instrumentation used.
5.1. Sample Preparation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of the PROTAC (e.g., dBET1, MZ1, dBET6) and a vehicle control (e.g., DMSO) for the specified duration (e.g., 2, 18, or 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading for subsequent steps.
5.2. Protein Digestion and TMT Labeling
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein samples using a reducing agent like DTT, followed by alkylation of the free cysteines with an alkylating agent such as iodoacetamide.
-
Protein Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin, overnight at 37°C.
-
TMT Labeling: Label the resulting peptides with the appropriate TMT isobaric tags according to the manufacturer's instructions. Each sample condition (e.g., control, different PROTAC treatments) is labeled with a unique TMT tag.
-
Quenching and Pooling: Quench the labeling reaction and then combine the labeled peptide samples in a 1:1 ratio.
5.3. Mass Spectrometry Analysis
-
Peptide Fractionation: To reduce sample complexity and increase proteome coverage, the pooled peptide mixture is typically fractionated using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation scans.
5.4. Data Analysis
-
Database Search: Process the raw mass spectrometry data using a database search engine (e.g., Sequest, Mascot) to identify peptides and proteins.
-
Quantification and Normalization: Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags. Normalize the data to account for any variations in sample loading.
-
Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
-
Data Deposition: For transparency and reproducibility, deposit the raw and processed proteomics data in a public repository such as PRIDE. The datasets referenced in this guide can be found under the accession numbers PXD036539 and PXD040859.[2]
Conclusion
Quantitative proteomics is a powerful and essential tool for the comprehensive evaluation of PROTACs. The data presented in this guide highlights the utility of this approach in comparing the on-target efficacy and selectivity of different BRD4-targeting PROTACs. While dBET1 serves as a potent pan-BET degrader, MZ1 offers enhanced selectivity for BRD4, and dBET6 provides increased potency. The choice of PROTAC for a specific research or therapeutic application will depend on the desired selectivity profile and the cellular context. This guide provides a framework for researchers to understand and apply quantitative proteomics for the robust validation of novel protein degraders.
References
- 1. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 3. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 4. TMT: TMT workflow in DEP: Differential Enrichment analysis of Proteomics data [rdrr.io]
- 5. A Bioconductor workflow for processing, evaluating, and interpreting expression proteomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted and Interactome Proteomics Revealed the Role of PHD2 in Regulating BRD4 Proline Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 11. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the proper handling and disposal of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine, a thalidomide (B1683933) analogue. Due to its teratogenic potential and classification as a cytotoxic agent, stringent adherence to these procedures is mandatory to ensure personnel safety and environmental protection. All procedures must be conducted in compliance with local, regional, and national regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is required before proceeding.
Core Safety Principles
This compound and its analogues are potent compounds requiring careful handling in a controlled laboratory environment.[1] All materials that come into contact with this substance should be treated as hazardous waste.
Personal Protective Equipment (PPE): When handling this compound in solid or solution form, the following PPE is mandatory:
-
Two pairs of chemotherapy-rated gloves[1]
-
A disposable, impermeable gown[1]
-
Safety goggles or a face shield[1]
-
A respiratory mask, particularly when working with the powdered form to prevent inhalation.[1]
Waste Segregation and Handling
Proper segregation of waste at the point of generation is crucial. Waste is categorized as either "trace" or "bulk" contamination, which dictates the disposal route.
| Waste Classification | Contamination Level | Container Type | Disposal Method |
| Trace Cytotoxic Waste | Less than 3% of the original drug volume remains.[1] | Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[1] | Incineration.[1] |
| Bulk Cytotoxic Waste | More than 3% of the original drug volume remains.[1] | Black, DOT-approved, RCRA-rated hazardous waste containers.[1] | Hazardous waste incineration.[1] |
Solid Waste:
-
Trace Contaminated: Items such as empty vials, used gloves, gowns, and lab paper with minimal residue should be disposed of in the yellow trace cytotoxic waste containers.
-
Bulk Contaminated: Grossly contaminated items, such as spill cleanup materials, should be disposed of in the black bulk hazardous waste containers.
Liquid Waste:
-
All solutions containing this compound must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.
Decontamination of Non-Disposable Equipment
For non-disposable items such as glassware, a validated chemical degradation procedure should be followed. Given that this compound is known to be more stable to hydrolysis than thalidomide, a robust decontamination protocol is necessary. The following procedure is based on methods effective for other cytotoxic agents and should be validated for its efficacy against this compound before routine use.[2]
Experimental Protocol: Chemical Degradation using Alkaline Hypochlorite (B82951)
This protocol describes a method for the chemical degradation of this compound residues on non-disposable laboratory equipment.
Objective: To chemically degrade this compound to less hazardous compounds.
Materials:
-
Sodium hypochlorite (bleach, at least 5% stock solution)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base to adjust pH
-
Distilled water
-
pH meter or pH indicator strips
-
Appropriate PPE (see above)
-
Ventilated chemical fume hood
Procedure:
-
Preparation of Decontamination Solution:
-
Work within a certified chemical fume hood.
-
Prepare a fresh decontamination solution. For a high-level decontamination, a 4% sodium hypochlorite solution is recommended.[2] To prepare 100 mL of a 4% solution from a 5% stock, mix 80 mL of the 5% sodium hypochlorite solution with 20 mL of distilled water.
-
Adjust the pH of the solution to approximately 9.8 with a suitable base.[2]
-
-
Decontamination Process:
-
Immerse the contaminated glassware or equipment in the alkaline hypochlorite solution. Ensure all contaminated surfaces are in contact with the solution.
-
Allow a contact time of at least 15 minutes.[2] For compounds known to be more resistant to hydrolysis, a longer contact time may be necessary and should be determined through validation.
-
-
Post-Decontamination Rinsing:
-
Carefully remove the items from the decontamination solution.
-
Rinse thoroughly with copious amounts of water to remove any residual bleach and degraded products.
-
The rinse water should be collected as hazardous waste.
-
-
Final Cleaning:
-
Proceed with standard laboratory washing procedures.
-
-
Waste Disposal of Decontamination Solution:
-
The used decontamination solution is considered hazardous waste and must be collected and disposed of in accordance with institutional and local regulations.
-
Quantitative Data for Decontamination of a Related Cytotoxic Compound (Cyclophosphamide): [2]
| Decontaminating Agent | Concentration | pH | Contact Time (minutes) | Degradation Efficacy |
| Sodium Hypochlorite | 0.02% | 9.8 | 5 | >93% |
| Sodium Hypochlorite | 4% | 9.8 | 5 | >99% |
| Sodium Hypochlorite | 4% | 9.8 | 15 | >99.9% |
Note: This data is for cyclophosphamide (B585) and should be used as a reference. Validation of the chosen protocol for this compound is essential.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Spill Management
In the event of a spill, the area must be secured and evacuated of all non-essential personnel. Only trained personnel with appropriate PPE should conduct the cleanup using a chemotherapy spill kit. All materials used for spill cleanup are considered bulk hazardous waste and must be disposed of accordingly.[1]
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and all applicable regulations. The responsibility for safe handling and disposal lies with the user. Always prioritize guidance from your institution's EHS department.
References
Essential Safety and Logistics for Handling 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Safe Handling, Operation, and Disposal.
2-(2,6-Dioxopiperidin-3-yl)phthalimidine, a thalidomide (B1683933) analogue, is a potent compound requiring stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory practices.
Occupational Exposure Banding and Control
Due to the high potency and teratogenic potential of thalidomide analogues, this compound is classified in a high occupational exposure band (OEB), likely OEB 4 or 5.[4][5][6] This necessitates the use of stringent containment strategies. Since a specific Occupational Exposure Limit (OEL) is not established for this research compound, a risk-based approach grounded in its similarity to thalidomide is crucial.[7][8] All handling procedures should aim to keep exposure to the lowest detectable levels.
Engineering Controls: All manipulations of this compound, especially in powdered form, must be conducted within a certified chemical fume hood, biological safety cabinet, or a containment isolator to control airborne particles.[5][9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory activities.
| Activity | Hand Protection | Body Protection | Respiratory Protection | Eye and Face Protection |
| Receiving and Inspection | Single pair of nitrile gloves | Laboratory coat | Not typically required if package is intact | Safety glasses |
| Weighing and Aliquoting (Powder) | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, solid-front, back-closing gown | Fit-tested N95 respirator or a Powered Air-Purifying Respirator (PAPR) | Chemical splash goggles and a full-face shield |
| Solution Preparation | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, solid-front, back-closing gown | N95 respirator (if potential for aerosolization exists) | Chemical splash goggles and a full-face shield |
| In Vitro/In Vivo Administration | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, solid-front, back-closing gown | As determined by risk assessment | Chemical splash goggles |
| Waste Disposal | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, solid-front, back-closing gown | Not typically required if waste is properly contained | Safety glasses |
| Spill Cleanup | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, solid-front, back-closing gown or "bunny suit" coveralls | PAPR or appropriate chemical cartridge respirator | Chemical splash goggles and a full-face shield |
Note on Gloves: Always use powder-free, chemotherapy-rated nitrile gloves.[10] The American Society for Testing and Materials (ASTM) D6978 is the standard for assessing the resistance of medical gloves to permeation by chemotherapy drugs.[10] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[10] When double-gloving, the inner glove should be worn under the gown cuff and the outer glove over the cuff.[11]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure risk.
1. Preparation and Area Setup:
-
Designate a specific area within a certified chemical fume hood or biological safety cabinet for all handling activities.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment and materials before introducing the compound.
2. Donning PPE:
-
Follow the PPE guidelines outlined in the table above for the specific task.
-
Ensure a proper fit for all PPE, especially the respirator.
3. Compound Handling:
-
Weighing: If working with a powder, handle it carefully to avoid generating dust. Use a dedicated set of non-sparking tools for weighing and transferring.
-
Solution Preparation: Add solvent to the powdered compound slowly to avoid splashing.
4. Post-Handling:
-
Decontaminate all surfaces and equipment after use (see Decontamination Protocol below).
-
Properly doff and dispose of all PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills, use a chemical spill kit with appropriate absorbent material. For large spills, evacuate the laboratory and contact the institutional Environmental Health and Safety (EHS) office. |
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.[12]
Waste Segregation and Collection:
-
Sharps: All contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-proof sharps container.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), bench paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing the compound must be collected in a designated, sealed, and leak-proof hazardous waste container.
Final Disposal:
-
The recommended method for the disposal of thalidomide and its derivatives is high-temperature incineration by a licensed professional waste disposal service.[7][12][13]
-
Contact your institution's EHS office to arrange for the pickup and disposal of hazardous waste.[12]
Experimental Protocols
Decontamination Protocol:
A validated decontamination procedure is essential to ensure the removal of the active compound from surfaces and equipment.
-
Initial Cleaning: Wipe down all surfaces and equipment with a suitable solvent (e.g., 70% ethanol) to remove visible residue.
-
Chemical Deactivation (Kill Solution): While a specific "kill solution" for this compound has not been published, a common approach for potent compounds is alkaline hydrolysis. A solution of sodium hydroxide (B78521) (NaOH) or sodium hypochlorite (B82951) (NaOCl) can be effective in degrading similar compounds. Note: The efficacy of a specific deactivating solution must be validated for this compound.
-
Rinsing: Thoroughly rinse all surfaces and equipment with purified water after decontamination.
-
Verification: Surface wipe sampling should be performed periodically to verify the effectiveness of the cleaning and decontamination procedures.[14][15][16]
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Logical relationship for selecting appropriate PPE based on the handling procedure.
References
- 1. osha.gov [osha.gov]
- 2. Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. What is an OEB 5 compound? [affygility.com]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. escopharma.com [escopharma.com]
- 7. packageinserts.bms.com [packageinserts.bms.com]
- 8. cdc.gov [cdc.gov]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. pppmag.com [pppmag.com]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. benchchem.com [benchchem.com]
- 13. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Surface Sampling for Chemotherapy Drugs [publications.aiha.org]
- 15. cdc.gov [cdc.gov]
- 16. Developing wipe sampling strategy guidance for assessing environmental contamination of antineoplastic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
